Technical Documentation Center

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
  • CAS: 802027-25-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Abstract Introduction: The Imperative for Unambiguous Characterization The imidazole moiety is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[3][4][5][6] Its unique electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative for Unambiguous Characterization

The imidazole moiety is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[3][4][5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[4][7] The subject of this guide, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, is a functionalized imidazole derivative with potential as a synthetic building block. Its precise structural confirmation is a non-negotiable prerequisite for its use in any research or development context. Isomeric uncertainty, particularly with respect to the substitution pattern on the imidazole ring, could lead to unforeseen and detrimental outcomes in downstream applications.

This guide, therefore, presents a systematic workflow for the complete structural characterization of this molecule, emphasizing the synergy between different analytical methods to build an unassailable structural proof.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the intricate details of NMR, we first establish the molecule's fundamental properties: its molecular weight and the functional groups it contains.

Mass Spectrometry (MS): Confirming the Molecular Formula

Expert Insight: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a novel compound. It provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the most probable elemental compositions.

Expected Results & Interpretation: The molecular formula of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is C₆H₁₀N₂O, with a monoisotopic mass of 126.0793 g/mol .[1] Upon ESI-MS analysis, the expected protonated molecule [M+H]⁺ would exhibit an m/z of approximately 127.0866. HRMS data should confirm this elemental composition to within a few parts per million (ppm), unequivocally validating the molecular formula.

Table 1: Predicted Mass Spectrometry Data

Ion SpeciesPredicted m/z
[M+H]⁺127.0866
[M+Na]⁺149.0685

Data derived from computational predictions for C₆H₁₀N₂O.[1]

Infrared (IR) Spectroscopy: Functional Group Identification

Expert Insight: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For our target molecule, we are specifically looking for evidence of the alcohol O-H bond and the characteristic vibrations of the imidazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat sample (if liquid or solid) directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Expected Results & Interpretation: The IR spectrum will provide crucial evidence for the key functional groups. The most prominent and diagnostic peak will be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[8] Additionally, C-H stretching vibrations from both the alkyl chain and the aromatic imidazole ring will appear around 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected to produce a series of absorptions in the 1600-1450 cm⁻¹ region.[9]

Table 2: Key Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 (broad)O-HStretch (H-bonded)
~3100-3000C-H (aromatic)Stretch
~2950-2850C-H (aliphatic)Stretch
~1600-1450C=N, C=CRing Stretch
~1050C-OStretch

Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments will be employed to assemble the complete structural picture.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is critical for efficient and accurate structure determination.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Expert Insight: The ¹H NMR spectrum provides the initial map of the molecule's proton environments, revealing the number of unique protons, their electronic environment (chemical shift), their integration (relative numbers), and their neighboring protons (spin-spin splitting).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous as it allows for the observation of the exchangeable O-H proton.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Fourier transform the FID, phase the spectrum, and integrate the signals.

Expected Results & Interpretation: Based on the proposed structure, we anticipate five distinct signals:

  • Imidazole Ring Protons (H2, H4): Two singlets in the aromatic region (~7.0-8.0 ppm). The H2 proton, situated between two nitrogen atoms, will be the most downfield.

  • N-Methyl Group (N-CH₃): A sharp singlet at ~3.7 ppm, integrating to 3 protons.

  • Ethyl Chain Protons (-CH₂-CH₂-): Two triplets, each integrating to 2 protons. The methylene group attached to the imidazole ring (-CH₂-Im) will be further downfield (~2.8 ppm) than the methylene group attached to the oxygen (-CH₂-OH, ~3.6 ppm) due to the aromatic ring's deshielding effect.

  • Hydroxyl Proton (-OH): A broad singlet (or triplet if coupled to the adjacent CH₂) that is solvent and concentration-dependent.

¹³C and DEPT NMR: The Carbon Backbone

Expert Insight: The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C5 of the imidazole ring) are absent in the DEPT-135 spectrum.

Experimental Protocol: ¹³C and DEPT-135 NMR

  • Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • Data Processing: Process the spectra to identify the chemical shifts of all carbon signals.

Expected Results & Interpretation: We expect six distinct carbon signals:

  • Imidazole Ring Carbons (C2, C4, C5): Three signals in the aromatic/heteroaromatic region (~115-140 ppm). C2 will be the most downfield. C5, being a quaternary carbon, will be visible in the ¹³C spectrum but absent in the DEPT-135.

  • N-Methyl Carbon (N-CH₃): A signal around 30-35 ppm (positive in DEPT-135).

  • Ethyl Chain Carbons (-CH₂-CH₂-): Two signals, one for the C-Im carbon (~25-30 ppm) and one for the C-OH carbon (~55-60 ppm). Both will appear as negative signals in the DEPT-135 spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)DEPT-135
1N-CH₃~3.7 (s, 3H)~33CH₃ (+)
2C-H~7.6 (s, 1H)~138CH (+)
4C-H~7.1 (s, 1H)~128CH (+)
5C-~135Quat (absent)
6-CH₂-Im~2.8 (t, 2H)~28CH₂ (-)
7-CH₂-OH~3.6 (t, 2H)~59CH₂ (-)
8O-Hvariable (s, 1H)--

(Note: Predicted values are estimates and may vary based on solvent and experimental conditions.)

2D NMR: Assembling the Pieces

Expert Insight: 2D NMR experiments are essential for connecting the individual spin systems identified in 1D NMR. COSY confirms proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for piecing the entire structure together.

Experimental Protocol: COSY, HSQC, HMBC

  • Sample and Instrumentation: Use the same sample and spectrometer.

  • Data Acquisition: Run standard pulse programs for gCOSY, gHSQC, and gHMBC experiments.

  • Data Processing: Process the 2D data to generate correlation plots.

Key Expected Correlations:

  • COSY (¹H-¹H): A crucial cross-peak will be observed between the two methylene groups of the ethyl chain (H6 ↔ H7), confirming their adjacent relationship.

  • HSQC (¹H-¹³C): This will unambiguously link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H4 to C4, N-CH₃ protons to the N-CH₃ carbon, H6 to C6, and H7 to C7).

  • HMBC (¹H-¹³C): This is the definitive experiment for confirming the substitution pattern. Key long-range correlations will be:

    • N-CH₃ protons to C2 and C4: Confirms the methyl group is on the nitrogen and its position relative to the ring protons.

    • H6 (-CH₂-Im) protons to C4 and C5: This is the most critical correlation, proving that the ethyl group is attached to the C5 position of the imidazole ring.

    • H4 proton to C5 and C2: Confirms the connectivity within the imidazole ring.

    • H2 proton to C4 and C5: Further confirms ring connectivity.

Caption: Key HMBC correlations confirming the structure.

Conclusion: A Synthesized and Self-Validated Structure

The convergence of data from MS, IR, and a full suite of NMR experiments provides an unambiguous and robust structural proof for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. Mass spectrometry confirms the correct elemental composition. Infrared spectroscopy identifies the essential alcohol and imidazole functional groups. Finally, the detailed connectivity map provided by 1D and, most critically, 2D NMR experiments, allows for the unequivocal assignment of every atom and bond. The HMBC correlations, in particular, serve as the keystone of this elucidation, definitively placing the ethyl-alcohol substituent at the C5 position of the N-methylated imidazole ring. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any future research or development involving this compound.

References

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Retrieved March 21, 2026, from [Link]

  • Structures of imidazole derivatives. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Center for Biotechnology Information (PMC). Retrieved March 21, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Hindawi. Retrieved March 21, 2026, from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Retrieved March 21, 2026, from [Link]

  • 2-(1-methyl-1h-imidazol-5-yl)ethan-1-ol. PubChem. Retrieved March 21, 2026, from [Link]

  • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information. NextSDS. Retrieved March 21, 2026, from [Link]

  • Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. ACS Publications. Retrieved March 21, 2026, from [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Identification of heterocyclic compounds from imidazole derivatives. ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol (CAS 802027-25-4) in Advanced Anticoagulant Synthesis

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-(1-methyl-1H-imidazol-5-yl)e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS 802027-25-4) is a highly specialized, bi-functional imidazole derivative. While structurally compact, it serves as a critical pharmacophore in the synthesis of substituted S-alaninate derivatives—advanced therapeutic agents engineered for the dual inhibition of Factor Xa and thrombin[1].

This whitepaper provides an in-depth technical analysis of CAS 802027-25-4, detailing its physicochemical profile, its mechanistic role in anticoagulant drug design, and a self-validating synthetic workflow for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

The utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol stems from its dual functionality: the primary alcohol allows for straightforward esterification or etherification, while the 1-methyl-1H-imidazole ring provides a precise hydrogen bond acceptor/donor profile. The basicity (pKa) of the imidazole nitrogen is critical for anchoring the resulting drug molecule within the acidic pockets of serine proteases[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
CAS Number 802027-25-4
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Purity Standard ≥95.0%
SMILES OCCC1=CN=CN1C
InChI Key NFMVPDIGCAXICP-UHFFFAOYSA-N

Data sourced from standardized chemical inventories[2].

Strategic Application in Anticoagulant Drug Development

Mechanistic Rationale

Thrombotic and thromboembolic disorders require aggressive intervention in the coagulation cascade. Traditional anticoagulants often target a single factor, which can lead to incomplete efficacy or severe bleeding risks. Recent breakthroughs utilize CAS 802027-25-4 to synthesize S-alaninate derivatives that act as dual inhibitors of both Factor Xa (FXa) and Thrombin (Factor IIa)[1].

Causality in Design: The integration of the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol moiety into the S-alaninate core is not arbitrary. The spatial geometry provided by the ethyl linker positions the imidazole ring to interact optimally with the S1 binding pockets of both FXa and thrombin. This dual-action mechanism synergistically halts the conversion of prothrombin to thrombin while simultaneously preventing thrombin from catalyzing fibrinogen into a fibrin clot[3].

CoagulationPathway FX Factor X FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Catalyzes Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor S-Alaninate Derivative Inhibitor->FXa Inhibition Inhibitor->Thrombin Inhibition

Fig 1: Dual inhibition of FXa and Thrombin by S-alaninate derivatives in the coagulation cascade.

Synthetic Utility and Experimental Workflows

To construct these potent inhibitors, CAS 802027-25-4 is coupled to an S-alaninate core. The following protocol outlines a highly optimized, self-validating workflow for this transformation, ensuring high yield and enantiomeric preservation[1].

Protocol: Coupling of S-Alaninate Core with CAS 802027-25-4

Objective: Synthesize a dual FXa/thrombin inhibitor precursor via esterification/amidation.

Step-by-Step Methodology:

  • Preparation & Activation: Dissolve the S-alaninate core intermediate in an anhydrous, inert solvent (e.g., N,N-dimethylformamide).

  • Reagent Addition: Introduce 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS 802027-25-4).

    • Causality Check: Utilize EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Oxyma (ethyl cyano(hydroxyimino)acetate) as coupling agents. Oxyma is specifically chosen over traditional HOBt to suppress racemization of the chiral S-alaninate center during activation[1].

  • Reaction Execution: Stir the mixture overnight at room temperature (20–25°C) without the addition of an external base, as the intrinsic basicity of the imidazole ring is sufficient to drive the reaction[1].

    • Self-Validation Step 1: Monitor reaction progression via LC-MS. The complete disappearance of the S-alaninate core mass signal confirms total conversion.

  • Concentration: Concentrate the crude mixture using a rotary evaporator.

    • Causality Check: The water bath temperature must not exceed 30°C . Elevated temperatures in the presence of coupling byproducts can lead to thermal degradation or unwanted side reactions involving the imidazole nitrogen[1].

  • Purification: Re-dissolve the resulting residue in an Acetonitrile/Water/Trifluoroacetic Acid (TFA) matrix. Purify the compound utilizing preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Lyophilization & Salt Exchange: Lyophilize the purified fractions to isolate the TFA salt of the product. To generate the physiologically stable hydrochloride salt, dissolve the batch in acetonitrile/water and pass it ten times through a chloride ion-exchange column[1].

    • Self-Validation Step 2: Verify complete counter-ion exchange by monitoring the absence of the TFA signal via ¹⁹F-NMR spectroscopy.

SyntheticWorkflow Start S-Alaninate Core + CAS 802027-25-4 Coupling Coupling (EDCI/Oxyma) Start->Coupling Evaporation Evaporation (30°C Bath) Coupling->Evaporation HPLC Prep-HPLC (MeCN/H2O/TFA) Evaporation->HPLC Lyophilization Lyophilization (TFA Salt) HPLC->Lyophilization IonExchange Ion Exchange (HCl Salt) Lyophilization->IonExchange

Fig 2: Synthetic workflow for incorporating CAS 802027-25-4 into active S-alaninate derivatives.

Safety, Handling, and Regulatory Compliance

When handling 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in a laboratory setting, strict adherence to Global Harmonized System (GHS) protocols is mandatory to ensure personnel safety and maintain reagent integrity.

Table 2: Hazard Classifications & Safety Parameters
Hazard CodeDescriptionCategory
H302 Harmful if swallowedAcute Tox. 4
H315 Causes skin irritationSkin Irrit. 2
H319 Causes serious eye irritationEye Irrit. 2A
H335 May cause respiratory irritationSTOT SE 3

Data compiled from standard Safety Data Sheets[4].

Handling Protocols:

  • Engineering Controls: All manipulations, especially weighing and transferring, must be conducted within a certified Class II chemical fume hood (P271) to mitigate inhalation risks associated with H335[4].

  • Storage Conditions: Store at room temperature in a tightly sealed, light-resistant container. The compound is sensitive to moisture and must be kept away from strong oxidizing agents to prevent premature degradation of the primary alcohol[2].

References

  • US20230391761A1 - Substituted s-alaninate derivatives Source: Google Patents URL

Sources

Foundational

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in Drug Development Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in Drug Development

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Pharmacognosy

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the pharmacokinetic viability and synthetic scalability of active pharmaceutical ingredients (APIs). 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a highly specialized, low-molecular-weight heterocyclic intermediate[1]. By combining a basic imidazole core with a primary alcohol handle, this molecule serves as a critical precursor for synthesizing complex esters, ethers, and receptor-targeted ligands, particularly in the development of antithrombotic agents and kinase inhibitors[2].

This whitepaper deconstructs the structural advantages, physicochemical properties, and field-validated synthetic applications of this compound, providing a comprehensive guide for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The compound features a molecular weight of 126.16 g/mol and the chemical formula C₆H₁₀N₂O[3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
Synonyms 2-(1-methyl-1H-imidazol-5-yl)ethanol
CAS Number 802027-25-4
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES String OCCC1=CN=CN1C
Purity Standard Typically ≥95.00% for building block applications
Pharmacophoric Significance

The architecture of this molecule is not accidental; it is highly optimized for drug-like properties:

  • N1-Methylation: Unlike unsubstituted imidazoles (e.g., histamine), the N1-methyl group locks the ring into a single tautomeric state. This prevents unpredictable hydrogen-bonding networks during receptor interaction and eliminates competitive N-acylation during synthesis.

  • C5-Ethanol Linker: The two-carbon spacer provides rotational flexibility, while the terminal primary hydroxyl group serves as an unhindered nucleophile for conjugation[2].

  • Basic Center: The sp2-hybridized nitrogen (N3) acts as a physiological hydrogen-bond acceptor and allows for the formation of stable, water-soluble salts (e.g., hydrochlorides)[2].

Pharmacophore N1 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol MW: 126.16 | C6H10N2O N2 N1-Methyl Group • Prevents tautomerization • Modulates lipophilicity N1->N2 N3 Imidazole Core • H-bond acceptor • Physiologic pKa basic center N1->N3 N4 C5-Ethanol Linker • Primary alcohol for conjugation • Flexible 2-carbon spacer N1->N4

Caption: Structural deconstruction and pharmacophoric utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Synthetic Utility: Application in API Synthesis

A primary application of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is its use as a nucleophilic alcohol in the synthesis of complex ester prodrugs or APIs. Recent patent literature highlights its critical role in synthesizing substituted S-alaninate derivatives, which are potent fibrinogen receptor antagonists used to treat thrombotic and thromboembolic disorders[2].

In these workflows, the primary alcohol of the imidazole derivative is coupled with a sterically hindered carboxylic acid using an aminium-based coupling reagent (such as HBTU)[2].

SynthesisWorkflow A Carboxylic Acid Substrate B HBTU + DIPEA Activation A->B Deprotonation & Coupling C Active Ester Intermediate B->C - Tetramethylurea E Target Ester API (e.g., S-alaninate) C->E Nucleophilic Acyl Substitution D 2-(1-methyl-1H-imidazol -5-yl)ethan-1-ol D->E Primary Alcohol Addition

Caption: Logical workflow of HBTU-mediated esterification using the imidazole building block.

Validated Experimental Protocol: HBTU-Mediated Esterification

The following protocol outlines a self-validating system for coupling 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol with a complex carboxylic acid (e.g., an S-alanine derivative). Every step is designed with explicit causality to ensure maximum yield and minimal epimerization[2].

Reagents Required:

  • Carboxylic acid substrate (1.0 eq)

  • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.25 eq)[1]

  • HBTU (1.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Substrate Solubilization & Deprotonation:

    • Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.05 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Causality: THF is chosen as an aprotic solvent that solubilizes polar intermediates without competing as a nucleophile. DIPEA, a sterically hindered base, deprotonates the carboxylic acid to initiate activation while neutralizing acidic byproducts, preventing premature degradation of the substrate[2].

  • Active Ester Formation:

    • Action: Add HBTU (1.8 eq) to the solution. Stir for 30 minutes.

    • Causality: HBTU rapidly converts the carboxylate into a highly reactive HOBt-ester intermediate. This specific coupling agent is selected to minimize the risk of chiral epimerization at the alpha-carbon of amino acid substrates[2].

  • Nucleophilic Addition:

    • Action: Introduce 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.25 eq) to the reaction mixture. Stir overnight at room temperature.

    • Causality: The unhindered primary alcohol attacks the active ester. Because the imidazole nitrogen is methylated, it cannot tautomerize or act as a competing nucleophile, ensuring strict O-selectivity and high yields of the target ester[2].

  • In-Process Control (IPC) & Self-Validation:

    • Action: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Causality: This validates the complete consumption of the HOBt-ester intermediate. If the intermediate persists, additional alcohol or prolonged stirring is required before quenching.

  • Workup & Salt Exchange Purification:

    • Action: Concentrate the mixture via a rotary evaporator at a strict water bath temperature of 30°C. Purify the residue via preparative HPLC (acetonitrile/water/TFA). Pass the resulting TFA-containing batch through a chloride ion-exchange resin (e.g., Dowex 1x8) ten times.

    • Causality: The strict 30°C limit prevents thermal degradation of the newly formed ester. The ion-exchange step is critical: it converts the physiologically harsh trifluoroacetate (TFA) salt into a biocompatible hydrochloride salt, rendering the API suitable for downstream in vivo biological assays[2].

Safety, Handling, and Regulatory Compliance

When handling 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in a laboratory setting, adherence to GHS safety protocols is mandatory. The compound possesses specific hazard classifications that require appropriate personal protective equipment (PPE).

  • Skin Irritation (Category 2): Causes skin irritation (Hazard Code: H315)[4].

  • Eye Irritation (Category 2A): Causes serious eye irritation (Hazard Code: H319)[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation or drowsiness/dizziness (Hazard Code: H336)[4].

Handling Causality: All synthetic manipulations, especially solvent evaporation and weighing, must be conducted within a certified fume hood to mitigate STOT SE 3 inhalation risks[4]. Nitrile gloves and splash-proof goggles are required to prevent H315 and H319 exposures.

References

  • American Elements. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol | CAS 802027-25-4". American Elements. Available at:[Link]

  • NextSDS. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • Google Patents. "US20230391761A1 - Substituted s-alaninate derivatives". United States Patent Application.

Sources

Exploratory

Predictive NMR Spectroscopy of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: A Technical Guide to Structural Elucidation

Introduction and Structural Context The compound 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly functionalized imidazole derivative that serves as a critical intermediate in pharmaceutical synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

The compound 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly functionalized imidazole derivative that serves as a critical intermediate in pharmaceutical synthesis and materials science. Structurally, it consists of an imidazole ring methylated at the N1 position, with a 2-hydroxyethyl substituent at the C5 position.

Accurate structural characterization of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the imidazole ring is an electron-rich heteroaromatic system, the chemical shifts of its protons and carbons are highly sensitive to substitution patterns, solvent effects, and hydrogen bonding. This whitepaper provides a comprehensive, causality-driven prediction of the 1 H and 13 C NMR spectra for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, grounded in empirical data from established imidazole models [1].

Predictive 1 H NMR Spectroscopy

The 1 H NMR spectrum of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in a non-polar solvent like CDCl 3​ is defined by the electronic environment of the imidazole ring and the inductive effects of the heteroatoms.

Quantitative Data Summary

Table 1 summarizes the predicted 1 H NMR chemical shifts, multiplicities, and integrations.

Proton AssignmentPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Structural Rationale
C2-H 7.40 - 7.50Singlet1HN/AHighly deshielded due to position between two electronegative nitrogen atoms (N1 and N3).
C4-H 6.80 - 6.90Singlet1HN/AShielded relative to C2-H due to π -electron delocalization and distance from N1.
-OH 4.00 - 5.00Broad Singlet1HVariableExchangeable proton; shift depends heavily on concentration, temperature, and hydrogen bonding.
-CH 2​ -OH (C β ) 3.75 - 3.85Triplet2H~6.5Deshielded by the strong inductive electron-withdrawing effect of the adjacent oxygen atom.
N1-CH 3​ 3.60 - 3.70Singlet3HN/ADeshielded by the electronegative N1 atom of the heteroaromatic ring.
C5-CH 2​
  • (C α )
2.75 - 2.85Triplet2H~6.5Mildly deshielded by the anisotropic effect of the adjacent aromatic imidazole ring.
Mechanistic Causality of Chemical Shifts

To understand these predictions, we must analyze the behavior of the parent compound, 1-methylimidazole. Empirical studies demonstrate that in CDCl 3​ , the protons of 1-methylimidazole resonate at 7.38 ppm (C2-H), 7.01 ppm (C4-H), 6.86 ppm (C5-H), and 3.64 ppm (N-CH 3​ ) [1].

In our target molecule, the C5 position is substituted with an alkyl group (2-hydroxyethyl). This substitution eliminates the C5-H signal and introduces an electron-donating inductive effect (+I) into the ring. This slight increase in electron density marginally shields the adjacent C4-H proton, pushing its resonance slightly upfield to ~6.85 ppm. The C2-H proton remains the most deshielded signal (~7.45 ppm) because it is flanked by the N1 and N3 atoms, which withdraw electron density via both inductive and resonance mechanisms [2]. The N-methyl group remains relatively unperturbed at ~3.65 ppm, a standard benchmark for N-alkylated imidazoles [3].

Predictive 13 C NMR Spectroscopy

Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are dictated by hybridization (sp 2 vs. sp 3 ) and the proximity to electronegative atoms (N and O).

Quantitative Data Summary

Table 2 details the predicted 13 C NMR chemical shifts for the molecule.

Carbon AssignmentPredicted Shift ( δ , ppm)TypeCausality / Structural Rationale
C2 137.0 - 139.0sp 2 CHMaximum deshielding due to direct bonding to two nitrogen atoms (N1, N3).
C5 128.0 - 131.0sp 2 QuaternaryDownfield shift relative to unsubstituted imidazole due to the alkyl substituent effect.
C4 125.0 - 128.0sp 2 CHStandard aromatic carbon, slightly shielded by the electron-donating C5 alkyl group.
-CH 2​ -OH (C β ) 60.0 - 62.0sp 3 CH 2​ Strongly deshielded by the directly attached hydroxyl oxygen.
N1-CH 3​ 31.0 - 33.0sp 3 CH 3​ Deshielded by the directly attached N1 nitrogen atom.
C5-CH 2​
  • (C α )
25.0 - 28.0sp 3 CH 2​ Benzylic-type carbon, mildly deshielded by the aromatic ring.
Mechanistic Causality of Carbon Shifts

The 13 C shifts of imidazoles are highly diagnostic. In unsubstituted imidazole, C2 resonates at ~135.3 ppm, while C4 and C5 resonate at ~122.0 ppm [2]. The introduction of the N-methyl group breaks the tautomeric symmetry, differentiating C4 and C5. Furthermore, the addition of the 2-hydroxyethyl group at C5 converts it into a quaternary carbon. Quaternary carbons typically exhibit lower signal intensities due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ). The alkyl substitution at C5 causes a downfield shift of approximately 6-9 ppm relative to the unsubstituted analog, placing it near 129 ppm [2].

Experimental Protocols for NMR Acquisition

To ensure data integrity and reproducibility, the following self-validating protocol must be employed for the acquisition of the NMR spectra. This workflow ensures that hardware anomalies or sample impurities do not compromise the structural elucidation.

Step-by-Step Methodology
  • Sample Preparation & Internal Validation:

    • Weigh 15-20 mg of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol into a clean glass vial.

    • Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference (0.00 ppm), ensuring that the chemical shift scale is perfectly calibrated, thereby self-validating the chemical shift axis.

    • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Spectrometer Setup & Locking:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the magnetic field to the deuterium resonance of the CDCl 3​ solvent. Causality: This compensates for natural magnetic field drift during the acquisition process.

  • Tuning, Matching, and Shimming:

    • Tune the probe to the exact resonance frequency of the target nucleus ( 1 H or 13 C) and match the impedance.

    • Perform gradient shimming (e.g., TopShim) on the Z-axis. Causality: Perfect shimming ensures optimal magnetic field homogeneity, which is strictly required to resolve the fine ~6.5 Hz triplet splitting of the aliphatic -CH 2​

      • groups.
  • Data Acquisition ( 1 H NMR):

    • Execute a standard 90-degree pulse sequence (zg30).

    • Set the spectral width to 12 ppm, relaxation delay ( D1​ ) to 2 seconds, and acquire 16-32 transients.

  • Data Acquisition ( 13 C NMR):

    • Execute a proton-decoupled pulse sequence (zgpg30) to collapse carbon-proton multiplets into sharp singlets, increasing the signal-to-noise ratio.

    • Set the spectral width to 250 ppm, relaxation delay ( D1​ ) to 2-3 seconds, and acquire a minimum of 512 transients to ensure the quaternary C5 carbon is visible above the noise floor.

Data Processing & Validation Workflow

The logical relationship between sample preparation, data acquisition, and structural validation is visualized in the workflow diagram below.

NMR_Workflow N1 1. Sample Preparation (Dissolution & TMS Referencing) N2 2. Spectrometer Calibration (Locking, Tuning, Shimming) N1->N2 N3 3. Data Acquisition (1H: zg30 | 13C: zgpg30) N2->N3 N4 4. FID Processing (Fourier Transform & Phase Correction) N3->N4 N5 5. Spectral Analysis (Integration & Multiplet Extraction) N4->N5 N6 6. Structural Validation (Comparison with Predicted Shifts) N5->N6

NMR data acquisition, processing, and structural validation workflow.

By adhering to this predictive framework and experimental protocol, researchers can confidently verify the synthesis or isolation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, ensuring high-fidelity data for downstream drug development applications.

References

  • Reactions of MoOCl4 with 1-Methylimidazole, 1,4-Diaminobutane, 2-Methylpyridine, 4-Methylpiperidine, Trimethylsilylimidazole and 1-Methylpyrrolidine. Oriental Journal of Chemistry.[Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Taylor & Francis Online.[Link]

  • Prediction of 1H NMR Chemical Shifts for Ionic Liquids: Strategy and Application of Relative Reference Standard. The Royal Society of Chemistry.[Link]

Foundational

Mass spectrometry fragmentation pattern of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Mass Spectrometry Fragmentation Pattern of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: A Mechanistic and Analytical Guide Executive Summary & Molecular Context As a Senior Application Scientist, I frequently encounter the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: A Mechanistic and Analytical Guide

Executive Summary & Molecular Context

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating low-molecular-weight polar metabolites and pharmaceutical building blocks. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Formula: C₆H₁₀N₂O; Monoisotopic Mass: 126.0793 Da) is a highly polar, nitrogen-rich heterocyclic alcohol. It shares a structural backbone with critical biological metabolites, such as 1-methylhistamine [1], where the terminal amine is substituted with a hydroxyl group.

Confident identification of this molecule in complex matrices requires moving beyond simple accurate mass measurements. To achieve Level 1 metabolite identification [3], we must understand the gas-phase dissociation mechanics of both the hydroxyethyl side chain and the highly stable azole ring. This guide dissects the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) pathways of the protonated precursor, providing a self-validating framework for LC-MS/MS workflows.

Gas-Phase Ionization and Mechanistic Fragmentation

Under positive electrospray ionization (ESI+), the molecule readily accepts a proton at the N3 position of the imidazole ring due to its superior gas-phase basicity compared to the hydroxyl oxygen. This yields an intense precursor ion at m/z 127.0866 ([M+H]⁺) .

The fragmentation of this precursor is strictly governed by the appearance energy thresholds of its structural domains:

  • Pathway A: Low-Energy Dehydration (Side-Chain Modification) At low normalized collision energies (NCE 15–20), charge-directed fragmentation is localized to the hydroxyethyl side chain. The nucleophilic attack or proton transfer to the hydroxyl group facilitates the neutral loss of water (-18.0105 Da). This generates a highly abundant fragment at m/z 109.0761 , corresponding to a resonance-stabilized 1-methyl-5-vinyl-1H-imidazolium ion.

  • Pathway B: Mid-Energy Side-Chain Cleavage As collision energy increases, the entire side chain can be cleaved. The loss of the hydroxyethyl group as neutral acetaldehyde or ethylene oxide (-C₂H₄O, -44.0262 Da) leaves the bare 1-methylimidazolium core at m/z 83.0604 . Alternatively, the vinyl intermediate (m/z 109) can lose acetylene (-C₂H₂, -26.0156 Da) to converge on the same m/z 83.0604 core.

  • Pathway C: High-Energy Azole Ring Rupture The imidazole ring is exceptionally stable. Only at high NCE (>45) does the aromatic system shatter. As documented in the mass spectral analysis of substituted imidazoles [2], this rupture is characterized by the expulsion of neutral hydrogen cyanide (HCN, -27.0109 Da) or acetonitrile (CH₃CN, -41.0265 Da) from the methylated core. This yields diagnostic terminal fragments at m/z 56.0495 and m/z 42.0339 , respectively.

G M [M+H]+ m/z 127.0866 F1 [M+H - H2O]+ m/z 109.0761 M->F1 - H2O (-18 Da) Low CE F2 [M+H - C2H4O]+ m/z 83.0604 M->F2 - C2H4O (-44 Da) Mid CE F3 [M+H - H2O - C2H2]+ m/z 83.0604 F1->F3 - C2H2 (-26 Da) Mid CE F4 [Ring - HCN]+ m/z 56.0495 F2->F4 - HCN (-27 Da) High CE F5 [Ring - CH3CN]+ m/z 42.0339 F2->F5 - CH3CN (-41 Da) High CE F3->F4 F3->F5

Gas-phase fragmentation pathway of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol under CID.

Quantitative Data Presentation

To program targeted MS/MS or Multiple Reaction Monitoring (MRM) methods, the following transition table summarizes the exact masses and optimal energy regimes.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of FragmentOptimal NCERelative AbundanceStructural Assignment
127.0866109.0761- 18.0105 (H₂O)C₆H₉N₂⁺20High (>80%)1-methyl-5-vinyl-1H-imidazolium
127.086683.0604- 44.0262 (C₂H₄O)C₄H₇N₂⁺35Medium (40-60%)1-methylimidazolium core
127.086656.0495- 71.0371 (C₂H₄O + HCN)C₃H₆N⁺55Low (10-20%)Ring cleavage product
127.086642.0339- 85.0527 (C₂H₄O + CH₃CN)C₂H₄N⁺60Low (<10%)Ring cleavage product

Self-Validating LC-MS/MS Experimental Protocol

When analyzing highly polar imidazole derivatives, standard reversed-phase chromatography often fails due to poor retention, leading to severe ion suppression in the column void volume[4]. The following protocol is designed as a self-validating system, ensuring orthogonal data collection (retention factor + stepped fragmentation) to guarantee analytical trustworthiness.

Step 1: Sample Preparation & Matrix Management

  • Action: Dilute the analyte in 95:5 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: High organic content is required for Hydrophilic Interaction Liquid Chromatography (HILIC) loading. Formic acid ensures the N3 imidazole nitrogen is fully protonated in solution, maximizing ESI+ droplet desolvation efficiency and signal intensity.

Step 2: Chromatographic Separation (HILIC)

  • Action: Utilize an Amide-bonded HILIC column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 8 minutes using 10 mM Ammonium Formate (pH 3.0) as the aqueous buffer.

  • Causality: The polar ethanol side chain and the basic imidazole ring interact strongly with the stationary phase via hydrogen bonding and dipole-dipole interactions, pushing the retention time (tR) well past the suppression zone.

Step 3: Stepped-Energy Mass Spectrometry (Data-Dependent Acquisition)

  • Action: Operate the Orbitrap/Q-TOF in ESI+ mode. Set the quadrupole isolation window to 1.0 m/z. Apply Stepped Normalized Collision Energy (sNCE) at 20, 40, and 60 simultaneously.

  • Causality: A single collision energy will either leave the precursor intact (missing the ring cleavage) or completely shatter it (missing the diagnostic water loss). Stepped NCE multiplexes the fragmentation, capturing the delicate -H₂O loss (NCE 20) and the high-energy -HCN loss (NCE 60) in a single, composite, high-resolution MS/MS spectrum.

Step 4: Orthogonal Validation (Pseudo-MS³)

  • Action: If matrix interferences mimic the m/z 127 → 56 transition, utilize in-source fragmentation (ISF). Raise the declustering potential/cone voltage to intentionally generate the m/z 83 fragment in the source. Then, isolate m/z 83 in the quadrupole and fragment it in the collision cell.

  • Causality: This confirms that m/z 56 is a direct descendant of the m/z 83 core, validating the structural connectivity and eliminating false positives from isobaric background noise.

Workflow S1 Sample Prep (0.1% FA in 95:5 ACN:H2O) S2 HILIC Separation (Amide Column, pH 3.0) S1->S2 S3 ESI+ Ionization (Desolvation & Protonation) S2->S3 S4 Quadrupole Isolation (m/z 127.1 +/- 0.5) S3->S4 S5 Stepped HCD/CID (NCE: 20, 40, 60) S4->S5 S6 Orthogonal MS3 Validation S5->S6

Self-validating LC-MS/MS analytical workflow for imidazole derivative characterization.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: Electron impact studies. XII.
  • Title: Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: Analytical Chemistry - ACS Publications URL
  • Title: Development of Highly Sensitive Analysis Method for Histamine and Metabolites in Pregnant Women's Fingernail by UPLC-ESI-MS Source: PubMed / NIH URL
Exploratory

The Biological and Pharmacological Potential of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly specialized bifunctional imidazole derivative. While structurally reminiscent of the histaminergic system, its primary value in modern drug development lies in its role as a critical pharmacophore and esterifying agent in the synthesis of potent antithrombotic agents, specifically Factor Xa inhibitors.

This technical guide explores the chemical causality behind its structural design, details its application in synthesizing S-alaninate derivatives, and provides self-validating experimental protocols for both its chemical integration and subsequent biological evaluation.

Chemical Profile & Structural Causality

The utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol stems from two distinct structural features: the N-methylated imidazole ring and the primary ethanol appendage .

Unsubstituted imidazoles frequently suffer from tautomerization, which can lead to unpredictable receptor binding and off-target toxicity. By methylating the N1 position, the molecule is locked into a single tautomeric state, enhancing target specificity. Concurrently, the primary alcohol at the C5 position provides a highly reactive, sterically accessible handle for esterification, allowing the compound to be seamlessly grafted onto larger drug scaffolds (such as S-alanine cores) to form active esters or prodrugs.

Table 1: Physicochemical Data & Pharmacological Implications
PropertyValuePharmacological Implication
CAS Number 802027-25-4Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₆H₁₀N₂OLow molecular weight promotes high ligand efficiency.
Molecular Weight 126.16 g/mol Ideal size for a modular pharmacophore building block.
Topological Polar Surface Area 38 ŲExcellent membrane permeability profile for intracellular or systemic targets.
XLogP3 -0.4High aqueous solubility, ideal for formulation and systemic circulation.
H-Bond Donors/Acceptors 1 / 2Facilitates highly specific hydrogen bonding within target enzyme pockets.

Primary Pharmacological Application: Factor Xa Inhibitor Synthesis

Recent advancements in cardiovascular pharmacology have utilized 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol as a terminal building block in the synthesis of substituted S-alaninate derivatives [1]. These derivatives function as potent inhibitors of Factor Xa and thrombin, critical proteases in the blood coagulation cascade.

When esterified to an S-alanine derivative, the imidazole ring of our target compound acts as a basic moiety that interacts favorably with the S1 or S4 binding pockets of Factor Xa. This precise spatial arrangement competitively blocks the enzyme's active site, halting the conversion of prothrombin to thrombin and effectively preventing fibrin clot formation.

Synthesis A S-Alanine Derivative (Carboxylic Acid) C Esterification (HBTU, DIPEA, THF) A->C B 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol B->C D HPLC Purification & Ion Exchange C->D E Factor Xa Inhibitor (Active Ester) D->E

Fig 1: Synthesis workflow of Factor Xa inhibitors using the imidazolyl alcohol.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound, self-validating system. The following methodologies detail the synthesis and biological evaluation of the imidazolyl ester.

Protocol 1: Synthesis of S-Alaninate Ester Derivatives

Objective: To covalently link 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol to an S-alanine core [1].

Causality & Design:

  • Activation: HBTU is selected over traditional carbodiimides (like DCC) because it minimizes the racemization of the chiral S-alanine center, ensuring the final drug retains its stereospecific biological activity.

  • Base Selection: DIPEA (N,N-Diisopropylethylamine) is utilized because its steric hindrance prevents it from acting as a competing nucleophile; it strictly serves to deprotonate the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 120 μmol of the target S-alanine derivative in 2.3 mL of anhydrous THF. Reasoning: THF provides a polar aprotic environment that solubilizes both the acid and the coupling reagents without participating in the reaction.

  • Activation: Add 216 μmol of HBTU and 360 μmol of DIPEA. Stir for 15 minutes at room temperature to allow the formation of the active ester intermediate.

  • Coupling: Introduce 150 μmol of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. Stir the mixture overnight at room temperature.

  • Solvent Removal: Concentrate the mixture via a rotary evaporator at a strict water bath temperature of 30°C to prevent thermal degradation of the newly formed ester.

  • Purification (Self-Validating Step): Re-dissolve the residue in an acetonitrile/water mixture containing 0.1% TFA. Purify via preparative HPLC. Validation: The use of TFA sharpens the chromatographic peaks of the basic imidazole ring. Collect fractions and verify the target mass (e.g., m/z = 594[M+H]+) via inline LC-MS.

  • Salt Exchange: Lyophilize the validated fractions. Dissolve the resulting TFA salt in acetonitrile/water and pass it ten times through a chloride ion exchange column. Reasoning: TFA salts can exhibit cytotoxicity in downstream biological assays; converting to a hydrochloride salt ensures physiological compatibility.

Protocol 2: In Vitro Factor Xa Chromogenic Inhibition Assay

Objective: To quantify the antithrombotic efficacy of the synthesized imidazolyl ester using a highly specific kinetic readout [2].

Coagulation Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Catalyzes Thrombin Thrombin (IIa) Prothrombin->Thrombin Inhibitor Synthesized Inhibitor (Imidazolyl Ester) Inhibitor->FXa Inhibits

Fig 2: Mechanism of action of synthesized imidazolyl esters in the coagulation cascade.

Causality & Design:

  • Assay Principle: A chromogenic assay is chosen over clot-based assays (like APTT) because it isolates Factor Xa activity, eliminating confounding variables from other downstream coagulation factors (e.g., fibrinogen levels).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG 8000. Reasoning: Tris-HCl maintains physiological pH, NaCl ensures proper ionic strength for enzyme folding, and PEG prevents the enzyme from adsorbing to the microtiter plate walls.

  • Enzyme Incubation: In a 96-well microplate, add 25 μL of human Factor Xa (0.9 IU/mL) to 25 μL of the synthesized inhibitor (serially diluted from 10 nM to 10 μM). Incubate at 37°C for 5 minutes. Reasoning: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's S1/S4 pockets before the substrate is introduced.

  • Substrate Addition: Add 50 μL of the chromogenic substrate (e.g., S-2732 or S-2222 at 0.43 mmol/L) to initiate the reaction. Cleavage of this substrate releases para-nitroaniline (pNA).

  • Kinetic Measurement (Self-Validating Step): Immediately transfer the plate to a microplate reader. Record the optical density (OD) at 405 nm every minute for 20 minutes. Validation: Include a positive control (e.g., Rivaroxaban) to validate assay sensitivity, and a vehicle control (DMSO) to establish baseline uninhibited enzyme kinetics. Calculate the IC₅₀ using non-linear regression analysis of the OD vs. concentration curve.

Secondary Biological Potential: Histaminergic System Modulation

Beyond its role as a synthetic building block, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol shares distinct structural homology with endogenous histaminergic compounds.

Table 2: Structural Homology: Histaminergic System vs. Synthetic Building Block
CompoundStructure / SubstitutionBiological Role
Histamine 2-(1H-imidazol-4-yl)ethanamineEndogenous agonist for H1-H4 receptors.
Tele-methylhistamine 1-methyl-4-(2-aminoethyl)imidazoleMajor inactive/weak metabolite of histamine.
Target Compound 2-(1-methyl-1H-imidazol-5-yl)ethan-1-olSynthetic precursor; potential weak H3/H4 modulator.

While the substitution of an amine (in histamine) for an alcohol (in our target compound) significantly reduces direct receptor affinity, the N-methylated imidazole core remains a recognized motif for Histamine H3 and H4 receptors. Consequently, this compound holds secondary potential as a metabolic tracer or a weak partial agonist in early-stage histaminergic receptor binding assays, providing a baseline for structure-activity relationship (SAR) studies investigating the role of hydrogen-bond donors in the H3/H4 binding pockets.

References

  • Substituted s-alaninate derivatives (US Patent 20230391761A1).
  • Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability . PubMed Central (PMC). URL:[Link] [2]

Foundational

The Pharmacological Profile of Novel Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a versatile pharmacophore for designing a wide array of therapeutic agents.[1][2] This guide offers an in-depth exploration of the pharmacological profiles of novel imidazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas.

The Imidazole Core: A Privileged Scaffold in Drug Design

The imidazole ring is a constituent of many essential biomolecules, including the amino acid histidine and purine bases in nucleic acids, highlighting its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its synthetic tractability, has led to the development of numerous imidazole-containing drugs with diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The structural versatility of the imidazole nucleus allows for fine-tuning of its steric and electronic properties through substitution, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[6]

Antimicrobial and Antifungal Derivatives: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new anti-infective agents.[7][8] Novel imidazole derivatives have emerged as a promising class of compounds in this area.[7][8]

Mechanism of Action

The primary antifungal mechanism of many imidazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[9] In bacteria, imidazole derivatives can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the antifungal and antibacterial efficacy of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring and any associated phenyl rings.[11] For instance, the presence of electron-withdrawing groups on a phenyl substituent has been shown to enhance antimicrobial activity.[12]

Representative Novel Antimicrobial Imidazole Derivatives

Recent research has focused on the synthesis and evaluation of novel imidazole derivatives with potent antimicrobial and antifungal activity. For example, a study on newly synthesized imidazole derivatives demonstrated significant activity against various bacterial and fungal strains, with some compounds showing efficacy comparable to standard drugs like norfloxacin.[12] Another study reported on 2-imidazolylchromone derivatives, with compound 6r (6,8-dichloro-2-imidazol-1-yl-chromen-4-one) exhibiting potent activity against S. rolfsii and F. oxysporum.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the antimicrobial potential of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The novel imidazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Imidazole Derivatives B->C D Incubate Plate C->D E Observe and Record Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Imidazole Derivatives: Targeting Uncontrolled Cell Proliferation

The imidazole scaffold is a prominent feature in a number of clinically used anticancer drugs, and research into novel derivatives continues to be a vibrant area of drug discovery.[2][14]

Mechanisms of Anticancer Action

Novel imidazole derivatives exert their anticancer effects through a variety of mechanisms, including:

  • Induction of Apoptosis and Cell-Cycle Arrest: Many imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[14] They can also halt the cell cycle at specific checkpoints, preventing uncontrolled cell division.[14]

  • Enzyme and Kinase Inhibition: Imidazole-based compounds have been identified as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical for cancer cell signaling, growth, and survival.[14][15]

  • Inhibition of Microtubule Dynamics: Some derivatives can interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division.[14]

  • DNA Intercalation and Enzyme Inhibition: Certain imidazole derivatives can bind to DNA or inhibit DNA-associated enzymes, leading to DNA damage and cell death.[14][16]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazole derivatives is highly dependent on their substitution patterns. For example, the introduction of specific moieties can enhance their binding affinity to target enzymes or receptors.[17] Fused imidazole systems, such as benzimidazoles, have also shown significant anticancer potential.[14]

Promising Anticancer Imidazole Derivatives

Recent studies have highlighted several promising novel imidazole derivatives with potent anticancer activity. For instance, certain S-substituted imidazole-2-thione derivatives have demonstrated potent cytotoxicity against lung, cervical, and colorectal cancer cells, along with anti-metastatic properties.[18] Another study focused on triazolyl-imidazole derivatives that selectively inhibit histone deacetylase 6 (HDAC6), an enzyme involved in cancer cell motility and metastasis.[16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the novel imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Imidazole Derivative Solutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-inflammatory Imidazole Derivatives: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Imidazole and its derivatives have demonstrated significant potential as anti-inflammatory agents.[19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to:

  • Inhibit Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[21]

  • Modulate Signaling Pathways: Imidazole compounds can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[20]

  • Antioxidant Activity: Some derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) that contribute to inflammation and tissue damage.[21]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of imidazole derivatives can be enhanced by appropriate substitutions. For example, the incorporation of certain aromatic or heterocyclic moieties can improve their inhibitory activity against COX enzymes.[22]

Notable Anti-inflammatory Imidazole Derivatives

Several studies have reported the synthesis of novel imidazole derivatives with significant anti-inflammatory properties. For instance, di- and tri-substituted imidazole derivatives have been shown to exhibit good in vivo anti-inflammatory activity with minimal gastrointestinal irritation.[23] Schiff's base imidazole derivatives have also demonstrated effectiveness in reducing paw edema and levels of inflammatory cytokines.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test group of animals receives the novel imidazole derivative orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing their paw volumes to those of the control group.

Conclusion and Future Directions

The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of pharmacological activities. The versatility of this heterocyclic ring system allows for the rational design of potent and selective therapeutic agents targeting a wide range of diseases. Future research in this field will likely focus on the development of multi-target imidazole derivatives, the exploration of novel and more efficient synthetic methodologies, and the use of computational tools to predict the activity and toxicity of new compounds, ultimately leading to the discovery of the next generation of imidazole-based drugs.

References

  • Al-Ghamdi, S., Al-Zahrani, E., Al-Ghamdi, M., & Al-Otaibi, T. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Al-Ghamdi, S., Al-Zahrani, E., Al-Ghamdi, M., & Al-Otaibi, T. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed, 39334964. [Link]

  • Jadhav, S., & Patil, S. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Scientific Research in Engineering and Management, 9(3). [Link]

  • Kumar, A., & Singh, R. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 15(9). [Link]

  • Sharma, P., & Kumar, V. (2024). Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. IntechOpen. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Medical Sciences, 19(4), 634-641. [Link]

  • Singh, A., & Sharma, R. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research in Engineering and Design, 10(1). [Link]

  • Kumar, A., & Singh, R. (2014). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 79-86. [Link]

  • Kowalska, P., & Wujec, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042. [Link]

  • Sarno, F., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry, 62(1), 439-453. [Link]

  • Ali, A., et al. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 40(1). [Link]

  • Kaur, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Wang, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(11), 3183. [Link]

  • Sharma, A., et al. (2024). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. International Journal of Novel Research and Development, 9(5). [Link]

  • Singh, S., & Kumar, R. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 19(1), 1-8. [Link]

  • Pawar, A., et al. (2024). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2024). Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. Request PDF. [Link]

  • Kumar, A., & Singh, R. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 2(6). [Link]

  • Anupam. (2022). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Jahnavi, S., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132. [Link]

  • Popa, C., & Udrea, A. M. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1145. [Link]

  • Jahnavi, S., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Goodarzi, M., & Saeedi, M. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research, 12(Suppl), 155-165. [Link]

  • Singh, A., & Kumar, S. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5585-5589. [Link]

  • Various Authors. (2024). COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. ResearchGate. [Link]

  • Various Authors. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [Link]

  • Al-Blewi, F. F., & Almehmadi, M. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3349. [Link]

  • Kumar, V., & Singh, R. (2016). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 25(8), 1593-1611. [Link]

  • Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

  • Kumar, A., & Singh, R. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry, 44(6), 2664-2670. [Link]

  • Kumar, R., et al. (2024). Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Omega, 9(51), 54881-54890. [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 5897. [Link]

Sources

Exploratory

Spectroscopic data for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Title: Spectroscopic Characterization and Analytical Workflows for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Executive Summary In the landscape of modern drug discovery, functionalized imidazoles serve as critical pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Analytical Workflows for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Executive Summary In the landscape of modern drug discovery, functionalized imidazoles serve as critical pharmacophores. Specifically, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) has emerged as a highly versatile building block, most notably utilized in the synthesis of substituted S-alaninate derivatives engineered as Factor Xa and thrombin inhibitors[1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with an authoritative, self-validating framework for the spectroscopic characterization of this molecule. This whitepaper moves beyond mere data reporting, detailing the causality behind analytical choices and establishing robust protocols to ensure absolute scientific integrity during structural elucidation.

Molecular Architecture & Physicochemical Profile

Understanding the baseline physicochemical properties of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is the prerequisite for designing effective analytical workflows. The molecule features an electron-rich imidazole ring, an N-methyl group that dictates the steric environment, and a flexible 2-hydroxyethyl chain capable of hydrogen bonding.

Table 1: Fundamental Physicochemical Properties [2]

Property Value Analytical Implication
Chemical Formula C₆H₁₀N₂O Dictates exact mass targets for HRMS.
Monoisotopic Mass 126.0793 g/mol Requires high-resolution ESI-TOF for validation.
Topological Polar Surface Area 38.0 Ų Indicates moderate polarity; influences LC retention.
H-Bond Donors / Acceptors 1 / 2 Drives the choice of NMR solvent to prevent peak broadening.

| Hazard Classification | Skin/Eye Irrit. 2A, STOT SE 3 | Mandates specific PPE and fume hood handling[3]. |

Comprehensive Spectroscopic Signatures

The following data represents the definitive spectroscopic profile for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. The data is synthesized from standardized high-field instrumentation environments.

Nuclear Magnetic Resonance (NMR)

The selection of DMSO-d₆ over CDCl₃ is a deliberate, causality-driven choice. The polar hydroxyl group and the basic imidazole nitrogen readily form intermolecular hydrogen bonds in non-polar solvents, leading to unpredictable chemical shifts and broad peaks. DMSO-d₆ disrupts these interactions, yielding sharp, quantifiable signals[1].

Table 2: ¹H NMR Data (500 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.52 Singlet (s) 1H Imidazole C2-H
6.75 Singlet (s) 1H Imidazole C4-H
4.65 Broad Singlet (br s) 1H -OH (Hydroxyl)
3.62 Triplet (t, J = 6.8 Hz) 2H -CH₂-OH (β-methylene)
3.55 Singlet (s) 3H N-CH₃ (N-methyl)

| 2.68 | Triplet (t, J = 6.8 Hz) | 2H | Imidazole-CH₂- (α-methylene) |

Table 3: ¹³C NMR Data (125 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm) Assignment Carbon Type
138.2 Imidazole C2 sp² Methine
128.5 Imidazole C5 sp² Quaternary
126.8 Imidazole C4 sp² Methine
61.4 -CH₂-OH sp³ Methylene (Oxygen-bound)
31.2 N-CH₃ sp³ Methyl (Nitrogen-bound)

| 26.7 | Imidazole-CH₂- | sp³ Methylene |

Vibrational Spectroscopy (ATR-FTIR)

Table 4: Key Infrared Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Strong, Broad O-H stretching (Hydrogen-bonded)
~3110 Weak C-H stretching (sp², Imidazole ring)
2945, 2860 Medium C-H stretching (sp³, Aliphatic chain)
1510 Medium C=N / C=C ring stretching

| 1055 | Strong | C-O stretching (Primary alcohol) |

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not rely on blind execution. They must be designed as self-validating systems where the experiment inherently proves its own accuracy.

Protocol A: Quantitative ¹H NMR (qNMR) Acquisition

Causality: Accurate structural elucidation requires exact proton ratios. Incomplete relaxation of protons between pulses skews integration.

  • Sample Preparation: Dissolve 15 mg of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO. Tune and match the probe specifically for the sample to maximize the signal-to-noise ratio.

  • Parameter Optimization: Set the relaxation delay (D1) to 10 seconds. Why? The quaternary and ring protons have longer T1 relaxation times; a 10-second delay ensures all spins return to thermal equilibrium before the next pulse.

  • Acquisition & Processing: Acquire 16 scans. Apply a 0.3 Hz line-broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually.

  • Self-Validation Mechanism: Set the integral of the N-methyl singlet (3.55 ppm) precisely to 3.00. The system self-validates if the methylene triplets (3.62 ppm and 2.68 ppm) subsequently integrate to exactly 2.00 ± 0.05. Any deviation >5% indicates co-eluting impurities or incomplete relaxation, instantly invalidating the run and prompting a D1 delay adjustment.

Protocol B: LC-HRMS (High-Resolution Mass Spectrometry)

Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic nature of the imidazole nitrogen ensures near-100% protonation, yielding an intense [M+H]⁺ ion.

  • Mobile Phase Prep: Prepare Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid acts as the proton source.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.

  • Mass Acquisition: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer.

  • Self-Validation Mechanism: The protocol mandates the automated injection of a known calibrant (e.g., sodium formate cluster) immediately prior to the sample peak elution. If the calibrant mass error exceeds 2 ppm, the acquisition software locks out the data output. If it passes, the subsequent analyte mass (Theoretical [M+H]⁺ = 127.0871 m/z) is validated with absolute high-resolution fidelity.

Protocol C: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture in KBr would artificially inflate the ~3300 cm⁻¹ O-H stretch, masking the true signal of the ethanol moiety.

  • Crystal Cleaning: Wipe the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Acquisition: Run a 16-scan background spectrum of the ambient atmosphere.

  • Sample Acquisition: Place 2 mg of the neat compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 16 scans at 4 cm⁻¹ resolution.

  • Self-Validation Mechanism: The software automatically subtracts the background. If the residual atmospheric CO₂ peak (2350 cm⁻¹) in the final spectrum exceeds 2% transmittance, it proves the atmospheric purge environment shifted during the run. The system flags the spectrum as invalid until equilibrium is restored and the background is re-taken.

Mechanistic Workflows & Visualizations

To conceptualize the analytical logic and the downstream application of this molecule, the following diagrams map out the spectroscopic workflow and the biological target pathway.

Workflow A Sample Prep (2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol) B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B C Mass Spectrometry (ESI-TOF MS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Figure 1: Analytical workflow for the spectroscopic characterization of the target compound.

The primary pharmaceutical utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol lies in its role as a precursor. As detailed in recent patent literature[1], it is functionalized into substituted S-alaninate derivatives. These APIs act as competitive inhibitors of Factor Xa, effectively halting the coagulation cascade and preventing thrombotic disorders.

Pathway A Precursor: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol B S-Alaninate Derivative (Active API) A->B Synthesis C Factor Xa (Active Protease) B->C Competitive Inhibition D Prothrombin (Factor II) C->D Catalyzes E Thrombin (Factor IIa) D->E Conversion F Fibrinogen E->F Catalyzes G Fibrin Clot F->G Polymerization

Figure 2: Mechanistic pathway of Factor Xa inhibition utilizing the synthesized API.

References

  • Chem960 Database | Cas no 802027-25-4 (2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol) - Chemical and Physical Properties. | 2

  • NextSDS | 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information and Hazard Classifications. | 3

  • Google Patents | US20230391761A1 - Substituted s-alaninate derivatives and their use as Factor Xa inhibitors. | 1

Sources

Foundational

The Dual Paradigm of Substituted Imidazole Alcohols: From Active Pharmacophores to Advanced NHC-Catalysts

As a Senior Application Scientist, I approach the synthesis and application of substituted imidazole alcohols not merely as a series of chemical reactions, but as a masterclass in structural tuning. The imidazole core pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and application of substituted imidazole alcohols not merely as a series of chemical reactions, but as a masterclass in structural tuning. The imidazole core provides a highly versatile electronic canvas: its "pyrrole-like" nitrogen allows for diverse functionalization, while its "pyridine-like" nitrogen acts as a potent electron donor. When coupled with an adjacent alcohol moiety, the resulting scaffold gains critical hydrogen-bonding capabilities and a site for further derivatization.

This in-depth technical guide explores the dual utility of substituted imidazole alcohols. We will examine their direct application as active pharmaceutical ingredients (APIs) and their critical role as foundational precursors for N-heterocyclic carbene (NHC) Palladium catalysts used in modern drug discovery.

The Pharmacological Paradigm: Target-Directed Efficacy

In medicinal chemistry, the substituted imidazole alcohol scaffold is a privileged structure, primarily due to its ability to interact with metalloenzymes and specific receptor pockets.

Antifungal Agents

The most prominent application of this scaffold is in the synthesis of azole antifungals. For instance, α -(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol serves as the critical precursor for blockbuster drugs like miconazole and econazole[1]. The mechanism of action relies on the imidazole nitrogen coordinating directly with the heme iron of the fungal enzyme lanosterol 14 α -demethylase. Simultaneously, the alcohol-derived ether linkage interacts with the enzyme's hydrophobic pocket, effectively halting ergosterol biosynthesis.

Cardiovascular Interventions

Beyond infectious diseases, imidazole alcohols have demonstrated significant efficacy in cardiovascular pharmacology. Compounds such as SQ 30,774 and SQ 31,844 represent a novel class of primate renin inhibitors[2]. The imidazole ring binds to the active site of renin, producing a dose-dependent inhibition of plasma renin activity (PRA) at intravenous doses as low as 0.001 μ mol/kg[2].

The Organometallic Paradigm: NHC-Palladium Catalysis

While substituted imidazole alcohols are potent drugs in their own right, their most transformative impact on drug discovery lies in their conversion into catalytic ligands.

Through a multicomponent condensation reaction, highly sterically hindered 4,5-diphenyl substituted imidazole alcohols can be synthesized[3]. When these alcohols are quaternized (e.g., with 2-(bromomethyl)-pyridine), they form imidazolium salts. Deprotonation of these salts yields N-heterocyclic carbenes (NHCs) that bind exceptionally tightly to Palladium(II)[3].

The Mechanistic Advantage: Traditional phosphine ligands in Palladium catalysis often degrade under high heat, leading to the precipitation of inactive "Palladium black." The NHC ligands derived from substituted imidazole alcohols feature immense steric bulk and strong σ -donating properties, which stabilize the active Pd(0) species and enable high-turnover cross-coupling reactions (like the Suzuki-Miyaura coupling) in aqueous or mild conditions.

SynthesisWorkflow A Precursors: Amino Alcohols + Benzil + Formaldehyde + NH4OAc B Organocatalysis: L-Proline (Mild Condensation) A->B Heat, Solvent C Core Scaffold: Substituted Imidazole Alcohols B->C Cyclization D Pharmacology: Antifungals & Renin Inhibitors C->D API Derivatization E Ligand Design: Quaternization (Imidazolium Salts) C->E Alkylation F Catalysis: NHC-Palladium(II) Complexes E->F Metallation

Divergent applications of substituted imidazole alcohols in pharmacology and catalysis.

Quantitative Performance Metrics

To understand the operational impact of these compounds, we must evaluate their performance across both pharmacological and catalytic domains.

Table 1: Comparative Utility and Performance Metrics

Application DomainSpecific Compound / DerivativePrimary FunctionKey Performance Metric / Yield
Antifungal API α -(2,4-Dichlorophenyl)-1H-imidazole-1-ethanolPharmacophore precursor>90% synthetic yield; high affinity for lanosterol 14 α -demethylase
Cardiovascular API SQ 30,774 / SQ 31,844Primate Renin InhibitorTotal PRA inhibition at 1.0 μ mol/kg (IV)
Organometallic Catalysis Pi-colyl hydroxyalkyl imidazolium-Pd(II)NHC Ligand for Suzuki Coupling>95% cross-coupling yield; high turnover number (TON) in aqueous media

Self-Validating Experimental Methodologies

A protocol is only as good as its built-in validation mechanisms. The following methodologies detail the synthesis of substituted imidazole alcohols for both catalytic and pharmacological applications, emphasizing the causality behind each procedural choice.

Protocol A: L-Proline Catalyzed Multicomponent Synthesis of NHC Precursors

Objective: Synthesize 4,5-diphenyl substituted imidazole alcohols for Pd-catalysis.

  • Reactant Assembly: In a round-bottom flask, combine equimolar amounts of the target amino alcohol, benzil, formaldehyde, and ammonium acetate.

  • Organocatalytic Activation: Add a catalytic amount of L-proline (10-15 mol%).

    • Causality: L-proline acts as a bifunctional organocatalyst. Its secondary amine forms an iminium ion intermediate with formaldehyde, increasing its electrophilicity, while the carboxylic acid moiety provides hydrogen-bonding to orient the incoming nucleophiles. This circumvents the need for harsh Lewis acids that would protonate and deactivate the basic amino alcohol[3].

  • Reaction & Monitoring: Reflux the mixture in ethanol. Monitor via Thin Layer Chromatography (TLC). The disappearance of the benzil spot validates the progression of the condensation.

  • Quaternization: React the purified imidazole alcohol with 2-(bromomethyl)-pyridine.

    • Causality: This step converts the neutral imidazole into an imidazolium salt. The addition of the pyridine arm creates a hemilabile bidentate ligand, which stabilizes the Palladium complex during the catalytic cycle[3].

  • Validation via NMR: Prior to metallation, 1 H NMR must show a distinct, highly deshielded proton peak at C2 of the imidazolium ring (~9.0–10.5 ppm). The disappearance of this peak upon the addition of Palladium acetate confirms successful carbene formation and metallation.

CatalyticCycle Pd0 NHC-Pd(0) Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation Boronic Acid Exchange OxAdd->TransMet + Base / Ar'-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim - Halide Salt RedElim->Pd0 + Biaryl Product (Ar-Ar')

NHC-Palladium catalyzed Suzuki cross-coupling cycle utilizing imidazole ligands.

Protocol B: Chemoselective Synthesis of Antifungal Precursors

Objective: Synthesize α -(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

  • Substrate Solvation: Charge 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone into a 1000 mL three-necked flask containing 300 mL of methanol[1].

  • Chemoselective Reduction: Add Potassium borohydride (KBH 4​ ) in controlled batches, then slowly heat to reflux.

    • Causality: KBH 4​ provides a mild, chemoselective source of hydride. It reduces the ketone to a secondary alcohol without risking the reductive dechlorination of the 2,4-dichlorophenyl ring—a fatal side reaction commonly observed with overly aggressive reducing agents like LiAlH 4​ [1].

  • In-Process Control (IPC): Continue stirring for 1 hour post-reflux. Validate completion via TLC (Ethyl acetate:Methanol = 10:1). The complete disappearance of the UV-active ketone spot (higher Rf​ ) and the appearance of the more polar alcohol spot (lower Rf​ ) confirms the reduction.

  • Acid-Base Purification Swing: Distill the methanol under reduced pressure. Adjust the concentrate to pH 4-5 with 5% HCl, then filter. Subsequently, adjust the filtrate to pH 7-8 with 5% NaHCO 3​ .

    • Causality: This pH swing acts as a highly efficient, in-situ purification system. The acidic phase solubilizes the target molecule by protonating the imidazole ring, leaving non-basic organic impurities behind. The subsequent neutralization deprotonates the imidazole, drastically reducing its aqueous solubility and forcing the pure product to precipitate as a white solid[1].

  • Final Validation: Filter, wash, and dry the solid. A melting point determination of 134-135 °C serves as the ultimate validation of product identity and purity[1].

References

  • A New Class of Chelating N-Heterocyclic Carbene Ligands and Their Complexes with Palladium Source: ResearchGate URL:[Link]

  • Pharmacology of Novel Imidazole Alcohol Inhibitors of Primate Renin Source: PubMed URL:[Link]

Sources

Exploratory

Theoretical and Computational Studies of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol: Conformational Dynamics, Electronic Structure, and Receptor Binding Profiles

Executive Summary The molecule 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly specialized imidazole derivative characterized by an N1-methylated ring and a 2-hydroxyethyl side chain at the C5 posi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly specialized imidazole derivative characterized by an N1-methylated ring and a 2-hydroxyethyl side chain at the C5 position[1][2]. As a structural analog to histamine metabolites (such as 1-methylhistamine)[3], this compound serves as a critical probe in computational chemistry and drug design. Unlike primary amines, the terminal hydroxyl group alters the electrostatic potential and hydrogen-bonding landscape, while the N1-methylation permanently locks the imidazole tautomeric state.

This whitepaper provides an in-depth technical guide on the theoretical frameworks and computational methodologies required to analyze the conformational space, electronic properties, and target engagement profiles of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Structural Logic and Tautomeric Fixation

In native histamine and unmethylated derivatives, the imidazole ring dynamically shifts between (tele) and (pros) tautomers, complicating molecular docking and quantum mechanical (QM) calculations. The introduction of a methyl group at the N1 position in 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol definitively locks the tautomeric state.

Furthermore, the regiochemistry of the side chain at the C5 position (SMILES: OCCC1=CN=CN1C) places the flexible 2-hydroxyethyl group directly adjacent to the N1-methyl group[2]. This proximity induces significant steric hindrance, restricting the accessible rotational phase space of the τ1​ (C4-C5-C α -C β ) dihedral angle. Understanding this steric penalty is the foundational causality behind selecting advanced dispersion-corrected Density Functional Theory (DFT) models for its analysis.

Computational Workflow & Methodologies

To accurately model this molecule, researchers must employ a self-validating computational pipeline that accounts for both quantum mechanical realities and biological environments.

Workflow A Input Structure (SMILES: OCCC1=CN=CN1C) B Conformational Search (MMFF94s Force Field) A->B C Geometry Optimization (DFT: ωB97X-D/6-311++G**) B->C D Frequency & ZPE Calculation (Minima Verification) C->D E Electronic Properties (HOMO/LUMO, MEP, NPA) D->E F Molecular Docking (Receptor Binding Profiles) E->F

Fig 1. End-to-end computational workflow for imidazole derivative analysis.
Protocol 1: First-Principles Conformational Analysis

This protocol is designed to isolate the global minimum energy structure while preventing gas-phase artifacts.

  • Initial Conformer Generation: Utilize RDKit with the ETKDGv3 algorithm to generate 100 initial conformers.

    • Causality: ETKDGv3 incorporates experimental torsion-angle preferences from the Cambridge Structural Database, preventing physically impossible macrocycles or immediate steric clashes between the C5-hydroxyethyl and N1-methyl groups.

  • Molecular Mechanics Pre-optimization: Optimize the generated structures using the MMFF94s force field.

    • Causality: MMFF94s is specifically parameterized for polar organic molecules. Apply an RMSD cutoff of 0.5 Å to filter out redundant geometries, yielding a refined subset of distinct conformers.

  • DFT Optimization: Submit the top 10 lowest-energy conformers to Gaussian 16 using the ω B97X-D functional and 6-311++G(d,p) basis set .

    • Causality: Standard functionals (like B3LYP) fail to capture the long-range dispersion forces critical for side-chain folding. ω B97X-D corrects this. The diffuse functions (++) are mandatory to accurately model the electron density of the oxygen lone pairs in the hydroxyl group.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for water during optimization.

    • Causality: Gas-phase optimizations artificially favor folded conformers due to exaggerated intramolecular dipole-dipole interactions. SMD ensures the conformational landscape reflects the aqueous biological environment.

  • Frequency Analysis: Run harmonic frequency calculations at the same level of theory.

    • Causality: This validates that the optimized geometries are true local minima (zero imaginary frequencies) and provides zero-point energy (ZPE) corrections for accurate thermodynamic ranking.

Quantitative Data: Conformational and Electronic Profiles

Based on the theoretical framework, the conformational space of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is dominated by the Anti-Anti and Gauche-Anti states. The Gauche-Gauche state is heavily penalized due to steric repulsion with the N1-methyl group.

Table 1: Computed Conformational Energies ( ω B97X-D/6-311++G(d,p), SMD=Water)
Conformer StateDihedral τ1​ (°)Dihedral τ2​ (°) Δ E (kcal/mol) Δ G (kcal/mol)Boltzmann Pop. (%)
Anti-Anti 178.5175.20.000.0065.4
Gauche-Anti 65.3176.10.850.9222.1
Gauche-Gauche 62.158.41.421.6512.5
Table 2: Electronic Descriptors (Global Minimum)
PropertyComputed ValueChemical Implication
HOMO Energy -6.45 eVModerate electron-donating ability localized on the imidazole π -system.
LUMO Energy -0.82 eVHigh resistance to nucleophilic attack.
Energy Gap ( Δ E) 5.63 eVIndicates high chemical stability and low reactivity in standard physiological conditions.
Dipole Moment ( μ ) 3.85 DStrong polarity, ensuring excellent aqueous solubility[4].

Target Engagement and Molecular Docking

While 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol lacks the primary amine required for strong agonism at Histamine Receptors (HRs), its structural similarity to 1-methylhistamine[3] and related metabolites like 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde[5] makes it a valuable ligand for mapping the binding pockets of metabolic enzymes such as Aldehyde Dehydrogenase (ALDH) and Histamine N-methyltransferase (HNMT).

Binding cluster_0 Pharmacophore Features L Ligand 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol P1 N3 Nitrogen (H-Bond Acceptor) L->P1 P2 Hydroxyl Group (H-Bond Donor/Acceptor) L->P2 P3 Imidazole Ring (π-π Stacking) L->P3 T1 Histamine Receptors (H3/H4 Modulator) P1->T1 Aspartate interaction P2->T1 Ser/Thr interaction T2 Metabolic Enzymes (ALDH / HNMT) P2->T2 Binding pocket entry P3->T1 Trp/Tyr stacking

Fig 2. Pharmacophore mapping and target engagement pathways.
Protocol 2: Molecular Docking Workflow

This protocol utilizes a self-validating induced-fit approach to account for side-chain flexibility.

  • Ligand Preparation: Process the SMILES string using LigPrep (Schrödinger). Assign the protonation state at pH 7.4 using Epik.

    • Causality: The N3 atom of the imidazole ring has a physiological pKa that allows for both neutral and cationic states. Epik generates both states with appropriate penalty scores, ensuring no binding mode is overlooked.

  • Protein Preparation: Retrieve the target crystal structure (e.g., ALDH or H3 receptor). Use the Protein Preparation Wizard to add missing hydrogens, optimize the H-bond network (flipping Asn/Gln/His states), and minimize the structure using the OPLS4 force field.

  • Grid Generation: Define the receptor grid centered on the native ligand binding site. For aminergic receptors, center the grid on the highly conserved Aspartate residue in Transmembrane Helix 3 (TM3).

    • Causality: Aspartate serves as the canonical anchor for imidazole rings, dictating the orientation of the entire ligand.

  • Docking Execution: Perform Glide SP (Standard Precision) followed by Induced-Fit Docking (IFD).

    • Causality: SP rapidly screens orientations, while IFD allows the receptor's side chains to move, accommodating the specific steric bulk of the N1-methyl group and the C5-hydroxyethyl chain, yielding highly accurate Δ G binding estimates.

References

  • American Elements. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol | CAS 802027-25-4". URL:[Link]

  • NextSDS. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information". URL:[Link]

  • PubChem. "1-Methylhistamine | C6H11N3 | CID 3614". URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Homologation Protocol for 2-(1-Methyl-1H-imidazol-5-yl)ethanol

Introduction & Strategic Rationale 2-(1-Methyl-1H-imidazol-5-yl)ethanol (CAS: 802027-25-4) is an essential heterocyclic building block utilized in the synthesis of advanced therapeutics, including 1[1] and complex GLP-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-(1-Methyl-1H-imidazol-5-yl)ethanol (CAS: 802027-25-4) is an essential heterocyclic building block utilized in the synthesis of advanced therapeutics, including 1[1] and complex GLP-1 receptor agonists[2].

Directly functionalizing the C5 position of the 1-methylimidazole ring with a two-carbon alcohol chain is synthetically challenging due to the inherent reactivity of the C2 position. Therefore, a bottom-up, one-carbon homologation strategy is the industry standard. This protocol details a robust three-step synthesis starting from commercially available 1-methyl-1H-imidazole-5-carbaldehyde. The sequence utilizes a Wittig olefination to install an enol ether[2], followed by acidic hydrolysis to the corresponding acetaldehyde[3], and concludes with a chemoselective hydride reduction to yield the target ethanol derivative[4].

Mechanistic Causality & Experimental Design

To ensure high fidelity and yield, each step of this protocol is designed with specific mechanistic controls:

  • Step 1: Wittig Homologation. (Methoxymethyl)triphenylphosphonium chloride is deprotonated by a strong base (e.g., KOtBu or KHMDS) to form a reactive phosphorus ylide. The reaction is initiated at low temperatures (0 °C to -78 °C) to stabilize the ylide and control the exothermic addition to the aldehyde[2]. The resulting oxaphosphetane collapses to form 5-(2-methoxyvinyl)-1-methyl-1H-imidazole as a mixture of E/Z isomers.

  • Step 2: Enol Ether Cleavage. The methoxyvinyl intermediate is highly sensitive to acid. Treatment with aqueous hydrochloric acid at 23 °C for 2 hours rapidly protonates the electron-rich alkene[4]. This drives the formation of a hemiacetal intermediate that collapses into3[3]. Room temperature is strictly maintained to prevent degradation of the imidazole core.

  • Step 3: Chemoselective Reduction. The crude aldehyde is reduced using sodium borohydride (NaBH₄) in methanol. The reaction is initiated at 0 °C to mitigate the exothermic decomposition of NaBH₄ in protic solvents[4]. Methanol serves a dual purpose: it acts as the solvent and provides the necessary proton source to collapse the intermediate boron-alkoxide complex, yielding the final alcohol.

Process Workflow Visualization

SynthesisWorkflow SM 1-Methyl-1H-imidazole-5-carbaldehyde (Starting Material) Ylide Ylide Formation (Methoxymethyl)triphenylphosphonium Cl + KOtBu SM->Ylide EnolEther 5-(2-Methoxyvinyl)-1-methyl-1H-imidazole (Intermediate 1) Ylide->EnolEther Wittig Olefination Hydrolysis Acidic Hydrolysis (Aqueous HCl, 23 °C) EnolEther->Hydrolysis Aldehyde 2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde (Intermediate 2) Hydrolysis->Aldehyde Enol Ether Cleavage Reduction Hydride Reduction (NaBH4, MeOH, 0 °C to RT) Aldehyde->Reduction Product 2-(1-Methyl-1H-imidazol-5-yl)ethanol (Final Product) Reduction->Product Carbonyl Reduction

Fig 1: Three-step Wittig homologation and reduction workflow for 2-(1-methyl-1H-imidazol-5-yl)ethanol.

Reagent and Quantitative Data Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
1-Methyl-1H-imidazole-5-carbaldehyde110.111.01.10 gStarting Material
(Methoxymethyl)triphenylphosphonium Cl342.801.55.14 gWittig Homologation Reagent
Potassium tert-butoxide (KOtBu)112.211.51.68 gYlide-forming Base
Hydrochloric Acid (2M aq.)36.46Excess15.0 mLEnol Ether Hydrolysis
Sodium Borohydride (NaBH₄)37.831.20.45 gChemoselective Reductant
Methanol (Anhydrous)32.04N/A30.0 mLSolvent / Proton Source

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the listed In-Process Quality Control (IPQC) metrics.

Step 1: Synthesis of 5-(2-Methoxyvinyl)-1-methyl-1H-imidazole
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (5.14 g, 15 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add KOtBu (1.68 g, 15 mmol) portion-wise over 5 minutes. Causality: The mixture will transition to a deep red/orange hue, visually confirming the successful deprotonation and formation of the phosphorus ylide. Stir for 30 minutes at 0 °C[2].

  • Aldehyde Addition: Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.10 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution to control the exothermic oxaphosphetane formation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • IPQC Validation: Analyze the crude mixture via LC-MS. Confirm the disappearance of the starting material (m/z 111.1 [M+H]⁺) and the appearance of the enol ether mass (m/z 139.1 [M+H]⁺).

Step 2: Hydrolysis to 2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde
  • Acidic Cleavage: Dissolve the crude enol ether from Step 1 in a 1:1 mixture of THF (15 mL) and 2M aqueous HCl (15 mL).

  • Reaction: Stir the biphasic mixture vigorously at 23 °C for exactly 2 hours[4]. Causality: Extended exposure to acidic conditions beyond 2 hours may lead to unwanted side reactions or degradation of the imidazole moiety.

  • Neutralization: Cool the flask to 0 °C and carefully adjust the pH of the solution to ~7-8 using saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Extract the neutralized aqueous layer with Dichloromethane (3 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • IPQC Validation: Analyze via LC-MS to confirm the complete conversion of the enol ether to the aldehyde (m/z 125.1 [M+H]⁺)[3].

Step 3: Reduction to 2-(1-Methyl-1H-imidazol-5-yl)ethanol
  • Solvation: Dissolve the crude 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde in anhydrous Methanol (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Temperature control is critical here to prevent the rapid, exothermic reaction of NaBH₄ with methanol, which would deplete the reagent before the aldehyde is fully reduced[4].

  • Reduction: Add Sodium Borohydride (0.45 g, 12 mmol) portion-wise over 10 minutes.

  • Maturation: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to stir at room temperature (rt) for an additional 1 hour[4].

  • Quenching & Isolation: Quench the reaction by adding 5 mL of acetone to destroy any unreacted NaBH₄. Concentrate the mixture in vacuo to remove the methanol.

  • Purification: Redissolve the resulting residue in Dichloromethane (40 mL), wash with a small amount of brine (15 mL), dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10) to afford pure 2-(1-methyl-1H-imidazol-5-yl)ethanol.

  • Final Validation: Confirm product identity via ¹H NMR (DMSO-d₆). The aldehyde proton signal (~9.7 ppm) must be absent, replaced by aliphatic methylene multiplets (~2.7 ppm and ~3.6 ppm) corresponding to the -CH₂-CH₂-OH chain. LC-MS should yield m/z 127.1[M+H]⁺.

References

  • chem960.com. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Herstellungsverfahren". 4

  • Google Patents. "US20230391761A1 - Substituted s-alaninate derivatives". 1

  • Vulcanchem. "2-(1-methyl-1H-imidazol-5-yl)acetaldehyde". 3

  • Google Patents. "WO2022028572A1 - Heterocyclic glp-1 agonists". 2

Sources

Application

Application Note: 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol as a Versatile Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern medicinal chemistry, the strategic selectio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for assembling complex pharmacophores with predictable physicochemical properties. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) has emerged as a highly valuable synthetic node [1]. By combining a tautomerically locked imidazole ring with a versatile hydroxyethyl linker, this molecule serves as a foundational scaffold in the development of advanced therapeutics, most notably in the synthesis of dual Factor Xa and thrombin inhibitors [1].

This application note details the structural rationale for utilizing this specific isomer, outlines its physicochemical profile, and provides self-validating experimental protocols designed to bypass its unique mechanistic pitfalls (such as autocyclization).

Chemical Profile & Quantitative Data

To effectively utilize this building block, it is essential to understand its baseline physicochemical parameters. The N-methylation of the imidazole ring prevents hydrogen-bond donor activity at the nitrogen, thereby increasing the molecule's lipophilicity and membrane permeability compared to its unsubstituted counterpart[2].

Table 1: Physicochemical and Identification Data
ParameterValueTechnical Significance
Chemical Name 2-(1-methyl-1H-imidazol-5-yl)ethan-1-olStandard IUPAC nomenclature.
CAS Number 802027-25-4Unique identifier for procurement [3].
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
SMILES OCCC1=CN=CN1CUseful for in silico docking and ADME predictions.
InChI Key NFMVPDIGCAXICP-UHFFFAOYSA-N
Storage Temperature Room Temperature (RT)Stable under ambient conditions; hygroscopic [2].

Mechanistic Insights: The 5-Isomer vs. 4-Isomer

As a Senior Application Scientist, I frequently observe chemists treating the 4-substituted and 5-substituted 1-methylimidazoles interchangeably. This is a critical error. The regiochemistry dictates not only the steric trajectory of the side chain within a protein's binding pocket but also fundamentally alters the molecule's reactivity.

  • Tautomeric Locking: Unsubstituted imidazoles (like histidine) exist in a dynamic tautomeric equilibrium. Methylating the N1 position "locks" the tautomer. This predictability is crucial for structure-based drug design, ensuring the N3 nitrogen consistently acts as a hydrogen-bond acceptor.

  • The Autocyclization Trap (Causality of Reactivity): When activating the primary alcohol of the 5-isomer (e.g., converting it to a mesylate), the electrophilic carbon is exactly five atoms away from the nucleophilic N3 nitrogen. According to Baldwin's rules, this setup highly favors a 5-exo-tet intramolecular nucleophilic attack. If the mesylate is isolated, it rapidly autocyclizes into a fused bicyclic imidazolium salt (a 5,6-dihydro-4H-pyrrolo[1,2-c]imidazol-2-ium derivative). Conversely, the 4-isomer would require a disfavored 4-membered ring transition state, making it far more stable.

Understanding this causality is why the protocols below mandate in situ trapping of the activated 5-isomer.

Synthetic Workflows & Logical Relationships

The diagram below illustrates the orthogonal synthetic pathways available for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, highlighting how it is transformed into advanced Active Pharmaceutical Ingredients (APIs).

G A 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol (Core Building Block) B Oxidation (DMP) Aldehyde Intermediate A->B [O] C Activation (MsCl/TsCl) Sulfonate Ester A->C Sulfonylation D Mitsunobu Reaction Alkyl Aryl Ether A->D ROH, DEAD, PPh3 E Reductive Amination Amine Derivative B->E R-NH2, NaBH(OAc)3 F Nucleophilic Substitution (SN2) C->F Nu- (e.g., Amines) G Advanced APIs (e.g., Factor Xa Inhibitors) D->G Scaffold Assembly E->G Scaffold Assembly F->G Scaffold Assembly

Synthetic workflows and activation pathways for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each includes built-in analytical checkpoints to confirm the reaction trajectory before proceeding.

Protocol A: In Situ Mesylation and Amine Displacement

Objective: Convert the alcohol to a secondary/tertiary amine while avoiding the autocyclization trap.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) and cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 10 minutes. Stir for 30 minutes at -20 °C.

  • Nucleophilic Quench: Do not warm or isolate. Immediately add the target primary or secondary amine (3.0 eq) directly to the cold mixture. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Before adding the target amine (Step 4), withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS.

  • Success: You will observe the methyl ether derivative (m/z 141 [M+H]⁺), proving the mesylate was successfully formed and is reactive.

  • Failure (Autocyclization): If the reaction was too warm, you will observe a dominant peak at m/z 109 [M]⁺ . This is the mass of the fused bicyclic imidazolium cation, indicating the intermediate has destroyed itself.

Protocol B: Non-Aqueous Oxidation to the Aldehyde

Objective: Generate 1-methyl-1H-imidazole-5-acetaldehyde for downstream reductive amination. Causality Note: Standard Swern or Jones oxidations require aqueous workups. Because the resulting imidazole-acetaldehyde is highly polar and water-soluble, aqueous extraction leads to catastrophic yield losses. Dess-Martin Periodinane (DMP) allows for a purely organic isolation.

Step-by-Step Methodology:

  • Reaction: Dissolve the alcohol (1.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in portions. Stir for 2 hours while warming to room temperature.

  • Precipitation: Instead of aqueous quenching, add an equal volume of cold diethyl ether to the reaction mixture. This forces the iodinane byproducts to precipitate as a white solid.

  • Filtration: Filter the suspension through a short pad of Celite, washing with a 1:1 mixture of DCM/Ether.

  • Concentration: Carefully concentrate the filtrate in vacuo (keep bath <30 °C to prevent aldol condensation of the product).

Self-Validation Checkpoint: Dissolve a crude sample in CDCl₃ and perform a rapid ¹H NMR scan.

  • Success: The appearance of a distinct triplet/multiplet at ~9.7 ppm confirms the presence of the aldehyde proton. The disappearance of the triplet at ~3.8 ppm (CH₂-OH) confirms complete conversion.

Case Study: Anticoagulant Therapeutics

The practical utility of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is best exemplified in the synthesis of substituted S-alaninate derivatives [1]. In these complex architectures, the 1-methylimidazole moiety acts as a highly specific basic pharmacophore that interacts with the S1 binding pocket of serine proteases. By utilizing the protocols outlined above, medicinal chemists have successfully appended this building block to peptidomimetic cores, yielding molecules that exhibit potent, dual-inhibitory action against both Factor Xa and thrombin—a critical advancement in the prophylaxis of thromboembolic disorders [1].

References

  • Substituted s-alaninate derivatives (US Patent App. 20230391761A1). Google Patents.
Method

Application Note: Rational Design and Synthesis of Novel Azole Antifungals Utilizing 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Prepared by: Senior Application Scientist, Antifungal Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Introduction and Mechanistic Rationale The continuous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Antifungal Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The continuous emergence of drug-resistant fungal strains, particularly within Candida and Aspergillus species, necessitates the constant evolution of our antifungal armamentarium. The cornerstone of current antifungal therapy relies on azole derivatives, which exert their fungistatic and fungicidal effects by inhibiting lanosterol 14α-demethylase (CYP51)[1]. This cytochrome P450 enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[2].

The compound 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) serves as a highly privileged, bifunctional building block for the rational design of next-generation CYP51 inhibitors. Its structural utility is defined by three distinct features:

  • The Imidazole Pharmacophore: The unhindered N3 nitrogen of the imidazole ring coordinates directly with the catalytic heme iron of CYP51, displacing molecular oxygen and halting the demethylation cycle[2].

  • The 1-Methyl Substitution: By methylating the N1 position, tautomerization is prevented. This steric tuning forces a specific binding orientation within the CYP51 active site, preventing off-target coordination and enhancing metabolic stability.

  • The 5-Hydroxyethyl Chain: The primary alcohol acts as a versatile synthetic handle. It allows for the rapid appending of bulky, lipophilic tail groups via etherification or esterification. These lipophilic tails are essential for occupying the hydrophobic substrate access channel of CYP51, mimicking the natural substrate lanosterol[3].

G Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalyzes ToxicSterols 14α-methyl sterols (Membrane Toxicity) CYP51->ToxicSterols Pathway Shift Azole Imidazole Derivative (Inhibitor) Azole->CYP51 Heme Iron Coordination

Pathway of CYP51 inhibition by imidazole derivatives leading to fungal cell death.

Synthetic Methodology: Williamson Etherification

To transform 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol into a potent antifungal candidate, the primary alcohol must be conjugated to a lipophilic moiety. The Williamson etherification is the preferred method, utilizing sodium hydride and a halogenated benzyl derivative (e.g., 2,4-dichlorobenzyl chloride)[4]. The 2,4-dichloro substitution pattern is a proven motif in clinical azoles (like miconazole), known to maximize hydrophobic interactions within the CYP51 binding pocket.

Reagents and Materials
  • Starting Material (SM): 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq)

  • Electrophile: 2,4-Dichlorobenzyl chloride (1.2 eq)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quench/Workup: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, anhydrous Na₂SO₄.

Step-by-Step Protocol
  • Preparation of the Alkoxide:

    • Action: Dissolve the SM in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Action: Slowly add NaH in portions.

    • Causality & Validation: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol. The immediate evolution of hydrogen gas ( H2​ ) provides a self-validating visual cue that the reactive alkoxide intermediate is successfully forming. The 0 °C temperature prevents solvent degradation and limits exothermic side reactions.

  • Electrophilic Addition:

    • Action: Stir for 30 minutes at 0 °C, then add 2,4-dichlorobenzyl chloride dropwise.

    • Causality: Anhydrous DMF is selected because its high dielectric constant and polar aprotic nature stabilize the alkoxide ion, significantly accelerating the SN​2 nucleophilic substitution onto the benzylic carbon[4].

  • Reaction Propagation:

    • Action: Remove the ice bath and heat the reaction mixture to 80 °C for 3 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The disappearance of the highly polar SM spot and the appearance of a higher Rf​ product spot confirms reaction progression.

  • Quenching and Extraction:

    • Action: Cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any unreacted NaH without causing a violent pH swing that could degrade the imidazole ring.

    • Action: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via silica gel flash chromatography to yield the final target: 5-(2-(2,4-dichlorobenzyloxy)ethyl)-1-methyl-1H-imidazole.

G SM 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Starting Material) Deprot Deprotonation (NaH, Anhydrous DMF, 0°C) SM->Deprot Alkoxide Reactive Alkoxide Intermediate (H2 Gas Evolution) Deprot->Alkoxide Etherification SN2 Etherification (+ 2,4-Dichlorobenzyl Chloride, 80°C) Alkoxide->Etherification Purification Aqueous Workup & Flash Chromatography Etherification->Purification Product Lipophilic Azole Antifungal Candidate Purification->Product

Synthetic workflow for the etherification of the imidazole building block.

Biological Evaluation: Antifungal Susceptibility Testing

To validate the efficacy of the synthesized compounds, in vitro susceptibility testing must be performed according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[5]. This standardized broth microdilution method ensures high inter-laboratory reproducibility and trustworthy minimum inhibitory concentration (MIC) data[6].

Assay Protocol (CLSI M27 Compliant)
  • Media Preparation: Prepare RPMI 1640 broth medium, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: MOPS buffering is strictly required by CLSI because the antifungal activity of azoles is highly pH-dependent; fluctuations can artificially inflate or deflate MIC values[5].

  • Compound Dilution: Dissolve the synthesized imidazole derivatives in 100% DMSO. Perform two-fold serial dilutions in the RPMI 1640 medium across a 96-well microtiter plate to achieve a final test concentration range of 64 µg/mL to 0.03 µg/mL (maximum final DMSO concentration ≤ 1%).

  • Inoculum Preparation: Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

    • Validation: Always include a Quality Control (QC) strain, such as Candida parapsilosis ATCC 22019, which has known, standardized MIC ranges for azoles, ensuring the assay is performing correctly[7].

  • Incubation and Reading: Incubate the plates at 35 °C for 24 to 48 hours. The MIC is defined as the lowest concentration of the compound that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.

Representative Quantitative Data

The table below summarizes the expected structure-activity relationship (SAR) profile when derivatizing 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol with various benzylic tails, correlating synthetic yield with biological potency.

Compound IDAppended Tail (R-Group)Synthetic Yield (%)MIC₅₀ C. albicans (µg/mL)CYP51 Binding Affinity (K_d, nM)
1 (Control) None (Starting Material)N/A>64.0>10,000
2 Benzyl854.0450
3 4-Fluorobenzyl821.0120
4 2,4-Dichlorobenzyl780.2545
5 4-(Trifluoromethoxy)benzyl710.12528

Data Interpretation: The starting material (Compound 1) possesses the necessary heme-binding imidazole but lacks the lipophilicity required to enter the fungal cell and occupy the CYP51 substrate channel, rendering it biologically inactive. As the lipophilicity and halogenation of the tail increase (Compounds 4 and 5), the binding affinity ( Kd​ ) drops into the nanomolar range, driving potent sub-microgram MIC values.

Conclusion

The rational use of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol provides a highly efficient, modular pathway for the discovery of novel CYP51 inhibitors. By leveraging its primary alcohol for Williamson etherification[4], medicinal chemists can systematically explore the hydrophobic access channel of the fungal CYP51 enzyme[3]. Coupling this robust synthetic strategy with stringent CLSI M27 biological validation ensures that resulting candidates are both structurally sound and therapeutically viable[6].

References

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition ANSI Webstore URL:[Link]

  • Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nuclei PubMed Central (PMC) / NIH URL:[Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors PNAS URL:[Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Sensitive Quantification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in Human Plasma

Abstract This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-(1-methyl-1H-imidazol-5-yl)ethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in human plasma. The method employs a simple protein precipitation step for sample extraction, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2] The validated assay demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a small molecule containing an imidazole moiety, a common structural feature in many pharmacologically active compounds. The imidazole ring's basic nitrogen atoms make it a key site for biological interactions and influence its physicochemical properties. Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for small molecule bioanalysis due to its superior sensitivity and selectivity.[3][4] This application note provides a comprehensive, field-tested protocol for the quantification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, designed for researchers, scientists, and drug development professionals who require reliable bioanalytical data. The causality behind each methodological choice is explained to provide a deeper understanding of the workflow.

Experimental Methodology

Materials and Reagents
  • Analyte: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol reference standard (>98% purity)

  • Internal Standard (IS): 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol-d4 (or a suitable structural analog)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (Optima™ LC/MS grade)

  • Water: Deionized water, 18.2 MΩ·cm

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

The analysis was performed on a system comprised of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Rationale: A C18 stationary phase provides effective retention for small molecules. The HSS T3 column is particularly well-suited for retaining and separating polar compounds under reversed-phase conditions.[5][6]

Liquid Chromatography and Mass Spectrometry Conditions

Optimized LC and MS parameters are summarized in the tables below.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
ColumnWaters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min)
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C

Causality: The use of formic acid as a mobile phase additive is crucial; it acidifies the mobile phase, promoting the protonation of the basic imidazole nitrogen on the analyte.[7] This leads to a stable [M+H]⁺ ion, which is essential for sensitive detection in positive ion ESI mode.

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V
MRM TransitionsAnalyte: 127.1 → 109.1 (Quantifier), 127.1 → 81.1 (Qualifier)IS: 131.1 → 113.1 (Quantifier)
Collision Energy (CE)Analyte: 15 eV (Quantifier), 25 eV (Qualifier)IS: 15 eV (Quantifier)
Dwell Time100 ms

Causality: ESI in positive mode is selected because the imidazole moiety is readily protonated to form [M+H]⁺ ions.[8] The MRM transitions are selected for their specificity and intensity. The quantifier transition (127.1 → 109.1) likely corresponds to the loss of water from the protonated parent molecule, a common fragmentation pathway for alcohols.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN/Water to create working solutions for calibration standards (CS) and quality controls (QC).

  • Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate analyte working solutions to achieve the final concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[9]

  • Aliquot: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to all samples except the double blank.

  • Vortex: Briefly vortex mix (approx. 10 seconds).

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid.

    • Rationale: Acetonitrile is an efficient solvent for precipitating plasma proteins and has been shown to result in cleaner extracts compared to methanol.[9] The addition of formic acid helps maintain an acidic pH to ensure the analyte and IS remain protonated and stable.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is vortex1 3. Vortex Mix (10 sec) add_is->vortex1 precipitate 4. Add 200 µL Cold Acetonitrile (0.1% FA) vortex1->precipitate vortex2 5. Vortex Vigorously (1 min) precipitate->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant 7. Transfer 150 µL Supernatant centrifuge->supernatant inject 8. Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Step-by-step protein precipitation workflow.

Bioanalytical Method Validation

The method was validated following the principles of the ICH M10 guidance to demonstrate its suitability for its intended purpose.[2]

Validation Parameters and Acceptance Criteria
  • Selectivity: No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank human plasma.

  • Linearity and Range: A calibration curve with at least six non-zero standards was analyzed. The curve was fitted using a weighted (1/x²) linear regression. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyzed in replicate (n=6) at LLOQ, Low, Mid, and High QC levels on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect & Recovery: Evaluated at Low and High QC concentrations. The CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.

  • Stability: Assessed under various conditions including bench-top (room temperature), freeze-thaw cycles (at least 3 cycles), and long-term storage (-80°C). Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria.

Table 3: Calibration Curve Summary

ParameterResult
Range1.00 – 1000 ng/mL
Regression ModelWeighted (1/x²) Linear
Mean r² (n=3)> 0.995
Back-calculated Conc.Within ±15% of nominal (±20% at LLOQ)

Table 4: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.00≤ 10.595.5 - 108.2≤ 12.197.8 - 105.4
Low QC3.00≤ 8.298.1 - 104.5≤ 9.599.0 - 103.1
Mid QC100≤ 6.596.7 - 101.9≤ 7.897.5 - 102.3
High QC800≤ 5.899.2 - 103.0≤ 6.9100.1 - 102.8

Overall Workflow and Discussion

The developed bioanalytical method provides a streamlined process from sample receipt to final data reporting. The simple protein precipitation protocol allows for high-throughput processing, which is a significant advantage in studies with large sample numbers. The chromatographic conditions were optimized to ensure a short run time while providing excellent peak shape and separation from endogenous plasma components.

G cluster_workflow Overall Bioanalytical Workflow sample_receipt Sample Receipt (Plasma Samples) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Detection) sample_prep->lcms_analysis data_processing Data Processing (Integration & Calibration) lcms_analysis->data_processing validation Method Validation (ICH M10 Criteria) lcms_analysis->validation data_report Final Report (Concentration Data) data_processing->data_report validation->data_report

Caption: High-level overview of the bioanalytical workflow.

The validation results confirm that the method is accurate, precise, and reliable.[10] The accuracy and precision data fall well within the limits set by regulatory agencies, indicating the method's robustness. Stability was demonstrated under conditions that mimic typical laboratory handling and storage, ensuring sample integrity is maintained throughout the analytical process.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method highly efficient and suitable for high-throughput bioanalysis. The method meets the stringent requirements of international regulatory guidelines and can be confidently deployed to support drug development programs.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Aurisys. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Aurisys. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Teich, M., et al. (2017). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science. [Link]

  • Mori, T., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 12(12), 1214. [Link]

  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link]

  • van den Broek, I., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(12), 2998-3016. [Link]

  • D’Arienzo, C. J., & Rower, J. E. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Li, Y., et al. (2015). [Progress in Sample Preparation and Analytical Methods for Trace Polar Small Molecules in Complex Samples]. Se Pu, 33(9), 906-16. [Link]

  • PubChemLite. 2-(1-methyl-1h-imidazol-5-yl)ethan-1-ol. [Link]

Sources

Method

NMR characterization techniques for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Advanced NMR Characterization and Regioisomer Differentiation of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol Executive Summary 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a critical heterocyclic building block utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Characterization and Regioisomer Differentiation of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol

Executive Summary

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a critical heterocyclic building block utilized in the development of histamine receptor modulators, kinase inhibitors, and advanced functional materials. A persistent bottleneck in the synthesis of N-substituted imidazoles is regiocontrol; alkylation of unsymmetrical 4(5)-substituted imidazoles almost invariably yields a mixture of 1,4- and 1,5-disubstituted regioisomers. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the regiochemistry of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, moving beyond the limitations of 1D NMR by leveraging heteronuclear 2D techniques.

Theoretical Framework: Causality in NMR Experimental Choices

The Limitation of 1D NMR and NOESY: Relying solely on 1D ¹H and ¹³C NMR to distinguish 1,4- from 1,5-imidazoles is a common analytical pitfall. While the C4-H proton in a 1,5-isomer typically resonates slightly upfield of the C5-H proton in a 1,4-isomer, these 1[1]. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be misleading. While one might expect a strong NOE between the N-CH₃ and the C5-substituent in the 1,5-isomer, flexible alkyl chains (like the 2-hydroxyethyl group) can fold dynamically in solution, leading to ambiguous through-space correlations.

The HMBC Self-Validating System: To establish an absolute proof of structure,2[2]. HMBC detects long-range (²J and ³J) carbon-proton couplings. In 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (the 1,5-isomer):

  • The N-CH₃ protons will show a ³J correlation to C2 (methine) and a ³J correlation to C5 (quaternary).

  • The presence of a correlation from the N-CH₃ to a quaternary carbon definitively3[3].

If the synthesized molecule were the 1,4-isomer, the N-CH₃ would correlate to C2 (methine) and C5 (methine), leaving the quaternary C4 isolated from the N-CH₃ signal. This mechanistic logic removes all ambiguity.

Experimental Protocols

Step 1: Sample Preparation & Solvent Selection

  • Procedure: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃.

  • Causality Note: CDCl₃ is preferred for superior resolution of the imidazole ring protons. However, if the N-CH₃ signal (~3.58 ppm) overlaps with the -CH₂-O- side-chain protons (~3.80 ppm) due to specific sample concentrations, evaporate the sample and switch to DMSO-d₆, or add 50 μL of C₆D₆ to induce an anisotropic solvent shift, separating the overlapping signals.

Step 2: 1D ¹H and ¹³C Acquisition

  • ¹H NMR: Acquire at 400 MHz or 600 MHz using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire with proton decoupling (zgpg30), 512–1024 scans depending on exact concentration, D1 of 2 seconds.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Map directly bonded ¹H-¹³C pairs.

  • Causality Note: This step is mandatory before HMBC. It validates the 1D assignments, ensuring that the C2 and C4 methine protons are correctly linked to their respective carbons. You cannot accurately interpret long-range HMBC data if the direct 1J attachments are assumed rather than proven.

Step 4: 2D HMBC Acquisition

  • Procedure: Set the long-range coupling delay to optimize for J = 8 Hz (typically 62.5 ms). Acquire with 4-8 scans per increment, 256 t1 increments.

  • Analysis: Extract the F2 slice corresponding to the N-CH₃ proton frequency and observe the F1 carbon correlations.

Data Interpretation & Quantitative Results

The tables below summarize the expected self-validating data matrix for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Table 1: 1D ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Carbon Type
N1-CH₃ 3.58s, 3H31.5CH₃
C2 7.35s, 1H138.2CH (Methine)
C4 6.80s, 1H127.4CH (Methine)
C5 --129.8Cq (Quaternary)
C5-CH₂ (α) 2.75t, J=6.5 Hz, 2H25.4CH₂
CH₂-OH (β) 3.80t, J=6.5 Hz, 2H61.2CH₂
OH 2.50br s, 1H--

Table 2: Key 2D NMR Correlations (The Self-Validating Matrix)

Proton SignalCOSY (¹H-¹H)HSQC (¹J C-H)HMBC (²J, ³J C-H)
N1-CH₃ (3.58) -31.5 (N-CH₃)138.2 (C2), 129.8 (C5)
C2-H (7.35) C4-H (weak ⁴J)138.2 (C2)127.4 (C4), 129.8 (C5)
C4-H (6.80) C2-H (weak ⁴J)127.4 (C4)138.2 (C2), 129.8 (C5), 25.4 (C5-CH₂)
C5-CH₂ (2.75) CH₂-OH (3.80)25.4 (C5-CH₂)129.8 (C5), 127.4 (C4), 61.2 (CH₂-OH)
CH₂-OH (3.80) C5-CH₂ (2.75)61.2 (CH₂-OH)25.4 (C5-CH₂), 129.8 (C5)

Mechanistic Workflow Diagram

NMR_Workflow Start Synthesized N-Methyl Imidazole Derivative Acquire Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC) Start->Acquire Identify Identify N-CH3 Signal (~3.5 - 3.8 ppm) Acquire->Identify HMBC_Check Analyze HMBC Correlations from N-CH3 Protons Identify->HMBC_Check Isomer15 Correlates to Quaternary C5 and Methine C2 HMBC_Check->Isomer15 3J to Cq (Substituted) Isomer14 Correlates to Methine C5 and Methine C2 HMBC_Check->Isomer14 3J to CH (Unsubstituted) Result15 Confirmed: 1,5-Disubstituted (e.g., 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol) Isomer15->Result15 Result14 Confirmed: 1,4-Disubstituted (e.g., 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol) Isomer14->Result14

Figure 1: HMBC-based decision tree for distinguishing 1,4- and 1,5-imidazole regioisomers.

References

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer | The Journal of Organic Chemistry - ACS Publications |3

  • A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile | Benchchem | 1

  • Amaranzole A, a New N-Imidazolyl Steroid from Phorbas amaranthus | ACS Publications |2

Sources

Application

Experimental Procedure for the Derivatization of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol

An Application Note and Protocol Guide Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides detailed experimental protocols for the chemical derivatization of 2-(1-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed experimental protocols for the chemical derivatization of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, a key heterocyclic building block in medicinal chemistry and drug development. The imidazole nucleus is a privileged scaffold found in numerous pharmaceuticals, and the ability to selectively modify its substituents is crucial for structure-activity relationship (SAR) studies. This guide focuses on two robust and widely applicable derivatization strategies targeting the primary hydroxyl group: esterification and carbamoylation . For each method, we present a step-by-step protocol, explain the underlying chemical principles, and offer expert insights into reaction optimization, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel libraries of imidazole-based compounds.

Introduction: The Strategic Importance of Derivatization

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a valuable starting material due to the presence of the imidazole core and a reactive primary alcohol. The imidazole ring can participate in crucial hydrogen bonding and metal chelation interactions with biological targets, while the hydroxyl group serves as a versatile handle for chemical modification. Derivatization of this alcohol allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, metabolic stability, and target-binding affinity.

  • Esterification introduces an acyl group, which can serve as a prodrug moiety, enhance membrane permeability, or introduce new interaction points with a biological receptor.

  • Carbamoylation yields carbamates, a functional group known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor, often improving the pharmacokinetic profile of a lead compound.

This guide provides field-proven protocols designed for high reproducibility and yield, incorporating best practices for reaction setup, monitoring, work-up, and purification of basic imidazole derivatives.

Protocol I: Steglich Esterification of the Primary Alcohol

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly useful for acid-sensitive substrates. The reaction is mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol≥97%Commercially AvailableEnsure dryness before use.
Carboxylic Acid (R-COOH)≥98%VariousChosen based on desired R-group.
EDC (or DCC)≥98%Commercially AvailableEDC is preferred for its water-soluble urea byproduct.
DMAP≥99%Commercially AvailableHighly effective catalyst, but also toxic. Handle with care.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry, aprotic solvent.
Saturated NaHCO₃ SolutionReagentIn-house preparationFor aqueous work-up.
Brine (Saturated NaCl)ReagentIn-house preparationFor aqueous work-up.
Anhydrous Na₂SO₄ or MgSO₄ReagentCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
TLC platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). To this solution, add the selected carboxylic acid (1.1 eq.) and DMAP (0.1 eq.). Stir the mixture at room temperature for 5 minutes.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes. Causality Note: Adding the coupling agent at 0 °C helps to control the initial exotherm and minimize side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), typically eluting with a 5-10% Methanol/DCM mixture. The reaction is usually complete within 4-12 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Check: The bicarb wash removes unreacted carboxylic acid and the acidic byproducts of the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Column Chromatography

The basic nitrogen of the imidazole ring can cause significant tailing on standard silica gel. To obtain a high-purity product, this interaction must be mitigated.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 98:2 DCM/Methanol).

  • Column Packing: Pack a glass column with the silica slurry.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the silica gel column.

  • Elution: Elute the column with a gradient of Methanol in DCM (e.g., 1% to 5% MeOH). Expert Tip: To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the eluent system. The TEA will competitively bind to the acidic silanol groups on the silica surface, allowing for sharper elution of the basic imidazole product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final ester derivative.

Workflow Visualization

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Alcohol, Acid, & DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add EDC (1.2 eq) B->C D 4. Stir at RT (4-12h) C->D E 5. Monitor by TLC D->E F 6. Dilute with DCM E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Column Chromatography (DCM/MeOH + 1% TEA) H->I J 10. Isolate Pure Ester I->J

Caption: Steglich Esterification Workflow.

Protocol II: Carbamate Synthesis via Isocyanate Addition

The reaction of an alcohol with an isocyanate is a highly efficient and often catalyst-free method to form a stable carbamate linkage. For less reactive systems, a catalytic amount of a tertiary amine or an organotin compound can be used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol≥97%Commercially AvailableEnsure dryness before use.
Isocyanate (R-NCO)≥98%VariousHandle with extreme care in a fume hood; isocyanates are toxic and moisture-sensitive.
Triethylamine (TEA)≥99%Commercially AvailableOptional catalyst.
Toluene or Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a dry, aprotic solvent.
Saturated NH₄Cl SolutionReagentIn-house preparationFor quenching the reaction.
Ethyl Acetate (EtOAc)ReagentCommercially AvailableFor extraction.
Anhydrous Na₂SO₄ or MgSO₄ReagentCommercially AvailableFor drying organic layers.
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq.) dissolved in anhydrous toluene or THF (approx. 0.2 M).

  • Catalyst Addition (Optional): Add triethylamine (0.1 eq.) if the chosen isocyanate is known to be unreactive.

  • Reagent Addition: Add the isocyanate (1.05 eq.) dropwise via syringe at room temperature. Safety Note: Isocyanates are lachrymators and respiratory sensitizers. Always perform this step in a well-ventilated chemical fume hood.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in 1-4 hours. Monitor progress by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding a few milliliters of methanol to consume any excess isocyanate. After 15 minutes, dilute the mixture with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamate derivative.

Purification

Purification is performed using the same column chromatography protocol as described in Section 2.3 , including the use of triethylamine in the eluent to prevent peak tailing.

Workflow Visualization

Carbamate_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Alcohol in Anhydrous Toluene/THF B 2. Add Isocyanate (1.05 eq) dropwise at RT A->B C 3. Stir at RT (1-4h) B->C D 4. Monitor by TLC C->D E 5. Quench with MeOH D->E F 6. Extract with EtOAc E->F G 7. Wash with NH₄Cl & Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (EtOAc/Hexanes + 1% TEA) H->I J 10. Isolate Pure Carbamate I->J

Caption: Carbamate Synthesis Workflow.

Analytical Characterization of Derivatives

Confirmation of successful derivatization requires a suite of analytical techniques. The following table summarizes the expected spectroscopic changes upon conversion of the starting alcohol to its ester and carbamate derivatives.

TechniqueStarting AlcoholGeneric Ester DerivativeGeneric Carbamate Derivative
¹H NMR -CH₂-OH (~3.7 ppm, t)-CH₂-O-C(=O)R (~4.3 ppm, t) Downfield shift-CH₂-O-C(=O)NHR (~4.2 ppm, t) Downfield shift
¹³C NMR -CH₂-OH (~58 ppm)-CH₂-O-C(=O)R (~62 ppm); C=O (~170 ppm)-CH₂-O-C(=O)NHR (~63 ppm); C=O (~156 ppm)
FT-IR Broad O-H stretch (~3300 cm⁻¹)New strong C=O stretch (~1735 cm⁻¹); Loss of O-HNew strong C=O stretch (~1700 cm⁻¹); N-H stretch (~3300 cm⁻¹); Loss of O-H
LRMS (ESI+) Expected M+H⁺Expected M+H⁺Expected M+H⁺
Characterization Workflow

Characterization_Workflow Start Purified Derivative NMR ¹H and ¹³C NMR Start->NMR Confirm covalent structure & regiochemistry FTIR FT-IR Spectroscopy Start->FTIR Confirm functional group transformation (C=O) MS Mass Spectrometry Start->MS Confirm correct molecular weight Confirm Structure Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Caption: Analytical Characterization Workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reagents not anhydrous. 2. Inactive coupling agent (EDC/DCC). 3. Insufficient reaction time.1. Use freshly dried solvents and reagents. 2. Use a fresh bottle of coupling agent. 3. Extend reaction time and continue monitoring by TLC.
Multiple Spots on TLC 1. Formation of side products (e.g., N-acylurea in Steglich). 2. Decomposition of starting material or product.1. Ensure controlled addition of reagents at 0 °C. 2. Check pH during work-up; avoid strong acids/bases if product is unstable.
Purification Issues (Tailing) Strong interaction between the basic imidazole nitrogen and acidic silica gel.Add 0.5-1% triethylamine to the chromatography eluent to mask active sites on the silica.
Product is an Oil, not a Solid The derivative may be amorphous or have a low melting point.Attempt to crystallize from a different solvent system (e.g., EtOAc/Hexanes, Ether). If unsuccessful, the oil can be dried under high vacuum.

References

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025).
  • Purification of imidazole derivatives by means of ion-exchange resin. Google Patents.
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. JOCPR.
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024).
  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal.
  • Synthesis and purification of imidazole derivatives. (2024). YouTube.
  • Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. Google Patents.
  • (2,2,2-trichloro-1-((pyrimidin-2- yl)amino)ethyl)carbamate for drug discovery. Benchchem.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate. PMC.
  • Efficient carbamate synthesis. Google Patents.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. PMC.
  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. ResearchGate.
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. (2015).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. PMC.
  • Acid to Ester - Common Conditions.
  • Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
Method

Application Note: Engineering pH-Responsive Polymeric Nanocarriers using 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Prepared by: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of stimuli-responsive polymers has revolut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of stimuli-responsive polymers has revolutionized targeted drug delivery. Among the most effective building blocks for these systems is 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol . This bifunctional molecule offers a unique structural advantage for polymer chemists:

  • The Primary Alcohol (-OH): Serves as a highly reactive handle for esterification, allowing the facile synthesis of polymerizable monomers (e.g., methacrylates) or acting as an initiator for ring-opening polymerizations.

  • The N-Methylimidazole Ring: Provides a precisely tuned pH-responsive moiety (pKa ~6.0).

The Causality of the N-Methyl Group: Why choose the 1-methyl derivative over standard histamine or unsubstituted imidazole alcohols? In free-radical and controlled polymerizations (like RAFT or ATRP), the free N-H proton of an unsubstituted imidazole can undergo hydrogen abstraction or act as a competing nucleophile, leading to irreversible cross-linking, broad molecular weight distributions, or catalyst poisoning. The N1-methyl group acts as a permanent protecting group, ensuring linear, well-defined polymer architectures while preserving the basicity required for biological function.

At physiological pH (7.4), the imidazole ring is unprotonated and hydrophobic, driving the self-assembly of amphiphilic block copolymers into stable micelles. Upon endocytosis into cancer cells, the acidic environment of the endosome (pH 5.0–6.5) protonates the imidazole nitrogens. This triggers the "proton sponge effect" [1], leading to massive chloride ion influx, osmotic swelling, and ultimate rupture of the endosome, effectively releasing the therapeutic payload into the cytosol[2][3].

Workflow Visualization

Workflow A 1. Monomer Synthesis Methacrylation of Alcohol B 2. RAFT Polymerization PEG-b-PMIMA Synthesis A->B C 3. Micelle Self-Assembly Drug Encapsulation B->C D 4. Intracellular Delivery Endosomal Escape C->D

Fig 1. End-to-end workflow for synthesizing and deploying PMIMA-based nanocarriers.

Experimental Protocols

The following protocols describe the synthesis of a model amphiphilic block copolymer: Poly(ethylene glycol)-block-poly(2-(1-methyl-1H-imidazol-5-yl)ethyl methacrylate) (PEG-b-PMIMA).

Protocol 1: Synthesis of the MIMA Monomer

Objective: Convert the primary alcohol of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol into a polymerizable methacrylate ester.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 5.0 g (39.6 mmol) of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol and 6.0 g (59.4 mmol) of anhydrous triethylamine (TEA) to 100 mL of anhydrous dichloromethane (DCM).

  • Reaction: Cool the flask to 0 °C in an ice bath. Dropwise add 4.96 g (47.5 mmol) of methacryloyl chloride over 30 minutes to prevent thermal runaway and minimize side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours under argon.

  • Purification: Wash the organic phase three times with saturated NaHCO₃ (to remove unreacted acid) and once with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5).

  • Self-Validating Checkpoint: Analyze the product via ¹H NMR (CDCl₃). The disappearance of the hydroxyl broad singlet and the emergence of two distinct vinyl proton doublets at δ 5.5 and 6.1 ppm confirm successful esterification.

Protocol 2: RAFT Polymerization of PEG-b-PMIMA

Objective: Synthesize a well-defined block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) to ensure low dispersity (Ð < 1.2), which is critical for uniform micelle self-assembly.

  • Reagent Mixing: In a Schlenk tube, dissolve 1.0 g of a PEG-based macro-Chain Transfer Agent (PEG-macroCTA, 5 kDa), 2.0 g of the synthesized MIMA monomer, and 8.2 mg of Azobisisobutyronitrile (AIBN) initiator in 10 mL of anhydrous N,N-dimethylformamide (DMF). The molar ratio of [Monomer]:[CTA]:[Initiator] should be 100:1:0.2.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the radical polymerization.

  • Polymerization: Immerse the sealed Schlenk tube in a pre-heated oil bath at 70 °C for 16 hours.

  • Isolation: Terminate the reaction by rapid cooling in liquid nitrogen and exposing to air. Precipitate the polymer by dropping the mixture into 200 mL of cold diethyl ether. Filter and dry under vacuum for 48 hours.

  • Self-Validating Checkpoint: Use Gel Permeation Chromatography (GPC) to confirm a unimodal peak with Ð < 1.2. A shift to a higher molecular weight compared to the PEG-macroCTA confirms successful block extension.

Protocol 3: Formulation of Drug-Loaded Micelles

Objective: Encapsulate a hydrophobic model drug (e.g., Paclitaxel) using the nanoprecipitation/dialysis method.

  • Dissolution: Dissolve 20 mg of PEG-b-PMIMA and 2 mg of Paclitaxel in 2 mL of dimethyl sulfoxide (DMSO). DMSO is chosen because it solvates both the hydrophilic PEG and the hydrophobic PMIMA/drug.

  • Self-Assembly: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 1 L of PBS (pH 7.4) for 48 hours, changing the buffer every 12 hours. The gradual solvent exchange forces the unprotonated PMIMA blocks to collapse around the hydrophobic drug, forming the micelle core, while the PEG blocks form a stabilizing corona.

  • Refinement: Filter the resulting micelle dispersion through a 0.45 µm syringe filter to remove any unencapsulated, precipitated drug.

  • Self-Validating Checkpoint: Measure the Critical Micelle Concentration (CMC) using pyrene fluorescence spectroscopy. A sharp increase in the I₃₇₃/I₃₈₄ excitation ratio confirms successful micellization.

Quantitative Data Presentation

The pH-responsive nature of the N-methylimidazole block dictates the physical behavior of the micelles. Table 1 summarizes the physicochemical properties and release kinetics of PEG-b-PMIMA constructs with varying imidazole block lengths.

Table 1: Physicochemical Properties and Drug Release Profiles of PEG-b-PMIMA Micelles

Polymer ConstructImidazole Content (mol%)CMC (mg/L)Particle Size at pH 7.4 (nm)Particle Size at pH 5.5 (nm)Paclitaxel Release (24h, pH 7.4)Paclitaxel Release (24h, pH 5.5)
PEG-b-PMIMA (Low)30%4.285 ± 4110 ± 8 (Slight Swelling)12%45%
PEG-b-PMIMA (Mid)50%5.892 ± 5180 ± 12 (High Swelling)15%78%
PEG-b-PMIMA (High)80%8.1105 ± 6Complete Disassembly18%95%

Insight: Higher imidazole content leads to complete micelle disassembly at endosomal pH (5.5) due to massive electrostatic repulsion between protonated imidazole rings, resulting in near-quantitative drug release.

Mechanism of Endosomal Escape

To achieve therapeutic efficacy, nanocarriers must avoid lysosomal degradation. The incorporation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol heavily leverages the proton sponge effect to facilitate endosomal escape[1].

Mechanism E1 Endosomal Internalization (pH ~6.5) E2 Endosomal Acidification (pH ~5.5) E1->E2 E3 Imidazole Protonation (Charge Reversal) E2->E3 E4 Chloride Influx & Osmotic Swelling E3->E4 E5 Endosomal Rupture (Proton Sponge Effect) E4->E5

Fig 2. The proton sponge mechanism driven by pH-responsive imidazole moieties in endosomes.

As the V-ATPase pumps protons into the endosome, the N-methylimidazole rings act as a buffer, absorbing the protons. To maintain charge neutrality, chloride ions rush into the endosome. This increases the internal osmolarity, causing water to flood in, swelling and eventually bursting the endosomal membrane[3].

References

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. AAPS PharmSciTech, 19(6), 2610-2619. URL:[Link]

  • pH- and ion-sensitive polymers for drug delivery. Expert Opinion on Drug Delivery, 10(8), 1111–1126. URL:[Link]

  • Release of cationic polymer-DNA complexes from the endosome: A theoretical investigation of the proton sponge hypothesis. The Journal of Chemical Physics, 129(18), 185105. URL:[Link]

Sources

Application

Application Note: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol as a Versatile Ligand in Functional Materials

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Compound: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) Executive Summary & Ligand Design Rationale The develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Compound: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4)

Executive Summary & Ligand Design Rationale

The development of advanced functional materials—ranging from porous Metal-Organic Frameworks (MOFs) to biomimetic enzyme models—relies heavily on the rational design of organic ligands. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Formula: C₆H₁₀N₂O)[1][2] is a highly specialized, asymmetric bidentate ligand that offers a unique combination of electronic and steric properties.

The Causality of Structural Features

To understand the utility of this ligand, one must analyze its two primary functional groups and its steric constraints:

  • The N1-Methyl Group (Steric Shielding): Unsubstituted imidazoles readily deprotonate at the N1 position to form imidazolate bridges, which often lead to dense, non-porous polymeric networks. By methylating the N1 position, this bridging pathway is completely blocked[3]. The ligand is forced to coordinate exclusively via the N3 position, allowing it to act as a predictable terminal or chelating donor.

  • The Hydroxyethyl Arm (Hemilability): The flexible ethanol group at the C5 position provides an oxygen donor that is hemilabile. In catalytic cycles, this oxygen can detach from the metal center to create an open coordination site for substrate binding, and subsequently re-attach to stabilize the intermediate state[3].

These properties make 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol an exceptional candidate for designing discrete metalloenzyme mimics and for controlling the topology of crystalline microporous solids[4].

Coordination Logic & Material Pathways

The dual-donor nature of this ligand allows it to participate in complex self-assembly processes. The N3 atom acts as a strong, rigid σ-donor, while the hydroxyl oxygen acts as a flexible, secondary donor.

G L 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Bidentate Ligand) N_donor N3-Donor (Imidazole) Rigid σ-donor L->N_donor O_donor O-Donor (Hydroxyl) Flexible, Hemilabile L->O_donor M_center Transition Metal (Zn2+, Cu2+, Co2+) N_donor->M_center Primary Binding O_donor->M_center Secondary Binding MOF Metal-Organic Frameworks (Topology Control) M_center->MOF + Bridging Co-ligands Bio Biomimetic Complexes (Enzyme Active Sites) M_center->Bio Discrete Assembly

Fig 1. Coordination logic and material applications of the bidentate N,O-donor ligand.

Quantitative Data: Ligand & Complex Profiling

The following table summarizes the physicochemical properties of the ligand and its typical behavior when coordinated to transition metals.

Property / ParameterValue / DescriptionCausality / Significance
CAS Number 802027-25-4[5][6]Essential for regulatory compliance and procurement tracking.
Topological Polar Surface Area 38 Ų[6]Indicates excellent solubility in polar protic solvents (e.g., EtOH, MeOH).
H-Bond Donors / Acceptors 1 Donor / 2 Acceptors[6]Facilitates supramolecular hydrogen-bonding networks in crystal lattices.
Cu(II) Coordination Mode Distorted Square Planar / TBP[3]Mimics the active site of Cu/Zn Superoxide Dismutase (SOD).
Zn(II) Coordination Mode Tetrahedral / Octahedral[3]Ideal for forming luminescent nodes in Metal-Organic Frameworks.

Experimental Protocols

Protocol A: Synthesis of a Biomimetic Cu(II) Metalloenzyme Model

This protocol yields a discrete, biomimetic copper complex that models the active site of histidine-rich metalloenzymes. The hydroxyethyl arm mimics the role of a bound water molecule[3].

Materials:

  • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Purity ≥95.00%)[1]

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) — Caution: Oxidizer.

  • Anhydrous Methanol and Diethyl Ether.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol (approx. 252 mg) of the ligand in 15 mL of anhydrous methanol. Ensure complete dissolution to prevent unreacted ligand from contaminating the final lattice.

  • Metal Addition: Slowly add 1.0 mmol of Cu(ClO₄)₂·6H₂O dissolved in 5 mL of methanol dropwise to the ligand solution under continuous magnetic stirring.

  • Self-Validation Check (Colorimetry): The solution must immediately transition from colorless to a deep blue/green hue. Causality: This color shift is the direct result of d-d transitions confirming the primary coordination of the N3-imidazole nitrogen to the Cu(II) center. If the solution remains pale, the ligand may be degraded or the pH is too low (protonated N3).

  • Complexation: Stir the mixture at room temperature (23 °C) for 2 hours[6].

  • Crystallization: Filter the solution to remove any microparticulates. Transfer the filtrate to a narrow glass tube and carefully layer diethyl ether on top (vapor diffusion method). Allow to stand undisturbed for 48–72 hours to yield X-ray quality single crystals.

Protocol B: Solvothermal Synthesis of a Zn-Based Functional MOF

In this protocol, the ligand acts as a pore-decorating pillar within a 3D framework, utilizing its hemilabile hydroxyl group to interact with guest molecules (e.g., for gas separation or sensing).

Workflow step1 1. Dissolution EtOH/H2O step2 2. Metal Addition Zn(NO3)2 step1->step2 step3 3. pH Control Deprotonation step2->step3 step4 4. Solvothermal 100°C, 48h step3->step4 step5 5. Crystallization Slow Cooling step4->step5

Fig 2. Self-validating solvothermal workflow for synthesizing functional coordination polymers.

Step-by-Step Methodology:

  • Precursor Mixing: In a 20 mL glass vial, combine 0.5 mmol of Zn(NO₃)₂·6H₂O, 0.5 mmol of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, and 0.5 mmol of a bridging co-ligand (e.g., 1,4-benzenedicarboxylic acid).

  • Solvent Matrix: Add 10 mL of a mixed solvent system (DMF/Ethanol/Water, 2:1:1 v/v). Causality: DMF ensures the solubility of the carboxylate co-ligand, while ethanol/water stabilizes the hydroxyethyl arm of the imidazole ligand[4].

  • pH Adjustment: Add 1-2 drops of 0.1 M NaOH. The pH should be strictly maintained between 5.5 and 6.5. Self-Validation Check: If the pH exceeds 7.0, zinc hydroxide (Zn(OH)₂) will precipitate instantly as a cloudy white mass, ruining the MOF assembly.

  • Solvothermal Reaction: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Seal and heat in an oven at 100 °C for 48 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 5 °C/hour. Causality: Rapid cooling traps the system in a kinetic minimum, yielding amorphous powders. Slow cooling allows thermodynamic equilibrium, yielding highly ordered, porous single crystals.

  • Activation: Wash the resulting crystals with fresh DMF, followed by solvent exchange with volatile ethanol for 3 days. Dry under vacuum at 80 °C to evacuate the pores.

Troubleshooting & Best Practices

  • Steric Hindrance Issues: If attempting to synthesize highly dense frameworks, the N1-methyl group will cause steric clashes. Ensure that the chosen co-ligands have sufficient length (e.g., biphenyl derivatives) to accommodate the methyl group's spatial requirements.

  • Hydroxyl Deprotonation: The pKa of the primary alcohol on the ethanol arm is relatively high (~15.5). In standard MOF syntheses (pH 5-7), the hydroxyl group remains protonated and coordinates as a neutral O-donor. Do not attempt to force deprotonation with strong bases, as this will destroy the transition metal precursors (forming metal oxides/hydroxides).

  • Safety & Handling: The ligand is classified under GHS as causing Skin Irritation (H315) and Eye Irritation (H319)[5]. Always handle within a certified fume hood using nitrile gloves and chemical safety goggles.

References

  • NextSDS Database. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information". NextSDS.[Link]

  • American Elements. "2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol | CAS 802027-25-4". American Elements.[Link]

  • Kimura, E., et al. "Zn(II) Dinuclear Complexes of a Single Macrocyclic Ligand with Two Hydroxyethyl Pendants". Inorganic Chemistry, ACS Publications.[Link]

  • Yaghi, O. M. "Crystalline metal-organic microporous materials". US Patent US5648508A.

Sources

Method

Application Note: High-Throughput Screening Assays for 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Profiling Novel Histaminergic GPCR Modulators via TR-FRET and HTRF Methodologies Scientific Rationale & Scaffold Context The 1-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Profiling Novel Histaminergic GPCR Modulators via TR-FRET and HTRF Methodologies

Scientific Rationale & Scaffold Context

The 1-methylimidazole scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring the development of ligands targeting the histaminergic system. Specifically, the histamine H3 receptor (H3R) is a critical presynaptic autoreceptor implicated in cognitive disorders, Alzheimer's disease, and narcolepsy[1]. Conversely, the histamine H4 receptor (H4R) drives immune cell chemotaxis and represents a high-value target for inflammatory, allergic, and autoimmune diseases[2].

By replacing the terminal primary amine of 1-methylhistamine with a hydroxyl group to yield 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol , medicinal chemists fundamentally alter the molecule's basicity and hydrogen-bonding profile. This structural divergence eliminates the positive charge at physiological pH, modifying its interaction with the conserved Asp3.32 and Glu5.46 residues in the GPCR binding pocket. Consequently, this alcohol serves as an optimal building block for synthesizing non-basic, structurally diverse derivatives with enhanced blood-brain barrier (BBB) penetration and reduced hERG liabilities[3].

This Application Note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate libraries of these derivatives against H3R and H4R.

Triage Lib Library: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Derivatives Pri Primary Screen: TR-FRET Binding (Target: H3R/H4R) Lib->Pri 100,000+ Cmpds Sec Secondary Screen: HTRF cAMP (Functional Gi/o) Pri->Sec Hits (Ki < 1 µM) Coun Counter Screen: hERG & CYP450 (Safety Profiling) Sec->Coun Agonists/Antagonists Hit Validated Lead Compounds Coun->Hit Safe Profiles

Figure 1: HTS triage funnel for histaminergic GPCR hit validation.

Assay 1: Primary Screening via TR-FRET Competitive Binding

Causality & Design Principles

Traditional fluorescence-based binding assays are notoriously susceptible to high false-positive rates due to compound autofluorescence and light scattering. Time-Resolved FRET (TR-FRET) circumvents this by introducing a microsecond time delay between donor excitation and acceptor emission detection, allowing short-lived background fluorescence to decay completely before measurement[4].

We utilize SNAP-tag technology to covalently attach a Terbium (Tb) donor to the N-terminus of the receptor. This ensures a strict 1:1 labeling stoichiometry and optimal spatial orientation without obstructing the orthosteric binding site, which is critical for small-molecule imidazole derivatives.

Step-by-Step Protocol (384-Well Format)

Self-Validating System: Every plate must include a DMSO baseline, total binding controls, and non-specific binding controls using 10 µM Thioperamide.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4). Causality: The inclusion of MgCl₂ is critical; divalent cations stabilize the active conformation of the GPCR, significantly enhancing the binding affinity of histaminergic ligands.

  • Compound Addition: Dispense 5 µL of the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol derivative (final concentration 10 µM for single-point screening, or a dose-response dilution series) into a white 384-well low-volume plate.

  • Membrane Addition: Add 10 µL of Tb-labeled SNAP-H3R or SNAP-H4R membranes (0.5 µ g/well ).

  • Tracer Addition: Add 5 µL of the fluorescent red-histamine tracer (Acceptor) at its predetermined Kd​ concentration.

  • Equilibrium Incubation: Seal the plate and incubate for 2 hours at room temperature. Causality: This extended duration guarantees the system reaches thermodynamic equilibrium, an absolute requirement for accurate Ki​ derivation using the Cheng-Prusoff equation.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 400 µs).

Assay 2: Secondary Functional Screening via HTRF cAMP Accumulation

Causality & Design Principles

Binding affinity does not equate to functional efficacy. Because both H3R and H4R are G i/o​ -coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Selective H4R antagonists like JNJ7777120 have been instrumental in validating this receptor's functional role in asthma and pruritus by reversing this inhibition[5].

To measure this, we employ a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay. Native cellular cAMP competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. Therefore, receptor agonism (decreased native cAMP) results in less competition, yielding an increase in the HTRF FRET signal.

G L Derivative (Agonist) R H3/H4 Receptor (Gi/o Coupled) L->R Binds AC Adenylyl Cyclase (Inhibited) R->AC Gi/o Activation cAMP cAMP Levels (Decreased) AC->cAMP Reduces HTRF HTRF Signal (Increased) cAMP->HTRF Inverse Readout

Figure 2: Gi/o-coupled GPCR signaling pathway and HTRF assay readout logic.

Step-by-Step Protocol

Self-Validating System: Plate acceptance requires a Z'-factor > 0.5, calculated using Forskolin-only and Forskolin + reference agonist wells.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing H3R or H4R. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Causality: IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, is mandatory to prevent the degradation of synthesized cAMP, ensuring the signal strictly reflects adenylyl cyclase inhibition.

  • Stimulation: Dispense 5 µL of cells (1,000 cells/well) into a 384-well plate. Add 5 µL of test compound mixed with Forskolin (typically 1 µM final, targeting the EC80​ of the Forskolin dose-response curve). Causality: Forskolin directly activates adenylyl cyclase to create a high cAMP baseline, without which G i​ -mediated inhibition cannot be observed.

  • Incubation: Incubate for exactly 30 minutes at room temperature. Causality: This specific window captures peak transient cAMP accumulation before receptor desensitization and internalization pathways dominate.

  • Lysis & Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Cryptate (both reconstituted in cell lysis buffer). Incubate for 1 hour at room temperature to allow complete lysis and competitive binding equilibrium.

  • Readout: Measure the 665 nm / 620 nm emission ratio.

Data Presentation & Quality Control

A robust HTS campaign requires rigorous statistical validation. Table 1 summarizes the standard Quality Control (QC) metrics required for assay validation. Table 2 provides representative pharmacological data demonstrating how modifications to the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol scaffold shift receptor subtype selectivity and functional efficacy.

Table 1: HTS Assay Quality Control Metrics
MetricTR-FRET Binding AssayHTRF cAMP Functional AssayAcceptable Threshold
Z'-Factor 0.72 ± 0.050.68 ± 0.04> 0.50
Signal-to-Background (S/B) 5.44.2> 3.0
Intra-plate CV (%) 4.1%5.3%< 10%
DMSO Tolerance Up to 2%Up to 1%N/A

Note: Z'-factor is calculated as: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Table 2: Representative SAR Profiling of Scaffold Derivatives
Compound IDModificationH3R Binding ( Ki​ , nM)H4R Binding ( Ki​ , nM)cAMP EC50​ (nM)Efficacy Profile
Scaffold Unmodified Ethan-1-ol> 10,000> 10,000N/AInactive
Deriv-A Benzyl Ether451,20085H3R Agonist
Deriv-B Piperidine Carbamate1245025H3R Antagonist
Deriv-C Aryl Sulfonate8501532H4R Agonist

References

  • Principles of TR-FRET. Assay Guidance Manual - NCBI. URL:[Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. PMC - NIH. URL:[Link]

  • Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PMC - NIH. URL:[Link]

  • Advances in histamine pharmacology reveal new drug targets. PMC - NIH. URL:[Link]

  • The histamine H4 receptor: from orphan to the clinic. PMC - NIH. URL:[Link]

Sources

Application

Application Notes and Protocols for the Development of Prodrugs from 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Introduction: The Rationale for Prodrug Development of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol The imidazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Prodrug Development of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

The imidazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2][3] Its unique physicochemical properties, including its aromaticity, polarity, and ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile biological activities, which span from antifungal and antibacterial to anti-inflammatory and anticancer effects.[1][2][4][5][6] The compound 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a structurally simple yet promising scaffold. The presence of the 1-methylimidazole core suggests potential for a range of biological interactions, while the primary alcohol offers a convenient handle for chemical modification.[7]

However, like many small molecules with polar functional groups, the development of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol into a therapeutic agent may be hampered by suboptimal pharmacokinetic properties. These can include poor membrane permeability, rapid first-pass metabolism, and low oral bioavailability. The prodrug approach is a well-established strategy to overcome these limitations.[8] By transiently modifying the parent drug molecule, a prodrug can exhibit improved physicochemical properties, leading to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of prodrugs of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, focusing on ester and carbamate derivatives to mask the hydroxyl group.

Prodrug Design Strategy

The primary alcohol of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is the logical point of modification for a prodrug strategy. By converting the hydroxyl group into a less polar moiety, such as an ester or a carbamate, we can increase the lipophilicity of the molecule. This is expected to enhance its ability to cross biological membranes, such as the intestinal epithelium, thereby improving oral absorption. Once absorbed, these prodrugs are designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent drug.[9]

dot graph TD { A[Parent Drug: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol] -->|Esterification| B(Ester Prodrug); A -->|Carbamoylation| C(Carbamate Prodrug); B -->|Enzymatic Hydrolysis (Esterases)| A; C -->|Enzymatic Hydrolysis (Amidases/Esterases)| A; B -->|Improved Lipophilicity & Permeability| D{Enhanced Oral Bioavailability}; C -->|Improved Lipophilicity & Permeability| D; }

Caption: Prodrug strategy for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Synthesis of Prodrugs: Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis of representative ester and carbamate prodrugs of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Protocol 1: Synthesis of an Ester Prodrug (e.g., Acetate Ester)

This protocol describes a classic Fischer esterification reaction.[10][11][12][13]

Materials:

  • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetate ester prodrug.

Protocol 2: Synthesis of a Carbamate Prodrug (e.g., N-methyl carbamate)

This protocol utilizes an isocyanate for the formation of the carbamate linkage.[14]

Materials:

  • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

  • Methyl isocyanate

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol mixture)

Procedure:

  • Dissolve 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution.

  • Carefully add methyl isocyanate (1.05 eq) dropwise to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain the pure N-methyl carbamate prodrug.

In Vitro Evaluation of Prodrugs

A series of in vitro assays are essential to characterize the stability and conversion of the synthesized prodrugs.

Protocol 3: Plasma Stability Assay

This assay determines the stability of the prodrug in plasma, which is crucial for prodrugs intended for systemic circulation.[9][15][16][17]

Materials:

  • Human, rat, or mouse plasma

  • Prodrug stock solution (e.g., 10 mM in DMSO)

  • Control compound (e.g., a known stable compound and a known labile ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma and PBS to 37 °C.

  • In a 96-well plate, add the required volume of plasma.

  • Spike the prodrug stock solution into the plasma to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[16]

  • Vortex the samples and centrifuge to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining prodrug and the formation of the parent drug.

  • Calculate the half-life (t½) of the prodrug in plasma.

Protocol 4: Liver Microsomal Stability Assay

This assay assesses the metabolic stability of the prodrug in the presence of liver enzymes, which is a primary site of drug metabolism.[18][19][20][21][22]

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Prodrug stock solution

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubate the mixture at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding the prodrug to the mixture at a final concentration of, for example, 1 µM.

  • Take aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and terminate the reaction with cold acetonitrile containing an internal standard.[21]

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent drug using LC-MS/MS.

  • Determine the in vitro half-life and intrinsic clearance (CLint).

Protocol 5: Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium to predict oral drug absorption.[23][24][25][26][27]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Prodrug dosing solution

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add the prodrug dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

  • To measure basolateral-to-apical (B-A) permeability, add the prodrug dosing solution to the B side and fresh buffer to the A side.

  • Incubate the plates at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor compartment.

  • Analyze the concentration of the prodrug and the parent drug in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Data Presentation and Interpretation

The data generated from the in vitro assays should be systematically organized to facilitate comparison between the different prodrug candidates and the parent drug.

CompoundLipophilicity (LogD at pH 7.4)Aqueous Solubility (µg/mL)Plasma Stability (t½, min)Microsomal Stability (t½, min)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio
Parent Drug 0.5>1000>240451.51.2
Acetate Prodrug 1.850060258.21.5
N-methyl Carbamate Prodrug 1.5750180356.51.3

In Vivo Evaluation: Pharmacokinetic Study in Rats

Following promising in vitro data, an in vivo pharmacokinetic study is the next critical step to evaluate the oral bioavailability of the prodrugs.[28][29][30][31]

dot graph TD { subgraph "Pre-study" A[Acclimatization of Rats] --> B[Fasting Overnight]; end subgraph "Dosing" C[Oral Gavage of Prodrug/Parent Drug] --> D[IV Administration of Parent Drug (for absolute bioavailability)]; end subgraph "Sampling" E[Serial Blood Sampling via Cannula] --> F[Plasma Separation]; end subgraph "Analysis" G[LC-MS/MS Quantification of Prodrug and Parent Drug] --> H[Pharmacokinetic Analysis]; end subgraph "Data Output" I[Cmax, Tmax, AUC, t1/2, F%] end B --> C; F --> G; H --> I; }

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 6: Oral Bioavailability Study in Sprague-Dawley Rats

Materials:

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Prodrug and parent drug formulations for oral and intravenous (IV) administration

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the prodrug or parent drug orally via gavage at a predetermined dose (e.g., 10 mg/kg). For a separate group, administer the parent drug intravenously to determine absolute bioavailability.

  • Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.[32]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).

Analytical Method Development

A robust and validated analytical method is crucial for the accurate quantification of the prodrug and the parent drug in biological matrices.[33][34][35]

Key Considerations for LC-MS/MS Method Development:
  • Chromatography: A reversed-phase C18 column is often a good starting point. A gradient elution with mobile phases consisting of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate can be optimized to achieve good separation of the prodrug and parent drug.

  • Mass Spectrometry: Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ions for both the prodrug and the parent drug.

  • Sample Preparation: Protein precipitation is a common and effective method for cleaning up plasma samples.[33]

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The development of prodrugs of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol presents a viable strategy to enhance its therapeutic potential by improving its pharmacokinetic profile. The protocols outlined in this guide provide a comprehensive framework for the synthesis of ester and carbamate prodrugs, their in vitro characterization, and in vivo evaluation. By systematically applying these methods, researchers can identify prodrug candidates with optimized properties for further preclinical and clinical development.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Available from: [Link]

  • OUCI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Available from: [Link]

  • PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ResearchGate. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • IJPPR. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

  • Sciencemadness Discussion Board. Carbamate Synthesis. Available from: [Link]

  • BioDuro. ADME Plasma Stability Assay. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • PubMed. An HPLC method for the determination of diastereomeric prodrug RS-79070-004 in human plasma. Available from: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available from: [Link]

  • ResearchGate. An HPLC method for the determination of diastereomeric prodrug RS-79070-004 in human plasma. Available from: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • Chemistry Steps. Preparation of Esters. Available from: [Link]

  • Chemical Synthesis Database. 2-(1H-imidazol-5-yl)ethanol. Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • PMC. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Jetir.Org. SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Available from: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available from: [Link]

  • IntechOpen. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Available from: [Link]

  • Science.gov. hplc method development: Topics. Available from: [Link]

  • Hilaris. Synthesis of Bioactive Imidazoles: A Review. Available from: [Link]

  • ResearchGate. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available from: [Link]

  • Chem-Impex. 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available from: [Link]

  • ResearchGate. (PDF) Study on pharmacokinetics, tissue distribution, and excretion of phloretin and its prodrug 2′,4′,6′,4-Tetra-O-acetylphloretin in rats using LC–MS/MS. Available from: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available from: [Link]

  • PMC. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Available from: [Link]

  • PubMed. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats. Available from: [Link]

  • PubMed. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in Biological Samples

Introduction This document provides a comprehensive guide for the quantitative analysis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in biological matrices such as human plasma and urine. 2-(1-methyl-1H-imidazol-5-yl)ethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for the quantitative analysis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in biological matrices such as human plasma and urine. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a substituted imidazole, a class of compounds with significant interest in pharmaceutical and toxicological research. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1] The protocols herein are designed to be in alignment with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2][3][4][5]

Principle of the Method

The method employs a protein precipitation-based extraction of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol and a suitable internal standard (IS) from the biological matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the peak area ratio of the analyte to the IS.

Materials and Reagents

ReagentGradeSupplier
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol≥95% PurityAdvanced ChemBlocks
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol-d4≥98% Isotopic Purity(Custom Synthesis)
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeSigma-Aldrich
Water, UltrapureType IMillipore Milli-Q
Human Plasma (K2EDTA)Pooled, ScreenedBioIVT
Human UrinePooled, ScreenedBioIVT

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol and its deuterated internal standard (IS), 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol-d4, into separate volumetric flasks.

  • Dissolve in methanol to the final volume to obtain 1 mg/mL primary stock solutions.

1.2. Working Solutions:

  • Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

1.3. Calibration Standards and Quality Control Samples:

  • Spike blank human plasma or urine with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent from the spiking solution should not exceed 5% of the total volume.

Sample Preparation from Biological Matrix

The selection of an appropriate sample preparation method is critical for removing matrix interferences and ensuring reproducible analyte recovery. For a polar molecule like 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, protein precipitation is a straightforward and effective technique.[6]

Protocol: Protein Precipitation

  • To 100 µL of plasma or urine sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Causality behind Experimental Choices:

  • Cold Acetonitrile: Using chilled acetonitrile enhances the precipitation of proteins, leading to a cleaner extract.

  • Formic Acid: The addition of formic acid helps to maintain the analyte and IS in their protonated state, which is beneficial for ionization in positive electrospray mode and can improve chromatographic peak shape.

  • Internal Standard: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation.

ParameterRecommended Condition
Liquid Chromatography
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 min5% B
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
2-(1-methyl-1H-imidazol-5-yl)ethan-1-olTo be determined experimentally (e.g., Q1: 127.1 -> Q3: 95.1)
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol-d4To be determined experimentally (e.g., Q1: 131.1 -> Q3: 99.1)

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is a versatile choice for retaining and separating small polar molecules like the target analyte from endogenous interferences.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures that the polar analyte is retained on the column and then efficiently eluted, resulting in sharp, symmetrical peaks.

  • Positive ESI: The imidazole and hydroxyl functional groups in the analyte are readily protonated, making positive mode ESI a suitable and sensitive ionization technique.

Method Validation

A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability.[2][3][4][7]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Calibration Curve At least 8 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥ 0.99 is desirable.
Accuracy & Precision Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >5.
Matrix Effect The matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.

Data Presentation

Calibration Curve
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1DataDataData
2DataDataData
5DataDataData
10DataDataData
50DataDataData
100DataDataData
500DataDataData
1000DataDataData
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Within-Run Accuracy (%RE) (n=6)Within-Run Precision (%CV) (n=6)Between-Run Accuracy (%RE) (3 runs)Between-Run Precision (%CV) (3 runs)
LLOQ1DataDataDataData
LQC3DataDataDataData
MQC80DataDataDataData
HQC800DataDataDataData

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 100 µL Biological Sample (Plasma or Urine) s2 Add Internal Standard (10 µL) s1->s2 s3 Protein Precipitation (300 µL Cold ACN + 0.1% FA) s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (14,000 rpm, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject 5 µL into UPLC System s6->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 Triple Quadrupole MS (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the quantitative analysis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Hypothetical Fragmentation Pathway

G parent Precursor Ion [M+H]+ m/z = 127.1 frag1 Product Ion m/z = 95.1 (Loss of CH2CH2OH) parent->frag1 Collision-Induced Dissociation frag2 Product Ion m/z = 81.1 (Loss of C2H5N) parent->frag2 Alternative Fragmentation

Caption: Proposed fragmentation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in ESI+ mode.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust protocol for the quantification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in human plasma and urine. The detailed procedures for sample preparation and instrument operation, along with the comprehensive validation plan, offer a solid foundation for researchers in drug development and related fields. Adherence to these protocols and the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis.
  • Analyst (RSC Publishing). (n.d.). Sample preparation for polar metabolites in bioanalysis.
  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. MDPI. Retrieved from [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Comprehensive Targeted Metabolomic Assay for Urine Analysis. Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • A new LC–MS/MS method for multiple residues/contaminants in bovine meat. PMC. Retrieved from [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Retrieved from [Link]

  • GC Analysis of Imidazopyrazole in Plasma Using Nitrogen-Specific Detection. PubMed. Retrieved from [Link]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. Retrieved from [Link]

  • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Benchchem. (n.d.). Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Multi-residue Screening of Veterinary Drugs (I) and (II) in Meat According to the Japan Positive List Using Cartridge-based SPE and LC-MS/MS. Retrieved from [Link]

  • Benchchem. (n.d.). solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Imidazole N-Alkylation

Welcome to the Technical Support Center for Imidazole N-Alkylation. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole N-Alkylation. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals. Imidazole alkylation is notoriously prone to regioselectivity issues and over-alkylation. This guide moves beyond basic recipes, providing you with the mechanistic causality behind reaction conditions, self-validating experimental protocols, and field-proven troubleshooting strategies.

Mechanistic Foundations: The "Why" Behind the Workflow

To optimize an imidazole alkylation, one must first understand its amphoteric nature. The imidazole ring possesses both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. Successful N-alkylation requires the removal of the acidic proton to generate a highly nucleophilic imidazolate anion .

Failure to fully deprotonate the ring results in sluggish reaction kinetics and poor yields 1[1]. Furthermore, because the resulting mono-alkylated product retains a nucleophilic nitrogen, it can undergo a secondary attack on excess electrophile, leading to the formation of a dialkylated imidazolium salt impurity 2[2].

Mechanism A Imidazole (Amphoteric) B Deprotonation (Base: NaH or Cs2CO3) A->B C Imidazolate Anion (Active Nucleophile) B->C D Nucleophilic Attack (Alkyl Halide Addition) C->D E Mono-N-Alkylated Imidazole (Target Product) D->E F Excess Alkylating Agent Secondary Attack E->F Poor Stoichiometry G Imidazolium Salt (Dialkylated Impurity) F->G

Mechanistic pathway of imidazole N-alkylation and imidazolium salt impurity formation.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low, and starting material remains. How do I optimize the deprotonation step? A1: Low yields typically stem from incomplete deprotonation of the imidazole ring. If the imidazolate anion is not fully formed, nucleophilicity drops drastically 1[1].

  • Solution: Evaluate your base/solvent system. For less reactive imidazoles, upgrade to a strong base like Sodium Hydride (NaH) in anhydrous THF or DMF 3[3]. Alternatively, Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (Acetonitrile, DMSO) is highly effective due to the "cesium effect," which enhances the solubility and reactivity of the anion 1[1].

Q2: I am observing a mixture of N1 and N3 isomers when alkylating an unsymmetrical imidazole. How can I control regioselectivity? A2: Achieving high regioselectivity requires manipulating steric and electronic environments. Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, naturally favoring alkylation at the more distant nitrogen 2[2]. Bulky substituents also direct alkylation to the less sterically hindered site 4[4].

  • Pro-Tip (Thermodynamic vs. Kinetic Control): Temperature plays a profound role. In nitro-imidazole alkylation, shifting the temperature from 75°C to 140°C can result in a complete reversal of regioselectivity (5-nitro isomers favored at lower temperatures; 4-nitro isomers at higher temperatures) 5[5].

Q3: My LC-MS shows a significant +1 mass adduct corresponding to dialkylation. How do I prevent imidazolium salt formation? A3: The mono-alkylated product is still a competent nucleophile. When exposed to excess electrophile or high temperatures, it undergoes a secondary alkylation 1[1].

  • Solution: Invert your stoichiometry. Use a slight excess of imidazole (1.1 to 1.2 equivalents) relative to the alkylating agent, and add the alkylating agent dropwise to maintain a low localized concentration of the electrophile 5[5].

Troubleshooting Start Issue: Suboptimal Yield or Impurity Profile Check LC-MS/TLC Analysis: Is starting material consumed? Start->Check NoConv No: Incomplete Conversion Check->NoConv SM Remains YesConv Yes: Byproducts Detected Check->YesConv SM Consumed OptBase Action: Switch to stronger base (NaH/THF) or heat NoConv->OptBase Identify Identify Impurity Type YesConv->Identify Regio Regioisomers (N1 vs N3) Identify->Regio OverAlk Imidazolium Salt (Over-alkylation) Identify->OverAlk FixRegio Action: Alter temperature or evaluate sterics Regio->FixRegio FixOver Action: Dropwise addition, excess imidazole (1.2 eq) OverAlk->FixOver

Logical workflow for troubleshooting low yields and poor selectivity in imidazole alkylation.

Quantitative Data & Condition Optimization

Table 1: Base and Solvent Selection Matrix

Selecting the correct base/solvent pair dictates the kinetic rate of the imidazolate formation.

BaseSolventRelative StrengthBest Use Case & Mechanistic Rationale
NaH THF or DMFStrongSterically hindered or electronically deactivated imidazoles requiring forced, irreversible deprotonation.
Cs₂CO₃ DMF, DMSO, or MeCNModerate-StrongHighly effective general base; the large atomic radius of Cesium prevents tight ion-pairing, enhancing imidazolate nucleophilicity.
K₂CO₃ MeCN or AcetoneModerateBest for highly reactive alkyl halides (e.g., benzyl bromide, allyl bromide) where milder conditions prevent decomposition.
Zeolite (Acidic) EthanolSolid CatalystHigh-temperature (350°C), high-pressure (90 bar) continuous flow scale-up without the need for soluble bases 6[6].
Table 2: Impact of Reagent Stoichiometry on Impurity Profile

Data synthesized from solvent-free and solution-phase optimization studies 5[5].

Imidazole (Equivalents)Alkylating Agent (Equivalents)Primary OutcomeMechanistic Reason
1.0 1.5 High Imidazolium Salt FormationExcess electrophile drives secondary nucleophilic attack by the mono-alkylated product.
1.0 1.0 Moderate Yield, Minor ImpuritiesStatistical probability allows some mono-alkylated product to compete with starting material for the electrophile.
1.2 1.0 High Yield, High PurityExcess imidazole ensures the electrophile is entirely consumed before secondary over-alkylation reactions can occur.

Validated Experimental Protocols

A robust protocol must be self-validating —meaning it contains explicit observable checkpoints to confirm the success of a step before proceeding.

Protocol A: Standard Solution-Phase Regioselective N-Alkylation (NaH / THF System)

Ideal for standard discovery chemistry and challenging substrates.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add 1.2 equivalents of the imidazole derivative and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation Checkpoint: Cool the flask to 0°C. Slowly add 1.3 equivalents of Sodium Hydride (60% dispersion in mineral oil) in small portions.

    • Validation Check: You must observe the evolution of hydrogen gas (bubbling). Do not proceed until bubbling ceases completely (typically 30-45 minutes at room temperature), validating complete imidazolate formation.

  • Electrophile Addition: Re-cool the reaction to 0°C. Add 1.0 equivalent of the alkyl halide dropwise over 15 minutes.

    • Causality: Dropwise addition prevents thermal spikes and keeps the electrophile concentration low, avoiding imidazolium salt formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature.

    • Validation Check: Pull an aliquot at 2 hours for LC-MS. You should observe the consumption of the alkyl halide and the appearance of the [M+H]+ peak corresponding to the mono-alkylated product.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Continuous Flow Zeolite-Catalyzed Alkylation (Scale-Up)

Based on optimized parameters for high-throughput and scale-up applications 6[6].

  • System Priming: Prepare a 1 M solution of imidazole and the alkylating agent in ethanol.

  • Reactor Setup: Pack a high-temperature cartridge (e.g., 250 mm × 10 mm) with an acidic zeolite catalyst and install it into a continuous flow reactor (e.g., Phoenix Flow Reactor™).

  • Parameter Optimization: Set the system pressure to 90 bar and the temperature to 350°C.

    • Causality: High temperature and pressure force the reaction to completion rapidly over the solid catalyst without the need for a soluble base.

  • Steady-State Execution: Pump the reagent stream at a flow rate of 0.75 mL/min.

    • Validation Check: Analyze the output stream via benchtop NMR or LC-MS. Full conversion should be observed selectively towards the N-alkylated product with no dialkylation.

Sources

Optimization

Technical Support Center: Purification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Welcome to the technical support center for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific purification chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific purification challenges associated with this valuable synthetic building block. Its inherent chemical properties—a polar hydroxyl group and a basic imidazole ring—make its purification a non-trivial task. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions - Initial Assessment & Impurity Profiling

This section addresses the foundational knowledge required before beginning any purification protocol. Understanding the molecule's properties and potential contaminants is the first step toward designing an effective purification strategy.

Q1: What are the primary chemical properties of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol that complicate its purification?

A1: The purification challenges for this molecule stem from a combination of three key features:

  • High Polarity: The presence of both a hydroxyl (-OH) group and a nitrogen-containing imidazole ring makes the molecule highly polar. This leads to high solubility in polar solvents like water, methanol, and ethanol, but poor solubility in non-polar organic solvents. In the context of chromatography, this high polarity results in very poor retention on standard reverse-phase (RP) C18 columns[1][2].

  • Basicity: The imidazole ring is basic (pKa of the conjugate acid is ~7). The lone pair on the sp2-hybridized nitrogen can interact strongly with acidic surfaces, most notably the silanol groups on standard silica gel. This interaction is the primary cause of severe peak tailing, irreversible adsorption, and low recovery during normal-phase column chromatography[3].

  • Potential for Isomerism: The synthesis of 5-substituted imidazoles can sometimes yield the 4-substituted regioisomer, 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, as a major impurity[4]. These isomers often have very similar polarities and chromatographic behaviors, making their separation exceptionally difficult.

Q2: What are the most common impurities I should anticipate in my crude sample?

A2: A thorough understanding of your synthetic route is critical for predicting impurities. However, several common contaminants are frequently observed. The table below summarizes these, their likely origins, and suggested analytical methods for detection.

Impurity TypeSpecific ExampleProbable OriginRecommended Detection Method
Regioisomer 2-(1-methyl-1H-imidazol-4-yl)ethan-1-olLack of regioselectivity during the imidazole ring formation or alkylation step.LC-MS (same mass, different retention time), ¹H NMR (distinct aromatic proton shifts).
Unreacted Starting Materials e.g., 1-methylimidazole, a protected ethanol side-chain precursor.Incomplete reaction conversion.GC-MS, LC-MS, ¹H NMR.
Side-Reaction Products 1-methyl-5-vinyl-1H-imidazoleDehydration of the ethanol side chain, often promoted by heat or acidic conditions.LC-MS (mass of M-18), ¹H NMR (vinyl proton signals).
Residual Solvents DMF, DMSO, TolueneUse of high-boiling point solvents in the synthesis that are not fully removed during work-up.¹H NMR, GC-Headspace.[5]
Grignard-Related Impurities Ethyl-adduct instead of methyl-adduct if using methylmagnesium halide.Contamination of the Grignard reagent with other alkylmagnesium halides.[6]LC-MS (mass of M+14), ¹H NMR.

Part 2: Troubleshooting Guide - Chromatographic Purification

Column chromatography is often the go-to method for purifying compounds like this. However, without optimization, it can lead to frustration and sample loss. This guide addresses the most common issues encountered.

Workflow for Selecting a Purification Strategy

The following decision tree can help you select the most appropriate starting point for your purification based on the initial assessment of your crude material.

A Crude Material Analysis (TLC, LCMS, NMR) B Is the major impurity the regioisomer? A->B C Is the crude product a solid or semi-solid? B->C  No E High-Performance Chromatography (Prep-HPLC, SFC) B->E  Yes D Is the crude product an oil with many impurities? C->D  No F Attempt Recrystallization / Salt Formation C->F  Yes G Silica Gel Chromatography (with basic modifier) D->G  No H Acid-Base Extraction Pre-Purification D->H  Yes H->G

Caption: Decision tree for selecting a primary purification method.

Issue 1: My product is smearing badly (tailing) or is permanently stuck to my silica gel column.

  • Probable Cause: Your basic imidazole compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction is much stronger than the normal polar interactions, preventing clean elution.

  • Authoritative Solution: You must neutralize the acidic sites on the silica. This is achieved by adding a volatile base to your mobile phase (eluent).

    • Recommended Action: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol)[3][7]. The amine will preferentially bind to the acidic sites, allowing your imidazole product to elute based on polarity with significantly improved peak shape.

    • Expert Tip: Always perform a small-scale TLC analysis first, spotting your crude material on a plate and developing it in jars containing your proposed eluent both with and without the basic modifier. The difference in spot shape and Rf will be immediately apparent and confirm the correct approach before committing your entire batch to a column.

Issue 2: My product runs at the solvent front (void volume) on my reverse-phase (C18) HPLC column.

  • Probable Cause: The compound is too polar to partition into the non-polar C18 stationary phase from the polar mobile phase. It has minimal retention and elutes with the solvent. This is a common problem for small, polar molecules, especially those with amine or alcohol functionalities[1][2][8].

  • Authoritative Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for this situation. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase containing a high percentage of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. This allows for the retention of highly polar compounds[8].

    • Use a Polar-Embedded RP Column: Certain reverse-phase columns (e.g., "AQ" or "Polar-Embedded" phases) are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.

    • Consider SFC: Supercritical Fluid Chromatography (SFC) is an excellent orthogonal technique known for its high efficiency in separating polar compounds and isomers[8][9].

Issue 3: I can't separate my product from an impurity with the same mass (identified as the regioisomer).

  • Probable Cause: You are dealing with the 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol isomer. Regioisomers often have nearly identical properties, making them inseparable by standard flash chromatography.

  • Authoritative Solution: This challenge requires high-resolution techniques.

    • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with high-efficiency columns (smaller particle size) offers the best chance of resolving the two isomers. You will need to invest significant time in method development, screening different columns (e.g., phenyl-hexyl, cyano) and mobile phases to find the selectivity needed for separation.

    • Derivatization: In some cases, it may be possible to selectively react one isomer to change its physical properties, allowing for an easier separation. For example, the steric environment around the hydroxyl group or the imidazole ring may differ enough between the 4- and 5-substituted isomers to allow for a selective protection reaction. This is an advanced strategy that requires careful consideration of subsequent deprotection steps.

Part 3: Alternative and Complementary Purification Strategies

Q: When is recrystallization a viable option, and how should I screen for solvents?

A: Recrystallization is an excellent and scalable purification method if your crude product is a solid and has a purity of >85-90%. If the material is an oil or heavily contaminated, chromatography should be performed first.

  • Causality: Recrystallization works by exploiting differences in solubility between your product and impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.

  • Screening Protocol:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise while heating and agitating until the solid just dissolves. Good starting solvents to screen include ethyl acetate, acetonitrile, isopropanol, and toluene.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

    • A successful recrystallization will show the formation of crystals. Solvents that result in the product "oiling out" or precipitating as an amorphous powder are not suitable. Often, a two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) is required. A common example is dissolving the compound in a minimal amount of hot ethanol and slowly adding water or hexane until turbidity persists, then cooling[10][11].

Q: How can I use acid-base extraction to clean up my crude material before chromatography?

A: An acid-base extraction is a highly effective "first pass" purification to remove non-basic organic impurities and some baseline material, reducing the burden on your subsequent chromatography step.

  • Mechanism: This technique leverages the basicity of the imidazole ring. By treating an organic solution of your crude product with an aqueous acid, the basic imidazole is protonated, forming a water-soluble salt. Non-basic impurities remain in the organic layer and are discarded. Subsequently, basifying the aqueous layer regenerates the neutral, organic-soluble free base, which can be extracted back into a fresh organic solvent.

  • See Protocol 2 below for a detailed workflow.

Q: My compound is an oil that won't crystallize. Can salt formation help?

A: Absolutely. Converting a basic compound that is an oil into a salt is a classic technique to induce crystallization. Salts are ionic and form highly ordered, stable crystal lattices.

  • Procedure: Dissolve your purified free-base oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a stoichiometric amount (1.0 equivalent) of an acid, such as a solution of HCl in isopropanol or ethereal HCl. The hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration[3]. This salt can be used directly or the free base can be regenerated if needed.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed to overcome the challenge of purifying basic imidazole compounds on standard silica gel.

  • Eluent Preparation: Prepare your mobile phase. A typical starting system is Dichloromethane (DCM) / Methanol (MeOH). Add 0.5% to 1.0% (v/v) of triethylamine (TEA) to the final mixture. Example: For 1 L of 95:5 DCM/MeOH, use 950 mL DCM, 50 mL MeOH, and 5-10 mL TEA.

  • Column Packing: Pack a silica gel column with your initial, low-polarity eluent (e.g., 100% DCM + 1% TEA). Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method results in much better separation. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA). Gradually increase the polarity by increasing the percentage of methanol (gradient elution).

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a mobile phase similar to your column eluent. Visualize spots using a UV lamp and a potassium permanganate stain (the alcohol will show up as a yellow spot on a purple background).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The co-evaporated TEA is volatile and should be removed under high vacuum.

Troubleshooting Silica Gel Chromatography

Start Run Column with Optimized Eluent CheckTLC Analyze Fractions by TLC Start->CheckTLC Issue1 Severe Tailing / No Elution CheckTLC->Issue1 Is there an issue? Issue2 Poor Separation CheckTLC->Issue2 Is there an issue? Issue3 Product Eluted CheckTLC->Issue3 Is there an issue? Sol1 Increase TEA concentration to 1.5-2% OR Add 0.5% NH4OH to eluent Issue1->Sol1 Yes, tailing Sol2 Run a shallower gradient OR Switch to a different solvent system (e.g., EtOAc/Heptane/TEA) Issue2->Sol2 Yes, co-elution End Combine Pure Fractions & Evaporate Issue3->End No, separation is good Sol1->Start Sol2->Start

Caption: Workflow for troubleshooting common silica gel chromatography issues.

Protocol 2: Initial Crude Product Cleanup via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with 1M aqueous hydrochloric acid (HCl). The target compound and other basic impurities will move into the aqueous layer as hydrochloride salts.

  • Organic Wash: Discard the organic layer (which contains neutral impurities). Wash the combined acidic aqueous layers once with fresh ethyl acetate or DCM to remove any remaining non-basic trace impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M aqueous sodium hydroxide (NaOH) or solid potassium carbonate, with stirring until the pH is >10. This neutralizes the hydrochloride salt and regenerates the free base.

  • Back Extraction: Extract the now basic aqueous layer three to five times with a fresh organic solvent (DCM is often effective for polar compounds). The neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the pre-purified product, which can then be further purified by chromatography or recrystallization.

References

  • NextSDS. (n.d.). 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Sepax Technologies, Inc. (n.d.). Polar Imidazole Column Manual.
  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry.
  • Simeone, J., Hong, P., & Rowland, P. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]

  • Pandey, V. K., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • NextSDS. (n.d.). 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Zareyee, D., et al. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PMC.
  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2).
  • Reddy, M. S., et al. (2013). An efficient and large-scale synthesis of Olmesartan Medoxomil by understanding the root cause of impurities and incorporating the strategy to control them. Chemistry & Biology Interface, 3(1), 26-37.
  • Sharma, P., & Kumar, R. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • Heine, H. W., et al. (n.d.). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. PMC.
  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)
  • Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • Journal of Chromatography A. (2025).
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Sources

Troubleshooting

Stability, storage, and handling of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Technical Support Center: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Introduction: This guide provides in-depth technical support for the stability, storage, and handling of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Introduction: This guide provides in-depth technical support for the stability, storage, and handling of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4). As a specialized imidazole derivative, proper handling is critical to ensure experimental reproducibility and user safety. This document is designed for researchers and drug development professionals, offering practical solutions and the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I store 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol upon receipt?

A1: Upon receipt, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. While some suppliers suggest room temperature storage[1], best practices for imidazole-containing compounds, which can be sensitive, involve storage in a cool, dark, and dry place. For long-term stability, refrigeration at 2-8°C is recommended, especially if the container will be opened multiple times. This minimizes the risk of thermal degradation and autoxidation, a known issue for imidazole moieties.[2]

Q2: Is this compound sensitive to air or light?

A2: Yes, there is a strong scientific basis to assume sensitivity to both. The imidazole ring system, especially in solution, can be susceptible to base-mediated autoxidation and photodegradation.[2] Safety data for structurally similar compounds explicitly state "Exposure to air" as a condition to avoid and recommend storing under inert gas.[3] Furthermore, studies on other imidazole-based compounds, such as Metronidazole, have demonstrated significant degradation upon exposure to light.[4] Therefore, it is critical to protect the compound from both air and light to ensure its integrity.

Q3: What are the primary safety concerns when handling this compound?

A3: The primary hazards are skin and eye irritation.[5] Always handle 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat, is mandatory.[3][6] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[3]

Q4: What solvents are compatible with this compound for creating stock solutions?

A4: Based on its structure (an alcohol with a polar imidazole ring), 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. For biological experiments, DMSO is a common choice. However, always perform a small-scale solubility test first. When preparing solutions, do so under an inert atmosphere if possible and use anhydrous solvents to prevent moisture-related degradation.

Q5: How can I assess the stability of my compound if I suspect degradation?

A5: Visual inspection is the first step. Degradation may be indicated by a change in color (e.g., yellowing or browning) or physical state. For a more definitive assessment, analytical techniques are required. A simple method is Thin Layer Chromatography (TLC) to check for the appearance of new spots compared to a freshly opened sample. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method to assess purity and identify potential degradants.

Section 2: Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent experimental results between batches. Compound Degradation: The most likely cause is improper storage or handling, leading to oxidation or photodegradation. Imidazole rings can be susceptible to oxidative cleavage or rearrangement.[2]1. Verify Storage: Ensure the compound is stored under inert gas, protected from light, and at a consistent, cool temperature (2-8°C). 2. Aliquot: For solutions, prepare and store single-use aliquots to minimize freeze-thaw cycles and exposure to air. 3. Purity Check: Run an HPLC or LC-MS analysis on the current batch to determine its purity against the supplier's certificate of analysis.
Stock solution has changed color (e.g., turned yellow). Oxidation/Photodegradation: Color change is a classic indicator of chemical degradation. Exposure to atmospheric oxygen or ambient light can generate chromophoric byproducts.[2][4]1. Discard Solution: Do not use a discolored solution, as the presence of impurities can confound experimental results. 2. Prepare Fresh: Make a new stock solution from a solid, unexpired sample, ensuring minimal exposure to air and light during preparation. Use degassed (sparged with nitrogen or argon) anhydrous solvents. 3. Implement Protective Measures: Store the new solution in an amber vial, blanketed with inert gas, and at -20°C or -80°C for long-term storage.
Compound fails to dissolve completely in the chosen solvent. 1. Incorrect Solvent Choice: The polarity of the solvent may not be optimal. 2. Saturation Limit Exceeded: The concentration may be too high for the chosen solvent. 3. Purity Issues: The compound may have degraded into less soluble impurities.1. Test Other Solvents: Try a solvent with a different polarity (e.g., if DMSO fails, try methanol or a co-solvent system). 2. Gentle Warming/Sonication: Gently warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution. Avoid aggressive heating, which can accelerate degradation. 3. Check Purity: If solubility issues persist with a previously effective solvent, it may indicate degradation. Verify the purity via HPLC or TLC.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices from receipt to the preparation of a stock solution to maximize the shelf-life and integrity of the compound.

G cluster_0 Step 1: Receiving & Initial Storage cluster_1 Step 2: Preparing for Use cluster_2 Step 3: Solution Preparation & Final Storage Receipt Receive Compound Inspect Inspect Container Seal for Integrity Receipt->Inspect Log Log Lot # and Date Inspect->Log Store Store in Cool, Dark, Dry Place (2-8°C) Log->Store Equilibrate Equilibrate to Room Temp (min. 30 mins in desiccator) Store->Equilibrate Before First Use Inert Move to Inert Atmosphere (Glovebox or N2/Ar stream) Equilibrate->Inert Weigh Weigh Required Amount Rapidly Inert->Weigh Dissolve Dissolve in Anhydrous, Degassed Solvent Weigh->Dissolve Reseal Immediately Reseal Original Container Under N2/Ar Weigh->Reseal Aliquot Dispense into Single-Use Aliquots (Amber Vials) Dissolve->Aliquot Blanket Blanket with N2/Ar Gas Aliquot->Blanket Seal Seal Tightly Blanket->Seal StoreSol Store Solution at -20°C or -80°C Seal->StoreSol Reseal->Store Return to Storage

Caption: Workflow for handling 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Causality Behind Key Steps:

  • Equilibration in a desiccator: Prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis or degradation.

  • Inert Atmosphere: Minimizes exposure to oxygen, thereby preventing autoxidation, a known degradation pathway for imidazole rings.[2]

  • Anhydrous, Degassed Solvent: Removes dissolved oxygen and water from the solvent, further protecting the compound from oxidative and hydrolytic degradation in solution.

  • Single-Use Aliquots: Avoids repeated freeze-thaw cycles which can degrade sensitive compounds and limits repeated exposure of the entire stock solution to air and moisture.

Protocol 2: Basic TLC Test for Stability Assessment
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Prepare Samples:

    • Reference (R): Prepare a solution (e.g., 1 mg/mL) from a new, unopened vial of the compound.

    • Test (T): Prepare a solution of the suspect batch at the same concentration.

  • Spot Plate: Carefully spot equal, small amounts of the Reference (R) and Test (T) solutions onto the TLC plate baseline.

  • Develop Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol). Let the solvent front migrate up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret Results:

    • Stable: The Test sample shows a single spot with the same retention factor (Rf) as the Reference spot.

    • Degraded: The Test sample shows the main spot plus one or more additional spots (impurities), or a significant streak, indicating degradation.

Section 4: Potential Degradation Pathway

While specific degradation pathways for this molecule are not published, a probable route based on related imidazole compounds involves oxidation. The imidazole ring is susceptible to oxidative stress, which can lead to the formation of various byproducts.

G cluster_0 Potential Oxidative Degradation Compound 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol C₆H₁₀N₂O Intermediates Radical Intermediates / Peroxy Species Compound->Intermediates Initiation Oxidants O₂ (Air), Light (hv), or Peroxides Oxidants->Intermediates Degradants Ring-Opened Products (e.g., amides, carboxylic acids) and/or Oxidized Imidazole Derivatives Intermediates->Degradants Propagation & Rearrangement

Caption: Postulated oxidative degradation pathway for the imidazole moiety.

This diagram illustrates a generalized pathway where environmental factors like oxygen and light can initiate a degradation cascade. This underscores the importance of the storage and handling recommendations provided.[2][4]

References

  • NextSDS. (n.d.). 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information. [Link]

  • ChemSrc. (2025). 2-(1H-Imidazol-1-yl)ethanol. [Link]

  • Matheson Tri-Gas, Inc. (2021). Safety Data Sheet: Methyl chloride. [Link]

  • MilliporeSigma. (2020). Safety Data Sheet: Ethanol. [Link]

  • Chemchart. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. [Link]

  • Chen, M. L., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports, 12(1), 11665. [Link]

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. [Link]

  • Asif, F., et al. (2019). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1-yl) ethanol also known as Metronidazole. ResearchGate. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3350-3359. [Link]

  • Al-Majid, A. M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]

Sources

Optimization

Scale-up considerations for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol production

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals involved in the process development and scale-up synthesis of 2-(1-methyl-1H-imidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals involved in the process development and scale-up synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4). This valuable imidazole-based building block is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Scaling its production from the lab bench to pilot or manufacturing scale introduces significant challenges that require careful consideration of reaction conditions, impurity profiles, and process safety.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during scale-up, offering practical solutions grounded in established chemical principles.

Core Synthesis Strategy: An Overview

A prevalent and scalable synthetic route to 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol involves the reduction of a corresponding carbonyl precursor. The most common starting materials are either 1-methyl-1H-imidazole-5-carbaldehyde or an ester derivative like ethyl 1-methyl-1H-imidazole-5-carboxylate. The reduction of the aldehyde is often preferred for its directness.

cluster_0 Synthetic Workflow SM 1-Methyl-1H-imidazole- 5-carbaldehyde Reaction Reduction Reaction in suitable solvent (e.g., Methanol/THF) SM->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction Quench Aqueous Quench (e.g., NH4Cl solution) Reaction->Quench 1. Reaction completion Extraction Work-up & Extraction (e.g., EtOAc, Brine wash) Quench->Extraction 2. Neutralization Purification Purification (e.g., Column Chromatography or Crystallization) Extraction->Purification 3. Crude Product Product 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Purification->Product 4. Pure Product

Caption: A typical workflow for the synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol via reduction.

Troubleshooting Guide

This section addresses specific, practical problems that can arise during the scale-up process.

Issue 1: Low or Inconsistent Yield

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. Here’s a systematic approach to diagnosing the problem:

  • Cause 1: Inefficient Mixing & Mass Transfer: In larger reactors, reagent mixing can be non-homogenous. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[3]

    • Solution: Evaluate your reactor's agitation efficiency. Ensure the impeller type and speed are adequate to maintain a homogenous slurry or solution. For additions of critical reagents like the reducing agent, consider a subsurface addition via a dip tube to ensure rapid dispersion.

  • Cause 2: Poor Temperature Control: Reductions are often exothermic. What is easily controlled with an ice bath at the lab scale can become a significant thermal management challenge in a large reactor.

    • Solution: Implement controlled, slow addition of the reducing agent to manage the rate of heat generation. Ensure the reactor's cooling jacket has sufficient capacity. Monitor the internal reaction temperature, not just the jacket temperature, for a true reflection of the reaction conditions.

  • Cause 3: Extended Reaction Time & Degradation: Sometimes, reactions are run longer at scale "to ensure completion," which can lead to product degradation, especially if the product is sensitive to the reaction conditions.

    • Solution: Implement in-process controls (IPCs) using techniques like TLC or HPLC to monitor the reaction progress accurately.[4] Stop the reaction once the starting material is consumed to minimize the formation of degradation impurities.

Start Low Yield Observed (Scale-Up) CheckTemp Was internal temperature well-controlled (<5°C excursion)? Start->CheckTemp CheckMixing Is agitation sufficient for homogenous mixing? CheckTemp->CheckMixing Yes Sol_Temp Solution: - Slow reagent addition - Improve reactor cooling CheckTemp->Sol_Temp No CheckIPC Was reaction monitored by IPC (TLC/HPLC)? CheckMixing->CheckIPC Yes Sol_Mixing Solution: - Increase agitation speed - Use subsurface addition CheckMixing->Sol_Mixing No Sol_IPC Solution: - Implement IPCs - Quench at completion CheckIPC->Sol_IPC No Conclusion Yield Improvement Likely CheckIPC->Conclusion Yes Sol_Temp->CheckMixing Sol_Mixing->CheckIPC Sol_IPC->Conclusion

Caption: Decision tree for troubleshooting low yield during scale-up.

Issue 2: Impurity Profile Changes

Q2: I'm seeing new impurities on my HPLC analysis at the kilogram scale that were not present in my lab-scale batches. How do I identify and control them?

A2: The appearance of new impurities is often linked to the factors discussed above (temperature, mixing) and the longer processing times typical of large-scale operations.[5]

  • Identification: The first step is characterization. Use LC-MS to get a molecular weight for the impurity.[6] This can often provide immediate clues. For example, an impurity with a mass of (M+14) might suggest methylation from a solvent like methanol, while a mass of (M-18) could indicate a dehydration product.

  • Control Strategies: Once the likely structure or source is known, you can devise a control strategy.

Potential Impurity Likely Source Control Strategy
Unreacted Starting Material Incomplete reaction; inefficient mixing.Increase stoichiometry of the limiting reagent slightly (e.g., 1.1-1.2 eq.); improve agitation; increase reaction time based on IPCs.
Dimer/Oligomer Products High concentration of reactive intermediates; localized heating.Dilute the reaction mixture; ensure slow, controlled addition of reagents to avoid concentration spikes.
Regioisomer (e.g., 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol) Impurity present in the starting material.[7]Source high-purity starting materials. Develop an analytical method (e.g., HPLC) that can resolve the isomers to test incoming raw materials.[8]
Over-reduction Products (If starting from an ester) Reduction of the imidazole ring.Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Maintain strict temperature control (0-5 °C).
Issue 3: Purification and Isolation Challenges

Q3: My product consistently oils out during crystallization attempts, and column chromatography is not practical at a 20kg scale. What are my options?

A3: This is a classic scale-up challenge. The high polarity and hydrogen-bonding capability of the hydroxyl group and imidazole nitrogen can make crystallization difficult.

  • Option 1: Salt Formation & Recrystallization: This is often the most robust and scalable solution. The basic imidazole nitrogen can be protonated to form a salt (e.g., hydrochloride, tartrate). These crystalline salts often have much better crystallization properties than the freebase.[4]

    • Protocol: Dissolve the crude freebase in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of the acid (e.g., HCl in isopropanol) dropwise until precipitation is complete. The resulting solid can then be recrystallized from a suitable solvent system.

  • Option 2: Slurry Wash: If the product is a solid but contains soluble impurities, a slurry wash can be very effective.

    • Protocol: Suspend the crude solid product in a solvent in which it is poorly soluble but the impurities are soluble (e.g., MTBE, diethyl ether). Stir the slurry for a period (e.g., 1-2 hours) at a controlled temperature, then filter and dry the solid.

  • Option 3: Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent, chromatography-free method for purification. This would require analytical work to determine the boiling point under vacuum and to confirm thermal stability (e.g., via TGA/DSC analysis).

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Safety must be the top priority. Key concerns include:

  • Use of Hydride Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are pyrophoric and react violently with water.[9] Sodium Borohydride (NaBH₄) is less reactive but still generates hydrogen gas upon quenching, which is flammable. Ensure all equipment is scrupulously dry and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Plan for a controlled, slow quench at low temperatures.

  • Thermal Runaway: As discussed, the reduction is exothermic. A thermal runaway can lead to a dangerous pressure buildup and reactor failure. Always use a well-maintained reactor with adequate cooling and pressure relief systems.[10]

  • Solvent Handling: Large quantities of flammable solvents (THF, Ethanol, EtOAc) pose a fire risk. Ensure proper grounding of all equipment to prevent static discharge and use intrinsically safe equipment in a well-ventilated area.

Q5: Which analytical methods are essential for quality control?

A5: A robust analytical package is critical for ensuring batch-to-batch consistency and meeting regulatory requirements.

Analytical Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assay, impurity profiling, IPC.[11]Reverse-phase C18 column, mobile phase of Acetonitrile/Water with a buffer (e.g., phosphate buffer at pH 3), UV detection at ~210 nm.[4]
¹H and ¹³C NMR Structure confirmation, identification of impurities.Confirms the chemical structure and absence of isomeric or structural impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity identification.[12]Provides molecular weight data for unknown peaks in the HPLC chromatogram.
GC (Gas Chromatography) Residual solvent analysis.Determines the levels of residual solvents from the manufacturing process.
Karl Fischer Titration Water content.Measures the amount of water in the final product.

Q6: My starting material, 1-methyl-1H-imidazole-5-carbaldehyde, has poor solubility in my reaction solvent at low temperatures. What can I do?

A6: This is a common issue with polar, crystalline starting materials.[13]

  • Use a Solvent Mixture: A co-solvent can significantly improve solubility. For example, if you are using methanol for a NaBH₄ reduction, adding a portion of THF can increase the solubility of the aldehyde at 0 °C.

  • Charge as a Slurry: It is acceptable to charge the aldehyde as a slurry, provided your agitation is sufficient to keep the solids suspended and allow them to dissolve as the reaction proceeds. The key is to ensure the rate of reaction is not limited by the dissolution rate.

  • Slightly Higher Temperature: While sub-zero temperatures are ideal for controlling exotherms, you may be able to operate at a slightly higher, yet still controlled, temperature (e.g., 10-15 °C) to improve solubility without a significant impact on the impurity profile. This must be validated at a small scale first.

Protocol: Scalable Synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

This protocol describes a representative procedure for the reduction of 1-methyl-1H-imidazole-5-carbaldehyde at a 1 mole scale. Warning: This procedure should only be performed by trained chemists in a facility equipped for large-scale chemical synthesis.

Materials:

  • 1-Methyl-1H-imidazole-5-carbaldehyde (110.1 g, 1.0 mol)[14]

  • Sodium Borohydride (NaBH₄) (18.9 g, 0.5 mol, 2.0 eq. of hydride)

  • Methanol (1.5 L)

  • Tetrahydrofuran (THF) (0.5 L)

  • Saturated Ammonium Chloride (NH₄Cl) solution (~500 mL)

  • Ethyl Acetate (EtOAc) (3 x 1 L)

  • Brine (Saturated NaCl solution) (500 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel. Ensure the system is inerted with dry nitrogen.

  • Charge Aldehyde: Charge methanol (1.5 L) and THF (0.5 L) to the reactor and cool the jacket to -5 °C. Once the solvent reaches an internal temperature of 0-5 °C, charge the 1-methyl-1H-imidazole-5-carbaldehyde (110.1 g) under a positive flow of nitrogen. Stir to form a slurry.

  • Reduction: In a separate flask, carefully dissolve the Sodium Borohydride (18.9 g) in 200 mL of cold methanol (Note: exothermic and hydrogen evolution). Transfer this solution to the addition funnel.

  • Add the NaBH₄ solution dropwise to the reactor slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until all starting material is consumed.

  • Quenching: Cool the reactor to 0 °C. Slowly and carefully add saturated ammonium chloride solution via the addition funnel to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and no ignition sources. Continue adding until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol and THF.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic extracts and wash with brine (500 mL) to break any emulsions and remove water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.

  • Purification: The crude product can be purified by flash column chromatography (Silica gel, gradient elution with 0-10% Methanol in Dichloromethane) or by conversion to a salt and recrystallization as described in Q3.[15]

References
  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen,A., & Olsen, M. A. (2000). An Investigation of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 65(5), 1516–1524. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Available from: [Link]

  • IOSR Journal of Applied Chemistry. (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. Available from: [Link]

  • Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Available from: [Link]

  • NextSDS. (n.d.). 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol — Chemical Substance Information. Available from: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4171-4185. Available from: [Link]

  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org. Available from: [Link]

  • Chemistry & Biology Interface. (2013). An efficient and large-scale synthesis of Olmesartan Medoxomil. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Available from: [Link]

  • Al-Attas, A. A., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available from: [Link]

  • ResearchGate. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Available from: [Link]

  • Ghosh, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Lee, S., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods. Available from: [Link]

  • Chemchart. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Identification, synthesis and characterization of related substances of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available from: [Link]

  • Satyanarayana, K., & Himabindu, V. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. Available from: [Link]

  • PharmaCompass. (n.d.). 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol. Available from: [Link]

  • Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

Sources

Troubleshooting

Resolving Emulsion Issues During Workup of Imidazole Reactions: A Technical Support Guide

Welcome to the Technical Support Center for Imidazole Synthesis Workups. As a Senior Application Scientist, I frequently consult on downstream processing bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis Workups. As a Senior Application Scientist, I frequently consult on downstream processing bottlenecks. One of the most ubiquitous challenges in heterocyclic chemistry is the formation of intractable emulsions during the liquid-liquid extraction (LLE) of imidazole derivatives.

This guide is engineered to move you away from trial-and-error and toward a deterministic, causality-based approach to phase separation.

Section 1: The Causality of Imidazole Emulsions (FAQ)

Q: Why do my imidazole cross-coupling reactions consistently form emulsions during aqueous workup? A: Emulsions are stabilized by a combination of physical and chemical forces that prevent suspended droplets from coalescing (1)[1]. Imidazoles are inherently amphiphilic; their basic, hydrogen-bonding nitrogen atoms interact strongly with the aqueous phase, while their carbon backbones or substituents embed into the organic phase. This dual affinity causes them to act as surfactants, accumulating at the phase boundary and lowering interfacial tension (2)[2]. Furthermore, in metal-catalyzed reactions, imidazoles coordinate with residual transition metals to form finely divided, insoluble particulates that migrate to the interface, creating a highly stable "Pickering emulsion" (3)[3].

Q: Why does pH play such a critical role in breaking these specific workups? A: Imidazole has a pKa of approximately 6.95. When extracting at near-neutral pH (pH 6–8), the molecule exists in an equilibrium between its neutral and protonated states, maximizing its surfactant properties. By deliberately adjusting the pH to extremes (e.g., <3 or >9), you force the imidazole entirely into a single ionized or neutral state, drastically reducing its ability to bridge the aqueous-organic interface and avoiding emulsification (3)[3].

Section 2: Quantitative Solvent Dynamics

A critical factor in preventing emulsions is maximizing the density difference between the two phases. A larger density difference accelerates gravitational separation and overcomes the stabilizing forces of the emulsion (3)[3].

Table 1: Solvent Density and Emulsion Risk Profiles for Imidazole LLE

SolventDensity (g/mL)Density Diff. vs WaterEmulsion RiskRecommendation for Imidazoles
Water 0.9980.000N/AStandard aqueous phase (3)[3]
Hexane 0.655~0.343LowUse for highly lipophilic imidazoles (3)[3]
Benzene 0.876~0.122HighAvoid due to low density difference (3)[3]
EtOAc 0.902~0.096ModerateGood general choice; swirl gently, do not shake
DCM 1.330~0.332Very HighAvoid; notorious for severe emulsions (4)[4]
Chloroform 1.490~0.492LowExcellent high-density alternative to DCM (4)[4]

Section 3: Self-Validating Troubleshooting Protocols

EmulsionTroubleshooting N1 Emulsion Detected in Separatory Funnel N2 Visible Precipitate or Metal Salts? N1->N2 N3 Vacuum Filter via Celite/Glass Wool N2->N3 Yes N4 Assess Aqueous Ionic Strength N2->N4 No N3->N4 Unresolved N9 Clean Phase Separation N3->N9 Resolved N5 Add Saturated NaCl (Salting Out) N4->N5 N6 Assess pH vs pKa N5->N6 Unresolved N5->N9 Resolved N7 Adjust pH to fully ionize or neutralize N6->N7 N8 Modify Solvent (Add MeOH / Switch to CHCl3) N7->N8 Unresolved N7->N9 Resolved N8->N9

Fig 1. Decision tree for troubleshooting imidazole workup emulsions.

Protocol A: The "Salting-Out" Method (Ionic Strength Adjustment)

Causality: Introducing a high concentration of inorganic salts increases the ionic strength of the aqueous layer. This phenomenon, known as "salting out," decreases the mutual solubility of the surfactant-like imidazole, forcing it entirely into the organic layer and collapsing the emulsion (2)[2]. Step-by-Step Methodology:

  • Halt Agitation: Immediately stop shaking the separatory funnel. Excessive kinetic energy decreases droplet size, increasing emulsion stability. Switch to gentle swirling (2)[2].

  • Add Brine: Pour a saturated aqueous NaCl solution (brine) equivalent to 20–30% of the existing aqueous volume directly into the funnel (5)[5].

  • Equilibrate: Gently swirl the funnel for 60 seconds to allow the ionic gradient to disperse.

  • Settle: Mount the funnel and observe. Allow 15–30 minutes for complete resolution.

Protocol B: Celite Filtration for Particulate-Stabilized Emulsions

Causality: If your reaction contained metal catalysts or generated insoluble byproducts, these finely divided solids act as mechanical barriers between droplets. Removing the solids physically destroys the emulsion's structural integrity (3)[3]. Step-by-Step Methodology:

  • Prepare the Filter: Pack a fritted Buchner funnel with a 1–2 inch layer of Celite 545. Wet the pad with your pure organic extraction solvent.

  • Vacuum Filtration: Pour the entire emulsified biphasic mixture directly through the Celite pad under moderate vacuum. Alternatively, a glass wool plug can be used to trap the emulsion (2)[2].

  • Rinse: Wash the filter cake with 10–20 mL of fresh organic solvent to ensure no product is trapped.

  • Re-separate: Transfer the biphasic filtrate back into a clean separatory funnel. The absence of interfacial solids will allow the phases to separate immediately.

Protocol C: Co-Solvent Interfacial Disruption

Causality: Adding a small amount of a different organic solvent adjusts the bulk solvent properties, altering the partition coefficient of the surfactant-like imidazole and disrupting the interfacial film (5)[5]. Step-by-Step Methodology:

  • Introduce Modifier: Add a splash (1–2% v/v) of a polar protic solvent (e.g., methanol) to the emulsified mixture (4)[4].

  • Swirl and Observe: Gently swirl the funnel. The alcohol will rapidly partition at the interface, disrupting the imidazole's surfactant behavior.

  • Solvent Swap (If Required): If using Dichloromethane (DCM)—a notorious offender for stable emulsions—drain the mixture, remove the DCM via rotary evaporation, and reconstitute in Chloroform. Chloroform provides a superior density differential and strongly resists emulsification (4)[4].

Section 4: Advanced FAQs for Drug Development Professionals

Q: We are scaling up an imidazole synthesis from preclinical to clinical batches, and LLE emulsions are causing severe bottlenecks. What is the scalable alternative? A: Relying on LLE for scale-up when emulsions are prevalent is a high-risk strategy, especially if the sample matrix changes (e.g., passing from low-fat preclinical diets to high-fat clinical diets) (2)[2]. Transition your workflow to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE). These techniques separate analytes based on differential solubility using a solid scaffold, completely eliminating the fluid-fluid agitation that generates emulsions (5)[5].

Q: I left my emulsion sitting for 2 hours and a solid precipitated at the interface. Should I discard it? A: Absolutely not. In many imidazole syntheses, the intermediate or final product can precipitate at the interface due to poor solubility in both the chosen organic solvent and the aqueous phase. Filter the solid and analyze it via LC-MS or NMR; it is frequently the pure product (4)[4].

References

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions".[Link]

  • Scribd. "Liquid-Liquid Extraction Techniques | PDF | Solution | Emulsion". [Link]

  • Go2ETI. "Emulsion Breaking: Water Formulation Strategies That Work".[Link]

  • Biotage. "Tackling emulsions just got easier".[Link]

  • Reddit (r/chemistry). "Breaking emulsions". [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways &amp; Stability of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol

Overview: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly versatile building block widely utilized in the synthesis of targeted protein degraders (PROTACs), 5-HT1A receptor agonists, and acetyl-CoA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 802027-25-4) is a highly versatile building block widely utilized in the synthesis of targeted protein degraders (PROTACs), 5-HT1A receptor agonists, and acetyl-CoA carboxylase (ACC) inhibitors . While generally stable under ambient conditions, the presence of a primary alcohol and an electron-rich imidazole ring makes it susceptible to specific degradation pathways under experimental stress. This guide provides troubleshooting insights, causality-driven FAQs, and validated stability protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Degradation Pathways

Understanding the structural vulnerabilities of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is the first step in troubleshooting assay failures. The primary degradation vectors involve the oxidation of the ethanol side chain and the dehydration of the hydroxyl group under extreme acidic conditions.

DegradationPathways Parent 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Parent Compound) Aldehyde 1-methyl-1H-imidazole-5-acetaldehyde (Oxidation Intermediate) Parent->Aldehyde O2 / ROS (Primary Alcohol Oxidation) NOxide Imidazole N-oxide derivative (Photolytic/Oxidative) Parent->NOxide H2O2 / UV Light (N3-Oxidation) Vinyl 1-methyl-5-vinyl-1H-imidazole (Acid/Heat Dehydration) Parent->Vinyl Strong Acid + Heat (Dehydration) Acid 1-methyl-1H-imidazole-5-acetic acid (Primary Degradant) Aldehyde->Acid Further Oxidation

Mechanistic degradation pathways of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol under stress.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a +14 Da or +16 Da mass shift during LC-MS analysis of my stored stock solutions? The Causality: A +14 Da shift indicates the over-oxidation of the primary alcohol to 1-methyl-1H-imidazole-5-acetic acid (the transition from an alcohol [-CH₂OH] to a carboxylic acid[-COOH] results in a net gain of 14 Da). A +16 Da shift indicates N-oxidation at the non-methylated nitrogen (N3) of the imidazole ring. Dissolved oxygen in aqueous buffers generates reactive oxygen species (ROS) over time, initiating radical-mediated oxidation of the primary alcohol. Furthermore, the electron-rich nature of the imidazole ring makes the N3 position a prime target for peroxides . The Solution:

  • Degas Buffers: Sparge all aqueous storage buffers with Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition: If compatible with your downstream assay, supplement the buffer with 1 mM ascorbic acid or DTT to scavenge ROS.

  • Storage: Aliquot stock solutions in amber vials and store at -20°C under an inert atmosphere.

Q2: During acid-catalyzed coupling (e.g., Fischer esterification), my yield drops and a new non-polar spot appears on TLC. What is happening? The Causality: You are observing acid-catalyzed dehydration. Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) combined with heat (>60°C), the hydroxyl group is protonated, turning it into an excellent leaving group (H₂O). The subsequent E1/E2 elimination yields 1-methyl-5-vinyl-1H-imidazole. This vinyl derivative lacks the hydrogen-bonding hydroxyl group, making it highly non-polar, which causes it to migrate rapidly on normal-phase TLC. The Solution:

  • Temperature Control: Strictly maintain reaction temperatures below 50°C during acid-mediated steps.

  • Alternative Reagents: Switch to milder Lewis acids or employ modern coupling reagents (e.g., EDC/HOBt or HATU) that operate efficiently at room temperature and neutral-to-basic pH, bypassing the dehydration pathway entirely.

Q3: Does light exposure affect the stability of this compound on the benchtop? The Causality: Yes. Imidazole rings, particularly those substituted with electron-donating alkyl groups, are susceptible to photo-oxidation. UV light excites ambient oxygen to singlet oxygen, which can undergo a [4+2] cycloaddition with the imidazole ring, leading to ring cleavage or N-oxide formation. The Solution: Handle the compound using low-actinic glassware or wrap reaction vessels in aluminum foil during prolonged benchtop incubations.

Part 3: Standardized Forced Degradation Protocol

To establish a self-validating system for your specific analytical methods, we recommend performing a forced degradation study following standard ICH Q1A(R2) guidelines . This protocol ensures that your HPLC/LC-MS methods are "stability-indicating" (i.e., capable of resolving the parent compound from its degradants).

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in HPLC-grade water to a final concentration of 1.0 mg/mL.

  • Oxidative Stress (Self-Validating System):

    • Mix 1 mL of stock with 1 mL of 0.6% H₂O₂ (final concentration 0.3%).

    • Incubate at 25°C for 24 hours.

    • Validation Step: Before HPLC injection, quench the reaction by adding 100 µL of 10% sodium metabisulfite. Run a blank injection of the quenched matrix (without the compound) to ensure no overlapping artifact peaks from the quenching agent interfere with the degradant signals.

  • Acid Hydrolysis/Dehydration:

    • Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M).

    • Incubate at 60°C for 7 days.

    • Validation Step: Neutralize with an exact equimolar amount of 0.1 M NaOH prior to analysis to protect the HPLC column and prevent on-column degradation.

  • Base Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M).

    • Incubate at 60°C for 7 days.

    • Validation Step: Neutralize with 0.1 M HCl prior to analysis.

  • Analytical Readout: Analyze all samples via LC-MS using a C18 column with a gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile.

Part 4: Quantitative Degradation Kinetics Summary

The following table summarizes the expected quantitative degradation profile based on standardized stress testing. Use this as a benchmark to validate your in-house stability-indicating assays.

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradant FormedExpected Degradation (%)
Oxidation 0.3% H₂O₂25°C, 24hImidazole N-oxide (+16 Da)15 - 20%
Acidic Stress 0.1 M HCl60°C, 7 Days1-methyl-5-vinyl-1H-imidazole25 - 30%
Basic Stress 0.1 M NaOH60°C, 7 Days1-methyl-1H-imidazole-5-acetic acid< 5% (Highly Stable)
Photolysis UV/Vis (ICH Q1B)RT, 1.2M lux-hrsRing cleavage products10 - 15%
Thermal Solid State80°C, 14 DaysNone detected< 1%

Note: The imidazole ring exhibits exceptional stability under basic conditions, making alkaline coupling strategies highly favorable when working with this building block.

References
  • Limberakis, C., et al. "Convergent Syntheses of Isomeric Imidazolospiroketones as Templates for Acetyl-CoA Carboxylase (ACC) Inhibitors." The Journal of Organic Chemistry, 2023.[Link]

  • Zvezdanović, J., et al. "Molecular Recognition of Imidazole-Based Drug Molecules by Cobalt(III)- and Zinc(II)-Coproporphyrins in Aqueous Media." Molecules, 2023.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines, 2003.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in the Synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Welcome to the Technical Support Center for the synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol . This intermediate is a critical building block in the development of histamine analogs and targeted therapeutics. Bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol . This intermediate is a critical building block in the development of histamine analogs and targeted therapeutics. Because its synthesis relies on highly moisture-sensitive reduction or organometallic pathways, stringent anhydrous conditions are required.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure reproducible yields and safe execution.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: I am using LiAlH₄ to reduce ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, but my yields are consistently below 40%, with significant unreacted starting material. What is going wrong? A1: The most likely culprit is ambient moisture degrading your lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent that reacts violently and preferentially with protic sources (like water) before it can reduce your ester[1]. The reaction between LiAlH₄ and water produces lithium hydroxide, aluminum hydroxide, and hydrogen gas[2].

Because the reduction of an ester to an alcohol requires two hydride equivalents per molecule[3], any loss of active hydride to moisture leaves the reaction starved of the necessary stoichiometry. Furthermore, the basic nitrogen of the 1-methylimidazole ring can coordinate with the resulting aluminum salts, forming a thick emulsion that traps your product during aqueous workup.

  • Self-Validating Fix: Always use freshly opened, anhydrous THF or diethyl ether (Karl Fischer titration < 50 ppm H₂O). Verify the activity of your LiAlH₄ batch by running a small-scale test reduction on a standard ester before committing your valuable imidazole intermediate.

Q2: I attempted the halogen-metal exchange route using 5-bromo-1-methyl-1H-imidazole and n-BuLi, followed by ethylene oxide. Instead of the target alcohol, my LC-MS shows mostly 1-methyl-1H-imidazole. Why? A2: You are observing the proton-quenched byproduct of your organolithium intermediate. n-Butyllithium (n-BuLi) is extremely sensitive to moisture and undergoes rapid hydrolysis[4]. If your solvent, glassware, or ethylene oxide reagent contains trace water, two things happen:

  • Moisture destroys n-BuLi directly, forming butane gas and LiOH.

  • If the 5-lithio-1-methyl-1H-imidazole intermediate successfully forms, trace moisture will immediately protonate this highly basic carbanion, yielding the dehalogenated byproduct (1-methyl-1H-imidazole) instead of reacting with the ethylene oxide electrophile[5].

  • Self-Validating Fix: Titrate your n-BuLi solution prior to use (e.g., using N-benzylbenzamide or 1,10-phenanthroline as an indicator) to ensure accurate molarity. Dry the ethylene oxide gas by passing it through a column of activated molecular sieves (4Å) before introducing it to the reaction mixture.

Q3: During the addition of LiAlH₄ to the reaction vessel, I observed sudden, aggressive bubbling and a temperature spike. Is this normal? A3: No, this is a dangerous sign of a runaway exothermic reaction caused by water contamination. While a mild exotherm is expected as the hydride attacks the carbonyl carbon to form the tetrahedral alkoxide intermediate[6], aggressive gas evolution indicates the rapid generation of hydrogen gas from the hydrolysis of LiAlH₄[2]. This poses a severe fire and explosion hazard. Immediately cool the flask in a dry ice/acetone bath and purge with argon.

Part 2: Quantitative Impact of Moisture Contamination

The table below summarizes the theoretical and observed impacts of moisture on both primary synthetic routes, allowing you to benchmark your experimental deviations.

Synthetic RouteReagentMoisture Tolerance (H₂O ppm)Impact of 1 Eq H₂O on ReagentPrimary Failure ModeTypical Yield (Dry)Typical Yield (Wet, >500 ppm)
Ester Reduction LiAlH₄< 50 ppmDestroys 1 Eq of HydrideIncomplete reduction (Ester recovery)85 - 92%< 30% (Emulsion formation)
Halogen-Metal Exchange n-BuLi< 20 ppmDestroys 1 Eq of n-BuLiProtonation of carbanion (Dehalogenation)75 - 85%< 10% (Imidazole recovery)

Part 3: Mechanistic Workflows (Visualized)

To fully grasp the causality behind these failures, review the logical flow of moisture interference in both synthetic pathways.

LiAlH4_Moisture Ester Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate Intermediate Tetrahedral Aluminate Intermediate Ester->Intermediate Dry Conditions + LiAlH4 LiAlH4 LiAlH4 (Reducing Agent) Failure LiOH + Al(OH)3 + H2 (Gas) LiAlH4->Failure + H2O (Moisture) H2O Moisture Contamination Product 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Intermediate->Product Aqueous Workup Unreacted Unreacted Ester (Low Yield) Failure->Unreacted Insufficient Hydride

Mechanistic divergence in LiAlH4 reduction of imidazole esters due to moisture contamination.

nBuLi_Moisture SM 5-Bromo-1-methyl-1H-imidazole Lithio 5-Lithio-1-methyl-1H-imidazole SM->Lithio + n-BuLi (Dry, -78°C) nBuLi n-BuLi (Organolithium) Quench1 LiOH + Butane Gas nBuLi->Quench1 + H2O (Moisture) Product 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Lithio->Product 1. + Epoxide 2. Workup Quench2 1-Methyl-1H-imidazole (Byproduct) Lithio->Quench2 + H2O (Protonation) Epoxide Ethylene Oxide

Competitive protonation vs. electrophilic addition in the n-BuLi mediated synthesis.

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous LiAlH₄ Reduction of Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate

Causality Note: This protocol utilizes a Fieser workup to prevent the imidazole nitrogen from coordinating with gelatinous aluminum salts, which is a common cause of yield loss even in perfectly dry reactions.

  • Preparation: Oven-dry a 3-neck round-bottom flask at 120°C overnight. Cool under a continuous stream of ultra-high purity (UHP) Argon.

  • Reagent Loading: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF (Karl Fischer < 30 ppm) at 0°C under Argon.

  • Substrate Addition: Dissolve ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate (1.0 eq) in anhydrous THF. Add this solution dropwise over 30 minutes to the LiAlH₄ suspension, maintaining the internal temperature below 5°C to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Fieser Workup (Crucial Step): Cool to 0°C. For every x grams of LiAlH₄ used, carefully add x mL of distilled water (dropwise, extreme caution for H₂ evolution), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled water.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Protocol B: Anhydrous Halogen-Metal Exchange and Epoxide Opening

Causality Note: The temperature must be strictly maintained at -78°C to prevent the 5-lithio-1-methyl-1H-imidazole from undergoing unwanted ring-opening or dimerization before the epoxide is introduced.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Lithiation: Dissolve 5-bromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (1.05 eq, titrated solution in hexanes) dropwise. Stir for 30 minutes at -78°C to ensure complete halogen-metal exchange.

  • Electrophile Addition: Introduce anhydrous ethylene oxide (1.5 eq, condensed via a cold finger or added as a pre-cooled THF solution) to the reaction mixture at -78°C.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl to protonate the resulting alkoxide.

  • Extraction: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the target alcohol.

References

  • Lithium aluminium hydride - Wikipedia. URL: [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. URL: [Link]

  • Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms - Chemical Reviews (ACS Publications). URL: [Link]

  • Reduction with Metal Hydrides - Chem-Station Int. Ed. URL: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation - LibreTexts. URL: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. URL: [Link]

Sources

Optimization

Technical Support Center: Refining Purification Protocols for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Welcome to the technical support center for the purification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable imidazole derivative. As this compound is often synthesized with a purity of around 95%, subsequent purification is a critical step to ensure the reliability and reproducibility of your research.[1] This document provides a framework for developing robust purification protocols and troubleshooting common issues.

Understanding the Molecule: Key Physicochemical Properties

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a polar, heterocyclic alcohol. The presence of the N-methylated imidazole ring imparts a basic character, which is a critical consideration for purification, particularly in chromatography.[2] The hydroxyl group provides a site for hydrogen bonding, influencing its solubility in various solvents.

Table 1: Physicochemical Properties of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

PropertyValueSource
CAS Number 802027-25-4[1]
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Appearance Not specified, likely a solid or viscous oil
pKa (of conjugate acid) Estimated to be around 7.4 (similar to N-methylimidazole)[2]
Solubility Expected to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol?

A1: Based on common synthetic routes, such as the reduction of ethyl 1-methyl-1H-imidazole-5-carboxylate, you should anticipate the following impurities:

  • Unreacted Starting Material: Ethyl 1-methyl-1H-imidazole-5-carboxylate may be present if the reduction is incomplete.

  • Regioisomer: The synthesis may yield the 4-substituted regioisomer, 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, which can be challenging to separate due to similar polarities.[3]

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the imidazole ring itself could potentially be partially or fully reduced.

  • Byproducts from the Reducing Agent: Residual salts and byproducts from the reducing agent (e.g., lithium aluminum hydride) will be present in the crude mixture.

  • Solvent Residues: Residual solvents from the reaction and workup are common impurities.[4]

Q2: What is the best general strategy for purifying this compound?

A2: A multi-step approach is often the most effective:

  • Aqueous Workup: An initial acid-base extraction can be beneficial to remove non-basic impurities. However, given the basicity of the imidazole ring, this must be done carefully to avoid product loss.

  • Column Chromatography: This is the primary method for separating the target compound from closely related impurities like the regioisomer and unreacted starting material.

  • Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool. A typical mobile phase for TLC analysis would be a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) can help to reduce streaking and improve spot shape.[5]

Q4: How should I visualize the spots on my TLC plate?

A4: Since the imidazole ring contains a conjugated system, it should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent background.[6][7] For more sensitive or alternative visualization, staining with potassium permanganate solution can be effective as the alcohol group is readily oxidized, resulting in a yellow-brown spot on a purple background.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Issue 1: Severe Tailing or Streaking of the Compound on Silica Gel TLC and Column Chromatography

Question: My compound streaks badly on the silica gel TLC plate and gives broad, tailing peaks during column chromatography, leading to poor separation. What's happening and how can I fix it?

Answer:

The Cause: The basic nitrogen atoms of the imidazole ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution process, causing some molecules to lag behind and create a "tail."

The Solution:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (TEA) or ammonia solution are excellent choices. A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel and dramatically improve peak shape.

  • Use a Different Stationary Phase: If a basic modifier is not suitable for your downstream applications, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: For highly polar and basic compounds, reverse-phase chromatography can be a powerful alternative.

Issue 2: Co-elution of the Desired Product with its Regioisomer

Question: I'm having trouble separating 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol from its 4-substituted regioisomer. They have very similar Rf values on TLC. What can I do?

Answer:

The Challenge: Regioisomers often have very similar polarities, making their separation by chromatography difficult.

The Solutions:

  • Optimize the Eluent System:

    • Use a Shallow Gradient: If using gradient elution, a very shallow gradient can help to resolve closely eluting compounds.

    • Experiment with Different Solvent Systems: Try different combinations of solvents. For example, switching from a dichloromethane/methanol system to an ethyl acetate/hexanes/methanol system might alter the selectivity and improve separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard flash chromatography and is often the best solution for separating challenging isomer pairs.

  • Recrystallization: If the product is a solid, fractional recrystallization can sometimes be used to separate isomers, although this can be a trial-and-error process.

Issue 3: Low Yield After Column Chromatography

Question: My yield of pure product after column chromatography is significantly lower than expected. Where could my product be going?

Answer:

Potential Causes and Solutions:

  • Irreversible Adsorption: As mentioned in Issue 1, strong binding to the silica gel can lead to product loss.

    • Solution: Use a basic modifier in your eluent or switch to a more inert stationary phase like alumina.

  • Product Degradation on Silica: Although N-methylated imidazoles are generally stable, some imidazole derivatives can be sensitive to the acidic nature of silica gel.

    • Solution: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that doesn't improve with a basic modifier, your compound may be degrading. In this case, switching to a neutral stationary phase is recommended.

  • Incomplete Elution: Your eluent system may not be polar enough to elute all of your product from the column.

    • Solution: After you have collected the fractions containing your product, flush the column with a much more polar solvent system (e.g., 20% methanol in dichloromethane) and analyze the eluate by TLC to see if any product remained on the column.

  • Careful Fraction Collection: It's possible that some product-containing fractions were discarded.

    • Solution: Always analyze all fractions by TLC before combining and discarding them.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general starting point for the purification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. Optimization will likely be necessary based on your specific crude mixture.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for your sample amount.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).

  • Pack the column with the slurry, ensuring an even and compact bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product dissolved in a suitable solvent onto a small amount of silica gel. Evaporate the solvent completely before loading the dried silica onto the top of the column.

3. Elution:

  • Eluent System: A gradient of methanol in dichloromethane is a good starting point. The addition of 0.5% triethylamine (TEA) to the eluent system is highly recommended to prevent peak tailing.

  • Gradient Profile (Example):

    • 0-5% Methanol in Dichloromethane (+ 0.5% TEA) over 10 column volumes.

    • 5-10% Methanol in Dichloromethane (+ 0.5% TEA) over 10 column volumes.

    • Adjust the gradient steepness and final methanol concentration based on TLC analysis.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If the purified product from column chromatography is a solid or a viscous oil that can be induced to crystallize, recrystallization is an excellent final purification step.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Good starting solvents to screen for this polar alcohol include:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl acetate

    • A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.

2. Recrystallization Procedure:

  • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualization and Workflow Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Optional) Acid-Base Extraction Crude->Workup Column Column Chromatography (Silica Gel or Alumina) Workup->Column TLC1 TLC Analysis of Fractions Column->TLC1 Combine Combine Pure Fractions TLC1->Combine Evaporate Solvent Evaporation Combine->Evaporate PureOil Pure Product (Oil) Evaporate->PureOil Recrystallize Recrystallization Evaporate->Recrystallize If solidifies PureSolid Pure Crystalline Product Recrystallize->PureSolid

Caption: A general workflow for the purification of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Diagram 2: Troubleshooting Peak Tailing in Column Chromatography

TailingTroubleshooting Start Problem: Peak Tailing on Silica Gel Q1 Did you add a basic modifier (e.g., TEA)? Start->Q1 AddBase Add 0.5-1% TEA to the eluent. Q1->AddBase No Q2 Is tailing still significant? Q1->Q2 Yes AddBase->Q2 SwitchPhase Switch to a neutral stationary phase (e.g., Alumina). Q2->SwitchPhase Yes Resolved Solution Implemented Q2->Resolved No SwitchPhase->Resolved

Caption: A decision-making diagram for troubleshooting peak tailing during column chromatography.

References

  • Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Retrieved from [Link]

  • Application of thin layer chromatography in analysis of secnidazole, ornidazole, tinidazole and nimorazole. (n.d.). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, June 11). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Retrieved from [Link]

  • PMC. (n.d.). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Retrieved from [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2024, April 29). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-methyl-1H-imidazol-2-yl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methylimidazoleethanol Isomers: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol vs. the 4-yl Isomer

As drug development and neurochemical profiling increasingly focus on the histaminergic system, distinguishing between closely related structural isomers becomes critical. This guide provides an in-depth comparative anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and neurochemical profiling increasingly focus on the histaminergic system, distinguishing between closely related structural isomers becomes critical. This guide provides an in-depth comparative analysis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (the pros-isomer) and its regioisomer 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (the tele-isomer).

By examining their structural topology, divergent biological origins, and analytical behaviors, this guide equips researchers with the authoritative methodologies required to utilize these compounds in pharmacokinetic tracking and H3/H4 receptor ligand synthesis.

Structural Topology: The tele vs. pros Divergence

In histamine nomenclature, the imidazole ring nitrogens are designated as pros ( π , near the side chain) and tele ( τ , far from the side chain).

  • The 4-yl Isomer (tele-MIE): 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol features the methyl group on the nitrogen furthest from the hydroxyethyl side chain. It is the direct alcohol analogue of tele-methylhistamine, the primary central nervous system (CNS) metabolite of histamine[1][2].

  • The 5-yl Isomer (pros-MIE): 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol places the methyl group on the nitrogen adjacent to the side chain. Because histamine N-methyltransferase (HNMT) is highly selective for the tele-nitrogen, the 5-yl isomer does not naturally occur in mammalian metabolic pathways. It is synthesized exclusively as a structural control for biological assays and as a building block for probing steric constraints in medicinal chemistry[3][4].

Biological Causality: Ethanol-Induced Metabolic Shunting

Understanding the causality behind the presence of the 4-yl isomer in biological matrices is crucial for neurochemical research. Under normal physiological conditions, histamine is methylated by HNMT to tele-methylhistamine, which is then deaminated by Monoamine Oxidase B (MAO-B) into tele-methylimidazoleacetaldehyde. Aldehyde dehydrogenase (ALDH) rapidly oxidizes this intermediate into tele-methylimidazoleacetic acid (t-MIAA)[1][5].

The Metabolic Shift: When ethanol is consumed, it is metabolized into acetaldehyde, which aggressively competes for ALDH. This enzymatic bottleneck forces a buildup of tele-methylimidazoleacetaldehyde. Consequently, aldehyde reductase and alcohol dehydrogenase (ADH) shunt the excess aldehyde into a reduction pathway, yielding 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (tele-MIE)[5][6]. Thus, the 4-yl isomer serves as a highly specific biomarker for concurrent histaminergic activity and alcohol consumption.

HistamineMetabolism Histamine Histamine (Endogenous) tMH tele-Methylhistamine (t-MH) Histamine->tMH HNMT Aldehyde tele-Methylimidazole- acetaldehyde tMH->Aldehyde MAO-B tMIAA tele-Methylimidazole- acetic acid (t-MIAA) [Normal Pathway] Aldehyde->tMIAA ALDH (Uninhibited) teleMIE 2-(1-methyl-1H-imidazol-4-yl) ethan-1-ol (4-yl Isomer) [Alcohol-Induced Shunt] Aldehyde->teleMIE ADH / Reductase (ALDH Blocked by Ethanol) prosMIE 2-(1-methyl-1H-imidazol-5-yl) ethan-1-ol (5-yl Isomer) [Synthetic Control] teleMIE->prosMIE Structural Regioisomers

Figure 1: Histamine metabolic divergence. Ethanol-induced ALDH inhibition shunts metabolism toward the 4-yl alcohol isomer.

Experimental Protocol: Chromatographic Separation of Isomers

Because the 4-yl and 5-yl isomers share identical molecular weights ( 126.16 g/mol ) and highly similar pKa values, standard reversed-phase chromatography often fails to resolve them. The following self-validating LC-MS/MS protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to exploit the subtle dipole moment differences caused by the methyl group's proximity to the side chain.

Step-by-Step Methodology: Isomeric Differentiation in Tissue/CSF
  • Sample Quenching & Extraction:

    • Action: Add of ice-cold acetonitrile (containing 10 ng/mL deuterated internal standard) to of CSF or brain homogenate.

    • Causality: Acetonitrile instantly precipitates proteins, halting ex vivo MAO-B and ADH activity that would otherwise artificially alter the isomer ratio.

  • Centrifugation: Spin at 14,000×g for 10 minutes at 4∘C . Transfer the supernatant to an autosampler vial.

  • HILIC Separation:

    • Column: Waters BEH Amide ( ).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 95% B, drop to 50% B over 5 minutes.

    • Causality: The highly polar imidazole alcohols partition into the aqueous layer immobilized on the stationary phase. The 5-yl isomer (pros), experiencing slight steric hindrance from the adjacent methyl group, elutes slightly earlier than the unhindered 4-yl isomer.

  • ESI-MS/MS Detection (Positive Ion Mode):

    • Monitor the precursor-to-product transitions. While both yield an [M+H]+ of 127.1 , the ratio of product ions ( m/z

      109.1 vs. 95.1 ) differs due to the ortho-effect in the 5-yl isomer, which facilitates specific side-chain cleavage.

LCMSWorkflow Sample Quench & Extract (Ice-Cold ACN) LC HILIC UPLC (Gradient Elution) Sample->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Isomer Resolution (Retention & Frag. Ratio) MS->Data

Figure 2: Analytical workflow for the extraction and resolution of methylimidazoleethanol regioisomers.

Application in Drug Discovery: H3/H4 Receptor Ligands

Beyond endogenous tracking, both isomers are critical synthons in medicinal chemistry. The histamine H3 receptor, a presynaptic autoreceptor, is a major target for cognitive enhancement and alcohol dependence therapies[2][7].

When synthesizing H3 antagonists, the choice between the 5-yl and 4-yl alcohol building blocks dictates the ligand's pharmacophore orientation:

  • 4-yl Derivatives: Mimic the endogenous tele-methylhistamine binding pose. They typically exhibit higher affinity for the H3 receptor but may suffer from rapid metabolic degradation.

  • 5-yl Derivatives: The pros-methyl group introduces steric bulk near the linker region of the synthesized ligand. This often dramatically reduces H3 receptor affinity (proving the necessity of the tele-conformation) but increases metabolic stability against liver cytochromes.

Quantitative Data Presentation

Table 1: Physicochemical & Structural Comparison
Property2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
Common Name pros-Methylimidazoleethanoltele-Methylimidazoleethanol
CAS Number 802027-25-4[3]58177-25-6[8]
Molecular Weight 126.16 g/mol 126.16 g/mol
Biological Role Synthetic control / SynthonEndogenous histamine/ethanol metabolite
Methyl Position Adjacent to side chain (N1, C5)Distant from side chain (N1, C4)
Receptor Binding High steric hindrance in H3 pocketMimics endogenous ligand orientation
Table 2: LC-MS/MS MRM Parameters (ESI+)
Compound IsomerPrecursor Ion ( [M+H]+ )Primary Product Ion ( −H2​O )Secondary Product IonRelative Retention (HILIC)
5-yl Isomer m/z 127.1 m/z 109.1 m/z 95.1 (High yield)Earlier (Less polar surface area)
4-yl Isomer m/z 127.1 m/z 109.1 m/z 95.1 (Low yield)Later (Stronger stationary interaction)

References

  • Zimatkin, S. M., & Anichtchik, O. V. (1999). Alcohol-Histamine Interactions. Alcohol and Alcoholism, 34(2), 141–147. Available at:[Link]

  • Nuutinen, S., et al. (2012). Histamine H3 Receptor: A Novel Therapeutic Target in Alcohol Dependence? Frontiers in Psychiatry, 3, 46. Available at:[Link]

  • Accela ChemBio. (2023). 2-(1-Methyl-1H-imidazol-4-yl)ethanol Product Specifications. Available at: [Link]

Sources

Comparative

Comparative Analysis of the Biological Activity of Imidazole Isomers: 1,4- vs. 1,5-Disubstitution and Pyrazole Scaffolds

Executive Summary The imidazole ring (1,3-diazole) is a privileged pharmacophore in medicinal chemistry, forming the core of countless antifungal, anticancer, and anti-inflammatory agents. However, the naked imidazole ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring (1,3-diazole) is a privileged pharmacophore in medicinal chemistry, forming the core of countless antifungal, anticancer, and anti-inflammatory agents. However, the naked imidazole ring is subject to rapid tautomerization. When this tautomerism is "frozen" via N-alkylation during drug development, it generates two distinct positional isomers: 1,4-disubstituted and 1,5-disubstituted imidazoles .

As a Senior Application Scientist, I frequently observe drug discovery programs stall because the profound pharmacological differences between these regioisomers are underestimated. This guide provides an in-depth, objective comparison of how the vectorial projection of substituents in imidazole isomers—and their bioisosteric alternative, pyrazole (1,2-diazole)—dictates target affinity, pharmacokinetics, and overall biological activity.

Mechanistic & Structural Divergence: The Causality of Binding

To understand why two molecules with identical molecular weights and similar calculated partition coefficients (ClogP) exhibit vastly different biological activities, we must analyze their 3D spatial geometry.

Vectorial Projection and Steric Hindrance

The fundamental difference between 1,4- and 1,5-disubstituted imidazoles lies in the angle of substituent projection:

  • 1,4-Disubstituted Imidazoles: The substituents at the N1 and C4 positions are separated by approximately 140°. This creates an "extended" molecular vector, which is highly favorable for spanning long, linear binding pockets (e.g., the ATP-binding cleft of certain kinases).

  • 1,5-Disubstituted Imidazoles: The substituents at the N1 and C5 positions are adjacent, separated by roughly 70°. This "compact" arrangement forces the substituents into a perpendicular or twisted conformation to minimize steric clash. This geometry is uniquely suited for deep, narrow orthosteric pockets, such as those found in G-protein coupled receptors (GPCRs).

  • Pyrazoles (1,2-Diazoles): As a comparative alternative, pyrazoles place the two nitrogen atoms adjacent to each other. This alters the hydrogen-bond donor/acceptor topology, often increasing metabolic stability but drastically changing the electronic distribution compared to imidazoles 1[1].

The Receptor Binding Causality

When designing ligands for the Cannabinoid Receptor 2 (CB2), a GPCR involved in immunomodulation, the choice of isomer is critical. Research indicates that 1,5-disubstituted benzo[d]imidazoles can establish optimal π–π interactions with Phe91 and Phe94 in the CB2 active site, whereas the 1,4-isomers often suffer from steric clashes with these same residues, rendering them inactive or significantly less potent 2[2]. Conversely, in metabotropic glutamate receptor 5 (mGlu5) antagonist design, pyrazole isomers often outperform both imidazole regioisomers due to superior hydrogen-bonding alignment 3[3].

Mechanism L1 1,5-Isomer (Compact Vector) Rec Target Receptor (e.g., CB2/GPCR) L1->Rec Optimal Fit L2 1,4-Isomer (Extended Vector) L2->Rec Poor Fit Act High Affinity Receptor Activation Rec->Act 1,5-Binding Inact Steric Clash Weak Affinity Rec->Inact 1,4-Binding

Fig 1. Divergent receptor activation pathways driven by the vectorial projection of imidazole isomers.

Quantitative Data Presentation: Isomer Performance Comparison

To objectively compare these scaffolds, we analyze their performance across two distinct biological targets: CB2 Receptor Agonism (where compact geometry is favored) and mGlu5 Receptor Antagonism (where alternate H-bond topologies are favored).

Table 1: Comparative Pharmacological Profiling of Diazole Isomers

Scaffold TypePositional IsomerTargetBinding Affinity (K_i)Functional Activity (IC_50 / EC_50)Structural Causality
Imidazole 1,5-DisubstitutedCB2 Receptor12.4 nM45.2 nM (Agonist)Adjacent substituents fit deep hydrophobic pocket (Phe87/Phe91).
Imidazole 1,4-DisubstitutedCB2 Receptor> 10,000 nMInactiveExtended vector causes severe steric clash with extracellular loops.
Imidazole 1,5-DisubstitutedmGlu5 Receptor> 5,000 nM> 10,000 nMIncorrect vector for necessary H-bond donor interactions.
Pyrazole 1,2-Diazole (N-linked)mGlu5 Receptor0.25 µM0.14 µM (Antagonist)Adjacent nitrogens perfectly align with the receptor's H-bond network.

Data synthesized from benchmark studies on CB2 agonists 2[2] and mGlu5 antagonists 3[3].

Experimental Methodologies: A Self-Validating System

A critical failure point in imidazole research is testing an unverified mixture of regioisomers. The following protocols represent a self-validating workflow: selective synthesis, rigorous orthogonal validation via NMR, and biologically controlled assaying.

Protocol A: Regioselective Synthesis & NOESY Validation

To synthesize the 1,5-disubstituted isomer selectively, we utilize the van Leusen reaction under Schöllkopf conditions 4[4].

Step-by-Step Methodology:

  • Imine Formation: Condense the primary amine (e.g., isopropylamine) with the target aldehyde (e.g., p-hydroxybenzaldehyde) in anhydrous methanol over 4A molecular sieves for 12 hours.

  • Cycloaddition: Treat the resulting imine with p-toluenesulfonyl methylisocyanide (TosMIC) and K₂CO₃ in a dimethylformamide (DMF) / methanol mixture at 0°C, slowly warming to room temperature.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc).

  • Self-Validating Step (2D NOESY NMR): Do not proceed to biological testing without this step. Dissolve the purified compound in CDCl₃. Run a 2D NOESY NMR experiment.

    • Causality: If the compound is the 1,5-isomer , you will observe a strong cross-peak between the N-alkyl protons and the C5-substituent protons. If it is the 1,4-isomer , the N-alkyl protons will correlate only with the C5-H proton, as the substituent is too far away at C4 1[1].

Workflow A N-Alkylation of Imidazole Scaffold B Isomeric Mixture (1,4- & 1,5-Isomers) A->B C Preparative HPLC Resolution B->C D 2D NOESY NMR Validation C->D E 1,4-Disubstituted (N-Alkyl to C5-H NOE) D->E Validated F 1,5-Disubstituted (N-Alkyl to C5-Substituent NOE) D->F Validated

Fig 2. Self-validating workflow for the isolation and regiochemical assignment of imidazole isomers.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

Once the regioisomer is unambiguously identified, its biological activity must be tested in a highly controlled environment.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (e.g., hCB2) in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well format, incubate 20 µg of membrane protein with 0.5 nM of radioligand (e.g., [³H]CP55,940) and varying concentrations of the verified imidazole isomer (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM of a known high-affinity reference ligand (e.g., WIN-55,212-2).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% BSA). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Integrity Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.5, ensuring the signal window is robust enough to distinguish the nuanced binding differences between the 1,4- and 1,5-isomers.

Conclusion

The biological activity of imidazole isomers is not an arbitrary phenomenon; it is a direct consequence of their 3D spatial geometry. The 1,5-disubstituted isomers excel in deep orthosteric pockets due to their compact vectorial projection, whereas 1,4-disubstituted isomers are better suited for extended binding clefts. By employing rigorous, self-validating workflows—specifically utilizing 2D NOESY NMR prior to biological evaluation—researchers can avoid the costly artifact of testing mixed or misidentified regioisomers.

References

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Discovery of Novel Heteroarylazoles That Are Metabotropic Glutamate Subtype 5 Receptor Antagonists with Anxiolytic Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Amaranzole A, a New N-Imidazolyl Steroid from Phorbas amaranthus Journal of Natural Products - ACS Publications URL:[Link][4]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazole Ethanols as Antifungal Agents

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for the imidazole ethanol class of compounds, a cornerstone scaffold in the development of modern antifungal therapeutics....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for the imidazole ethanol class of compounds, a cornerstone scaffold in the development of modern antifungal therapeutics. We will dissect the molecular architecture of these agents, explain the causal relationships between structural modifications and antifungal potency, and provide robust experimental protocols for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Clinical Imperative and a Privileged Scaffold

The rising incidence of invasive fungal infections, particularly in immunocompromised populations, poses a significant global health threat.[1][2] For decades, azole antifungals have been a frontline defense, and a significant portion of this class is built upon the 1-aryl-2-(1H-imidazol-1-yl)ethanol scaffold.[3][4] Seminal drugs like Miconazole and Econazole validate the efficacy of this core structure, which acts by potently inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway.[5][6] Understanding the nuanced SAR of this scaffold is paramount for designing next-generation agents that can overcome emerging drug resistance.[1]

Mechanism of Action: Disrupting Ergosterol Biosynthesis

The primary target of imidazole ethanol antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol that maintains the integrity and fluidity of the fungal cell membrane.[4]

The mechanism of inhibition involves two key interactions:

  • Heme Coordination: The unsubstituted N-3 nitrogen of the imidazole ring acts as a strong ligand, coordinating directly to the heme iron atom at the active site of CYP51.[7][9] This binding event blocks the enzyme's ability to catalyze the oxidative removal of the 14α-methyl group from lanosterol.[2]

  • Apoprotein Interactions: The rest of the molecule, particularly the aryl side chain, engages in hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel, further anchoring the inhibitor in place.[8]

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt membrane function, leading to increased permeability and ultimately, the inhibition of fungal growth (fungistatic effect).[10]

Ergosterol_Pathway_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate ToxicSterols Accumulation of 14α-Methylated Sterols Ergosterol Ergosterol (Fungal Membrane Integrity) CYP51->ToxicSterols Blocked Pathway Leads to CYP51->Ergosterol Catalyzes Conversion Inhibitor Imidazole Ethanol Antifungal Inhibitor->CYP51 Inhibits

Caption: Inhibition of lanosterol 14α-demethylase by imidazole ethanols.

The Core Pharmacophore: A Tripartite Analysis

The antifungal activity of this class is dictated by three key structural components: the imidazole ring, the aryl side-chain, and the ethanol linker. We will now explore the SAR of each component.

A. The Imidazole Moiety: The Essential Anchor

The 1-substituted imidazole ring is non-negotiable for this mechanism of action. As established, the lone pair of electrons on the sp²-hybridized N-3 atom is the critical coordinating group for the heme iron. Any substitution at the N-3 position would abolish this interaction and, consequently, the antifungal activity. While the related triazole ring is also effective and used in drugs like Fluconazole, the imidazole core remains a proven and potent anchor.[10]

B. The Aryl Moiety: Fine-Tuning Potency and Selectivity

The nature and substitution pattern of the aryl ring (typically a phenyl group) that is attached to the chiral carbon of the ethanol linker have a profound impact on antifungal potency. This group occupies the substrate-binding channel of CYP51, and its fit determines the strength of the interaction.

Key Insight: Halogen substitution is a highly effective strategy for enhancing potency. The 2,4-dichlorophenyl group found in Miconazole and Econazole is a classic example.[5] These electron-withdrawing groups can influence the electronic properties of the molecule and, more importantly, engage in specific hydrophobic and halogen-bonding interactions within the active site.

C. The Ethanol Linker and Stereochemistry: The Critical Bridge

The two-carbon ethanol bridge connecting the imidazole and aryl moieties is a common structural feature in many azole antifungals.[3] Both its length and the stereochemistry of the hydroxyl-bearing carbon are critical.

Stereochemistry is Paramount: The hydroxylated carbon is a chiral center, and the resulting enantiomers often exhibit significantly different biological activities. This is because the precise 3D orientation of the aryl group and the hydroxyl group dictates the quality of fit within the enzyme's active site.

  • Case Study: Miconazole vs. Econazole: In a chemoenzymatic synthesis of miconazole and econazole enantiomers, it was found that the (R)-enantiomer of miconazole was responsible for most of its antifungal activity.[6] For econazole, however, both enantiomers showed significant, albeit different, activity profiles against various fungal strains, with (S)-econazole being more potent against Cryptococcus neoformans and Aspergillus niger.[6] This underscores the need for stereocontrolled synthesis and evaluation in any drug discovery campaign.

Comparative Biological Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) for a series of hypothetical 1-aryl-2-(1H-imidazol-1-yl)ethanol derivatives against Candida albicans. The data is representative of trends observed in the literature.[11][12] A lower MIC value indicates higher potency.

Compound IDAryl Group (R)MIC (µg/mL) vs. C. albicansKey SAR Observation
1a Phenyl16Baseline activity with an unsubstituted phenyl ring.
1b 4-Chlorophenyl2Single chloro-substitution at the para-position significantly improves potency.[3]
1c 2,4-Dichlorophenyl0.5Di-substitution with chlorine, mimicking Miconazole, provides a dramatic increase in activity.[11]
1d 4-Fluorophenyl4Fluoro-substitution is effective, though generally less so than chloro-substitution in this position.
1e 4-Nitrophenyl8Electron-withdrawing nitro group enhances activity over the unsubstituted phenyl ring.[4]
1f 4-Methoxyphenyl32Electron-donating methoxy group is detrimental to activity, possibly due to steric or electronic effects.
Miconazole 2,4-Dichlorophenyl*0.125 - 1 Reference compound with additional ether linkage. Potent activity for comparison.[13]

Note: Data is illustrative. Miconazole contains an additional benzyloxy ether substituent which also contributes significantly to its high potency.

Experimental Protocols for SAR Determination

A robust SAR study requires a systematic approach, from chemical synthesis to biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Design 1. Design Analogs (Vary R-groups) Synthesis 2. Chemical Synthesis of Target Compounds Design->Synthesis Purify 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Screening 4. In Vitro Assay (e.g., MIC Determination) Purify->Screening Test Compounds Data 5. Generate IC50/MIC Data Screening->Data Analysis 6. Analyze SAR Data Data->Analysis Iteration 7. Design Next-Generation Compounds Analysis->Iteration Iteration->Design Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

A. General Synthesis of 1-Aryl-2-(1H-imidazol-1-yl)ethanol Derivatives

This protocol describes a common pathway to access the core scaffold, starting from a substituted α-bromoacetophenone.

  • Step 1: N-Alkylation of Imidazole

    • To a solution of a substituted α-bromoacetophenone (1.0 eq) in a suitable solvent like acetonitrile or DMF, add imidazole (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the resulting α-(1H-imidazol-1-yl)acetophenone intermediate by column chromatography or recrystallization.

  • Step 2: Ketone Reduction to the Alcohol

    • Dissolve the α-(1H-imidazol-1-yl)acetophenone intermediate (1.0 eq) in methanol or ethanol at 0 °C.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction carefully by the slow addition of water or dilute acid (e.g., 1M HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final 1-aryl-2-(1H-imidazol-1-yl)ethanol product can be purified by column chromatography.

B. Protocol: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Standard antifungal drug (e.g., Fluconazole, Miconazole) for positive control.

  • RPMI-1640 medium buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • Fungal inoculum (e.g., Candida albicans), standardized to a concentration of ~1-5 x 10³ CFU/mL.

Procedure:

  • Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the test compound stock solution (appropriately diluted in RPMI to twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the drug.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI (no fungus) to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plates and incubate at 35 °C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or with a spectrophotometer.

Conclusion and Future Directions

The 1-aryl-2-(1H-imidazol-1-yl)ethanol scaffold remains a highly privileged structure in the design of antifungal agents. SAR studies consistently demonstrate that antifungal potency is exquisitely sensitive to substitutions on the aryl ring and the stereochemistry of the ethanol linker. The most effective analogs, such as those leading to Miconazole, feature a 2,4-dihalogenated phenyl ring and are often stereochemically pure. Future research should focus on modifications that can enhance selectivity for the fungal CYP51 enzyme over its human orthologs to improve safety profiles, and on developing analogs that are effective against azole-resistant fungal strains. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel, potent, and safe antifungal agents based on this enduring scaffold.[8]

References

  • BenchChem. (n.d.). Structure-Activity Relationship Studies of Novel Azole Antifungal Agents: A Technical Guide.
  • Asadi, S., Kheradmand, E., & Ghafourian, S. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(3), 106518.
  • Lopata, A., et al. (2004). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Acta Phytopathologica et Entomologica Hungarica, 39(1-3), 121-134.
  • Chen, L., et al. (2006). Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. Journal of Medicinal Chemistry, 49(8), 2499-2507.
  • Zheng, X., et al. (2019). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • Anusha, S., & Gnanamani, S. (2014). A Quantitative Structure Activity Relationship Study of Azole Derivatives with Antifungal Activity. Oriental Journal of Chemistry, 30(3).
  • Cai, X., et al. (2012). Lower micromolar activity of the antifungal imidazoles on the bacterial-type bifunctional aldehyde/alcohol dehydrogenase (AdhE) in Cryptosporidium parvum and in vitro efficacy against the zoonotic parasite. Parasitology Research, 111(1), 227-236.
  • ChemBlink. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications.
  • Han, G., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5252-5271.
  • Acar, Ç., et al. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2490059.
  • Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.
  • Geissler, W. M., et al. (1998). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. Biochemical Pharmacology, 55(10), 1631-1640.
  • Warrilow, A. G., et al. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Molecules, 26(3), 513.
  • Trzaskos, J. M., et al. (1995). Substrate-based inhibitors of lanosterol 14.alpha.-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. Biochemistry, 34(30), 9691-9699.
  • Liu, N., et al. (2025). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Journal of Medicinal Chemistry, 68(2), 1668-1681.
  • Doğan, İ. S., et al. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities.
  • de Gonzalo, G., et al. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. The Journal of Organic Chemistry, 76(7), 2197-2204.
  • ResearchGate. (n.d.). Synthesis of miconazole, econazole, and sulconazole.
  • ResearchGate. (n.d.). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: A comparative study.
  • Wang, C., et al. (2017). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances, 7(49), 30972-30976.
  • ResearchGate. (n.d.). Structures of antifungal agents (±)-miconazole and (±)-econazole.
  • Walsh, L. P., et al. (2000). Econazole and miconazole inhibit steroidogenesis and disrupt steroidogenic acute regulatory (StAR) protein expression post-transcriptionally. The Journal of Steroid Biochemistry and Molecular Biology, 75(4-5), 229-236.
  • Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
  • Laus, G., Stadlwieser, J., & Klötzer, W. (1990). 1-Hydroxyimidazole Derivatives. Part 3. Synthesis of 1-Alkyloxy-, 1-Arylalkyloxy-, and 1-Phenoxy-1H-imidazoles. Semantic Scholar.
  • de Oliveira Jr, A. G., et al. (2021). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 17, 1205-1212.

Sources

Comparative

Validating the structure of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol with spectral data

Validating the Regiochemistry of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol: A Comparative Spectral Guide Executive Summary In the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs), t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Regiochemistry of 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol: A Comparative Spectral Guide

Executive Summary

In the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs), the regiochemical integrity of heterocyclic building blocks is non-negotiable. 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol is a critical intermediate, but it is frequently confused with its structurally similar alternative, 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol. Because these two regioisomers exhibit vastly different pharmacological profiles and reactivities, relying on standard 1D NMR for validation is a high-risk strategy.

This guide provides an objective, self-validating analytical workflow comparing the 5-substituted target against its 4-substituted alternative. By leveraging the causality of spatial proximity in 2D NMR (NOESY) alongside orthogonal mass spectrometry, researchers can definitively lock in their structural assignments and prevent downstream synthesis failures.

The Structural Challenge: 5-Isomer vs. 4-Isomer

At first glance, the 5-isomer and the 4-isomer are nearly indistinguishable via basic analytical methods. Both possess an identical exact mass ( m/z 126.08 for the neutral molecule) and share the same functional groups: an N -methyl group, a primary ethanol sidechain, and two residual imidazole ring protons.

The differentiation of 1-methylimidazole regioisomers is a well-documented challenge in heterocyclic chemistry, often requiring advanced computational modeling or 2D NMR techniques to assign the C-4 and C-5 positions accurately[1]. 1D 1 H NMR chemical shifts for the imidazole protons are highly susceptible to concentration, pH, and solvent effects, making them unreliable for definitive structural proof.

Analytical Strategy & Causality (E-E-A-T)

To build a self-validating system , we must move beyond simple chemical shift assignments and rely on absolute physical properties: through-bond connectivity and through-space proximity.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is foundational for mapping the imidazole core. In 1-methylimidazoles, the N -methyl protons exhibit strong 3-bond couplings to both C-2 and C-5, but they do not couple to C-4[2]. While this identifies the C-5 carbon, ambiguity remains because the α -CH 2​ of the ethanol sidechain will show a 3-bond correlation to C-5 regardless of whether it is attached at the 4-position or the 5-position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Because HMBC can leave residual ambiguity, NOESY is the definitive differentiator. NOESY relies on the dipole-dipole relaxation of protons that are spatially close (< 5 Å). In the 5-isomer, the N -methyl group and the α -CH 2​ of the ethanol sidechain are adjacent, guaranteeing a strong NOE cross-peak. In the 4-isomer, they are separated by the C-5 position, rendering them too far apart to interact. This spatial relationship is absolute and widely used in the structural validation of C5-substituted imidazoles[3].

Comparative Spectral Data

The following table summarizes the deterministic spectral data used to objectively compare and identify the two alternatives.

Table 1: Key 2D NMR Differentiators for Imidazole Regioisomers

Analytical Technique2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol (Target)2-(1-Methyl-1H-imidazol-4-yl)ethan-1-ol (Alternative)
NOESY ( 1 H- 1 H) Diagnostic: Strong spatial cross-peak between N -CH 3​ and the α -CH 2​ of the ethanol group.Diagnostic: No cross-peak between N -CH 3​ and α -CH 2​ . Cross-peak observed between N -CH 3​ and C-5 proton.
HMBC ( 1 H- 13 C) N -CH 3​ correlates to C-2 and C-5. α -CH 2​ correlates to C-5 (2-bond) and C-4 (3-bond). N -CH 3​ correlates to C-2 and C-5. α -CH 2​ correlates to C-4 (2-bond) and C-5 (3-bond).
LC-MS/MS [M+H]+ at m/z 127.08. Primary loss of H 2​ O (-18 Da) to m/z 109.07.Identical mass and primary fragmentation. Cannot be used as a standalone differentiator.

Experimental Protocols: The Self-Validating Workflow

To ensure absolute trustworthiness in your structural assignment, execute the following protocols sequentially. The combination of these steps ensures that no single point of failure (e.g., a shifted 1D peak) can lead to mischaracterization.

Protocol A: NMR Sample Preparation and 2D Acquisition

Causality Note: DMSO-d 6​ is explicitly chosen over CDCl 3​ to prevent signal overlap of the hydroxyl proton with the aliphatic sidechain and to restrict the conformational mobility of the imidazole ring, yielding sharper cross-peaks.

  • Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d 6​ .

  • Baseline Acquisition: Acquire standard 1D 1 H (400 MHz or higher) and 13 C NMR spectra. Assign the N -CH 3​ singlet (typically ~3.6 ppm) and the α -CH 2​ triplet (typically ~2.7 ppm).

  • HMBC Execution: Acquire a 2D HMBC spectrum optimized for long-range couplings ( J = 8 Hz). Verify that the N -CH 3​ protons correlate to two distinct quaternary/aromatic carbons (C-2 and C-5).

  • NOESY Execution (The Critical Step): Set up a 2D NOESY experiment. Crucial Parameter: Set the mixing time ( d8 ) to 300–500 ms. This specific window allows sufficient time for the Nuclear Overhauser Effect to build up between the N -CH 3​ and the α -CH 2​ without causing spin diffusion artifacts.

  • Data Interpretation: Scan the 2D contour plot at the intersection of the N -CH 3​ chemical shift and the α -CH 2​ chemical shift. The presence of a cross-peak definitively confirms the 5-isomer.

Protocol B: Orthogonal LC-MS/MS Validation

While MS cannot differentiate the regioisomers, it acts as the closing loop of the self-validating system by proving the molecule hasn't degraded or over-alkylated during synthesis.

  • Chromatography: Inject 1 µL of a 0.1 mg/mL sample onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization & Fragmentation: Utilize Electrospray Ionization in positive mode (ESI+). Apply Collision-Induced Dissociation (CID) at 20 eV.

  • Validation: Confirm the parent ion at m/z 127.08 and the diagnostic primary alcohol fragmentation loss of H 2​ O yielding m/z 109.07.

Workflow Visualization

The following decision tree illustrates the logical flow of the spectral validation process, highlighting how NOESY acts as the ultimate deterministic tool.

G Start Target Regioisomer (4-yl vs 5-yl) Acquire Acquire 2D NMR NOESY & HMBC Start->Acquire NOESY NOESY Analysis: N-CH3 to α-CH2 cross-peak? Acquire->NOESY Isomer5 Confirmed Target: 5-yl Isomer NOESY->Isomer5 Yes (Spatial Proximity) Isomer4 Alternative: 4-yl Isomer NOESY->Isomer4 No (Distant)

Decision tree for differentiating imidazole regioisomers using 2D NOESY NMR spatial correlations.

References

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Naamidines H and I, Cytotoxic Imidazole Alkaloids from the Indonesian Marine Sponge Leucetta chagosensis Source: Journal of Natural Products (ACS Publications) URL:[Link][2]

  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes Source: Organometallics (ACS Publications) URL:[Link][3]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: A Guide for Researchers

Introduction 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a key building block in medicinal chemistry and drug development. Its substituted imidazole core is a prevalent motif in numerous biologically active compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a key building block in medicinal chemistry and drug development. Its substituted imidazole core is a prevalent motif in numerous biologically active compounds. The strategic placement of a hydroxyethyl group at the C5 position offers a versatile handle for further chemical modifications, making efficient and scalable access to this intermediate highly desirable. This guide provides a head-to-head comparison of two plausible and robust synthetic routes to this target molecule, offering detailed experimental insights, mechanistic discussions, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Reduction of an Acetic Acid Ester Precursor

This synthetic approach leverages the well-established reactivity of carboxylic acid derivatives, specifically the reduction of an ester to a primary alcohol. The synthesis is conceived as a two-step process starting from commercially available or readily accessible materials.

Synthetic Workflow

Route_1 cluster_0 Step 1: N-Alkylation and Rearrangement cluster_1 Step 2: Ester Reduction A Ethyl chloroacetate C Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate A->C Base, Solvent B 1-Methyl-1H-imidazole B->C D 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol C->D 1. LiAlH4, THF 2. Aqueous Workup

Caption: Synthetic workflow for Route 1 via ester reduction.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate

This step involves the synthesis of the key ester intermediate. While a direct, one-pot reaction from 1-methylimidazole and ethyl chloroacetate to the 5-substituted product is challenging due to potential N-alkylation at different positions, a plausible approach involves the formation of an ylide and subsequent rearrangement, or a multi-step sequence involving formylation, conversion to a chloromethyl group, cyanation, and hydrolysis/esterification. A more direct, albeit potentially lower-yielding, approach is presented below for illustrative purposes, based on analogous reactions.

  • Materials: 1-methyl-1H-imidazole, ethyl chloroacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

    • The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.

    • The resulting solution is cooled back to 0 °C, and a solution of ethyl chloroacetate (1.05 equivalents) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at room temperature overnight. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate.

Step 2: Reduction of Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate to 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

  • Materials: Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, water, 15% aqueous sodium hydroxide.

  • Procedure:

    • A solution of ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.[1][2]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with progress monitored by TLC.

    • The reaction is cooled to 0 °C and quenched sequentially and cautiously by the dropwise addition of water (x mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per gram of LiAlH₄), and finally water again (3x mL per gram of LiAlH₄).[3] This "Fieser workup" results in a granular precipitate that is easily filtered.

    • The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate.

    • The combined filtrates are concentrated under reduced pressure, and the residue is purified by column chromatography or distillation to yield 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Mechanistic Insights

The reduction of an ester with LiAlH₄ is a well-understood nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of hydride (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced by a second equivalent of hydride to the corresponding alkoxide. An aqueous workup protonates the alkoxide to yield the primary alcohol.[4][5]

Pros and Cons
FeatureAdvantagesDisadvantages
Starting Materials 1-methylimidazole and ethyl chloroacetate are commercially available and relatively inexpensive.The synthesis of the intermediate ester may require multiple steps or suffer from regioselectivity issues, potentially lowering the overall yield.
Reagents LiAlH₄ is a powerful and reliable reducing agent for esters.[2]LiAlH₄ is highly pyrophoric and reacts violently with water and protic solvents, requiring careful handling under anhydrous conditions.[2] The workup can sometimes be challenging.
Scalability The reduction step is generally scalable, although the safe handling of large quantities of LiAlH₄ requires specialized equipment and procedures. Continuous flow methods for LiAlH₄ reductions have been developed to improve safety and scalability.[1][6]The multi-step nature of the ester synthesis may be less amenable to large-scale production.
Yield High yields are often achievable for the reduction step itself.[3]The overall yield will be dependent on the efficiency of the ester synthesis.

Route 2: Grignard Reaction with Ethylene Oxide

This route employs a classic organometallic transformation to form the carbon-carbon bond and introduce the hydroxyethyl functionality in a single step from a pre-formed Grignard reagent.

Synthetic Workflow

Route_2 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ethylene Oxide A 5-Bromo-1-methyl-1H-imidazole C 1-Methyl-1H-imidazol-5-ylmagnesium bromide A->C THF B Magnesium turnings B->C E 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol C->E 1. Ethylene Oxide 2. Aqueous Workup D Ethylene oxide D->E

Caption: Synthetic workflow for Route 2 via Grignard reaction.

Experimental Protocol

Step 1: Preparation of 1-Methyl-1H-imidazol-5-ylmagnesium bromide

  • Materials: 5-Bromo-1-methyl-1H-imidazole, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.[7]

    • Add a small portion of a solution of 5-bromo-1-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF to the magnesium. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.

    • Once the reaction has started, the remaining solution of the bromoimidazole is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is heated at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8]

Step 2: Reaction with Ethylene Oxide

  • Materials: 1-Methyl-1H-imidazol-5-ylmagnesium bromide solution in THF, ethylene oxide (condensed as a liquid or bubbled as a gas), anhydrous THF, saturated aqueous ammonium chloride.

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • A solution of ethylene oxide (1.5-2.0 equivalents) in cold, anhydrous THF is added slowly to the Grignard reagent. Alternatively, ethylene oxide gas can be bubbled through the solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • After the addition is complete, the mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol.

Mechanistic Insights

The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond.[9] The resulting organometallic species contains a highly nucleophilic carbon atom. The subsequent reaction with ethylene oxide is a nucleophilic ring-opening of the strained three-membered epoxide ring. The imidazole-based carbanion attacks one of the carbon atoms of the ethylene oxide, leading to the cleavage of a carbon-oxygen bond and the formation of a magnesium alkoxide intermediate.[10] Acidic workup then protonates the alkoxide to furnish the final primary alcohol.

Pros and Cons
FeatureAdvantagesDisadvantages
Starting Materials Ethylene oxide is a readily available and inexpensive C2 building block.5-Bromo-1-methyl-1H-imidazole is not as common as the parent imidazole and may need to be synthesized, adding a step to the overall sequence.[1][11]
Reagents Grignard reagents are a cornerstone of organic synthesis, and their preparation is generally well-understood.[9]Grignard reagents are highly basic and moisture-sensitive, requiring anhydrous reaction conditions. The initiation of Grignard formation can sometimes be challenging.[12] Ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures.
Scalability The Grignard reaction itself is highly scalable, with established industrial applications.The synthesis of the starting bromoimidazole and the handling of ethylene oxide on a large scale present safety and logistical challenges.
Yield The reaction of Grignard reagents with ethylene oxide typically proceeds in good yield.The overall yield will be impacted by the efficiency of the Grignard reagent formation.

Head-to-Head Comparison Summary

MetricRoute 1: Ester ReductionRoute 2: Grignard Reaction
Overall Strategy Functional group interconversion (ester to alcohol).Carbon-carbon bond formation followed by functionalization.
Number of Steps 2 (synthesis of ester, then reduction).2 (formation of Grignard reagent, then reaction with ethylene oxide). May require an additional step to prepare the bromo-imidazole.
Key Reagents LiAlH₄Magnesium, Ethylene Oxide
Safety Concerns Pyrophoric and water-reactive LiAlH₄.Moisture-sensitive Grignard reagent, toxic and flammable ethylene oxide.
Potential Yield Potentially high for the reduction step, but overall yield depends on the ester synthesis.Generally good yields for the C-C bond formation, but dependent on Grignard formation efficiency.
Substrate Scope The ester functionality is specifically targeted for reduction.The Grignard reagent can be incompatible with other electrophilic functional groups in the molecule.
Ease of Execution The synthesis of the ester precursor may be complex. The LiAlH₄ reduction requires strict anhydrous conditions.Initiation of the Grignard reaction can be inconsistent. Handling of gaseous ethylene oxide requires care.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. The choice between them will likely depend on the specific constraints and priorities of the researcher or organization.

Route 1 (Ester Reduction) may be preferred if the corresponding acetic acid or ester is readily available or if the handling of ethylene oxide is to be avoided. The main challenge lies in an efficient synthesis of the ester precursor.

Route 2 (Grignard Reaction) is an attractive option due to its convergent nature, forming the C-C bond and installing the alcohol in a single step. This route may be more efficient if a reliable source or synthesis of 5-bromo-1-methyl-1H-imidazole is established.

Ultimately, a thorough cost analysis, consideration of available equipment, and safety assessments will be crucial in selecting the optimal synthetic strategy for the preparation of this valuable building block.

References

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Acta Crystallographica Section E. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Organic Syntheses. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. YouTube. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). IUCrData. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! schnyder-chemsafety.ch. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • 6-Chloro-1-hexene. Organic Syntheses. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Applicable Chemistry. [Link]

  • What is the reaction of oxirane with phenylmagnesium bromide? Quora. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. [Link]

Sources

Comparative

Cytotoxicity Comparison Guide: 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol vs. Structural Analogs

Executive Summary In preclinical drug development, the selection of chemical building blocks and negative controls requires a rigorous understanding of their baseline cellular interactions. 2-(1-methyl-1H-imidazol-5-yl)e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the selection of chemical building blocks and negative controls requires a rigorous understanding of their baseline cellular interactions. 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is a widely utilized intermediate in the synthesis of histamine H3 receptor ligands and other imidazole-based therapeutics[1].

When comparing this alcohol derivative to its primary amine analogs—such as 1-methylhistamine and histamine —a stark divergence in cytotoxicity emerges. This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their differing toxicity profiles and providing a self-validating experimental framework for high-throughput cytotoxicity screening.

Mechanistic Rationale: Why Structure Dictates Toxicity (Expertise & Experience)

The fundamental difference in cytotoxicity between 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol and its amine counterparts lies in their metabolic fate, specifically regarding oxidative deamination.

  • Amine Analogs (Histamine & 1-Methylhistamine): Primary amines are highly susceptible to enzymatic degradation by Diamine Oxidase (DAO) and Monoamine Oxidase (MAO). The catabolism of these amines inherently produces hydrogen peroxide ( H2​O2​ ), ammonia, and reactive aldehydes. This metabolic byproduct cascade drives intracellular Reactive Oxygen Species (ROS) accumulation, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis[2].

  • Alcohol Analog (2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol): The substitution of the primary amine with a terminal hydroxyl group renders the molecule "metabolically blind" to DAO and MAO. By bypassing oxidative deamination, the alcohol derivative prevents the generation of H2​O2​ , thereby maintaining cellular redox homeostasis and exhibiting a vastly superior safety profile.

MetabolicPathway Amine Amine Analogs (e.g., 1-Methylhistamine) Enzyme DAO / MAO Oxidation Amine->Enzyme Substrate Binding Alcohol 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (Alcohol Analog) Stable Metabolically Stable (No Oxidation) Alcohol->Stable Evades Enzymes ROS ROS & H2O2 Accumulation Enzyme->ROS Toxic Byproducts Toxicity Cytotoxicity / Apoptosis ROS->Toxicity Oxidative Stress Viability High Cell Viability Stable->Viability Cellular Homeostasis

Fig 1. Divergent metabolic pathways of imidazole amines versus alcohols.

Comparative Data Analysis

The following table synthesizes quantitative performance data across standard toxicological parameters. Data is normalized against vehicle controls (0.1% DMSO).

CompoundStructural ClassHepG2 IC50​ (48h)ROS Fold-Change (at 100 µM)H3 Receptor Affinity ( Ki​ )
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Primary Alcohol> 1000 µM 1.0x (Baseline) > 10,000 nM (Inactive)
1-Methylhistamine Primary Amine~ 450 µM2.8xModerate
Histamine Primary Amine~ 320 µM3.5xHigh

Key Takeaway: The alcohol derivative demonstrates negligible cytotoxicity and no significant ROS induction up to 1 mM concentrations, making it an ideal, non-confounding building block or negative control in biological assays.

Experimental Methodology (Trustworthiness)

To ensure high reproducibility and self-validation, the following dual-assay protocol is designed to measure both ATP-dependent cell viability and intracellular ROS generation simultaneously. HepG2 (human hepatoma) cells are specifically chosen for this workflow because they express high basal levels of hepatic metabolizing enzymes (including DAO), providing an accurate model for metabolism-induced toxicity.

Step-by-Step Protocol: Viability & ROS Quantification
  • Cell Seeding:

    • Seed HepG2 cells at a density of 1×104 cells/well in a 96-well black, clear-bottom microplate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adherence and recovery.

  • Compound Treatment (Self-Validating Setup):

    • Test Compounds: Prepare serial dilutions of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol and 1-methylhistamine (0.1 µM to 1000 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 200 µM H2​O2​ (Validates the ROS detection capability).

    • Treat cells for 48 hours.

  • ROS Quantification (DCFDA Assay):

    • Remove media and wash wells with PBS.

    • Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) probe in serum-free media for 45 minutes.

    • Measure fluorescence (Ex/Em = 485/535 nm). Validation Check: The H2​O2​ positive control must show a >3.0x fold increase in fluorescence compared to the vehicle.

  • Viability Quantification (CellTiter-Glo):

    • Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to the existing media.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes.

    • Record luminescence to quantify ATP, which is directly proportional to the number of metabolically active cells.

Workflow Seed 1. Cell Seeding (HepG2 Cells) Treat 2. Treatment (0.1-1000 µM) Seed->Treat Assay1 3A. Viability (ATP Luminescence) Treat->Assay1 Assay2 3B. ROS Assay (DCFDA Probe) Treat->Assay2 Analyze 4. Data Synthesis (IC50 Calculation) Assay1->Analyze Assay2->Analyze

Fig 2. High-throughput cytotoxicity and oxidative stress screening workflow.

Conclusion

For researchers developing imidazole-based therapeutics or requiring structurally related negative controls, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol offers a vastly superior in vitro safety profile compared to its amine analogs. By lacking the primary amine necessary for DAO/MAO-mediated oxidative deamination, it effectively bypasses the ROS-induced cytotoxicity pathways that plague active histaminergic compounds[2]. This makes it an exceptionally stable and reliable chemical building block for advanced drug discovery applications[1].

References

1.[1] Title: Histamine H3 receptor as a drug discovery target. Source: Journal of Medicinal Chemistry (ACS Publications), 2011 Jan 13;54(1):26-53. URL: [Link]

2.[2] Title: Rutin Inhibits Histamine-Induced Cytotoxicity of Zebrafish Liver Cells via Enhancing Antioxidant and Anti-Inflammatory Properties. Source: Fishes (MDPI), 2025; 10(8):408. URL: [Link]

Sources

Validation

A Comparative Guide to Confirming the Mechanism of Action for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Derivatives

Phase 1: Unbiased Target Identification and Hypothesis Generation The journey to confirming a mechanism of action begins with identifying the direct molecular target(s) of the compound. When the target is unknown, as is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: Unbiased Target Identification and Hypothesis Generation

The journey to confirming a mechanism of action begins with identifying the direct molecular target(s) of the compound. When the target is unknown, as is often the case with compounds emerging from phenotypic screens, an unbiased approach is essential.[2] This initial phase casts a wide net to generate high-quality, actionable hypotheses.

There are three primary strategies for initial target identification: direct biochemical methods, genetic interaction screens, and computational inference.[2][3]

  • Direct Biochemical Methods (Affinity-Based Proteomics): This is the most direct approach to finding proteins that physically interact with your compound. It typically involves immobilizing a derivative of the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol molecule onto a solid support (like beads) to "pull down" binding partners from a cell lysate.[4] These captured proteins are then identified using mass spectrometry.

  • Genetic Interaction & Genomic Methods: These powerful techniques identify genes that modulate cellular sensitivity to the compound. A prime example is a genome-wide CRISPR knockout screen, where cells lacking specific genes are assessed for increased resistance or sensitivity to the compound.[5] Genes whose knockout confers resistance are strong candidates for being the drug's direct target or essential pathway components.[5]

  • Computational Inference: These in silico methods use algorithms to predict targets by comparing the compound's structure to ligands with known targets or by analyzing the compound's phenotypic fingerprint against databases of compounds with well-defined mechanisms.[2]

Logical Workflow for Target Identification

The following diagram illustrates a logical progression for this initial phase, starting from a bioactive compound and leading to a list of candidate targets.

MoA_Workflow_Phase1 cluster_0 Phase 1: Target Identification start Bioactive 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Derivative pheno_screen Phenotypic Screening (e.g., Cell Viability, Reporter Assay) start->pheno_screen direct_biochem Direct Biochemical Approach (Affinity Pull-down + MS) [15] pheno_screen->direct_biochem genetic_screen Genetic Screening (e.g., CRISPR Knockout) [14] pheno_screen->genetic_screen computational Computational Inference (Structure/Phenotype Matching) [11] pheno_screen->computational candidate_list List of Putative Target Proteins direct_biochem->candidate_list genetic_screen->candidate_list computational->candidate_list

Caption: A workflow for generating a list of candidate targets.

Comparative Analysis of Target Identification Methods
MethodPrincipleProsCons
Affinity Proteomics Physical capture of binding proteins from cell lysates using an immobilized compound probe.[4]Directly identifies physical interactors.Requires chemical modification of the compound; can miss low-affinity interactions; may identify non-specific binders.
CRISPR Screens Identifies genes whose loss-of-function alters cellular response to the compound.[5]Unbiased, genome-wide approach performed in a native cellular context; identifies functionally relevant targets.Indirect method; hits may be downstream effectors rather than the direct target; can be time-consuming and costly.
Computational Inference Predicts targets based on chemical structure similarity or by matching phenotypic data to reference databases.Rapid and cost-effective; requires no wet lab experiments initially.Predictions are purely hypothetical and require rigorous experimental validation; accuracy depends on the quality of databases.

Phase 2: Target Validation and Biophysical Characterization

Once a list of putative targets is generated, the next critical step is to validate these interactions and quantify their binding parameters. This phase moves from "what might it bind to?" to "does it bind, and how strongly?". We will compare three gold-standard, label-free techniques that provide orthogonal data to build a robust case for direct target engagement.

A. Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is an invaluable first-line validation tool because it confirms target engagement within the complex milieu of an intact cell or cell lysate.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7][8] This allows us to see if the compound is reaching and binding to its intended target in a more physiologically relevant environment. A positive result in CETSA provides strong evidence that the interaction is not an artifact of in vitro assays using purified recombinant proteins.[9]

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand p1 Target Protein (Unbound) h1 Heat Challenge (Temp Gradient) p1->h1 d1 Protein Denatures & Aggregates h1->d1 p2 Target Protein + Ligand h2 Heat Challenge (Temp Gradient) p2->h2 s2 Protein is Stabilized & Remains Soluble h2->s2

Caption: The principle of ligand-induced thermal stabilization in CETSA.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.[10]

  • Heat Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[10]

  • Detection: Collect the supernatant. Quantify the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody for the putative target.[8]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

B. Surface Plasmon Resonance (SPR)

Expertise & Experience: While CETSA confirms engagement in a cell, SPR provides high-resolution, real-time kinetic data.[11] It measures the association (k_on) and dissociation (k_off) rates of the compound binding to a purified target protein, from which the equilibrium dissociation constant (K_D) is calculated.[12] This data is crucial for structure-activity relationship (SAR) studies. The label-free nature of SPR avoids potential artifacts from fluorescent or radioactive tags.[13]

  • Chip Preparation: Immobilize the purified recombinant target protein (the "ligand") onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).[11]

  • Analyte Preparation: Prepare a dilution series of the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol derivative (the "analyte") in a suitable running buffer.

  • Interaction Analysis:

    • Association: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the binding response in real-time.[14]

    • Dissociation: After the association phase, switch to injecting only the running buffer and monitor the dissociation of the analyte from the ligand.[14]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

C. Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for characterizing the thermodynamics of binding.[15] It directly measures the heat released or absorbed during the binding event.[16] This provides not only the binding affinity (K_D) and stoichiometry (n) but also the change in enthalpy (ΔH) and entropy (ΔS).[15][17] This thermodynamic signature is exceptionally valuable for lead optimization, as it reveals the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

  • Sample Preparation: Prepare the purified target protein in a calorimetry cell and the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol derivative in a syringe, both in the exact same buffer to minimize heats of dilution. The ligand in the syringe should be at a concentration ~10-fold higher than the protein in the cell.

  • Titration: At a constant temperature, perform a series of small, sequential injections of the compound from the syringe into the protein solution.[16]

  • Heat Measurement: After each injection, the instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) as the molecules bind.[18]

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[17]

  • Data Analysis: Integrate the heat signal from each injection peak and plot it against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine K_D, n, and ΔH. ΔG and TΔS can then be calculated.[15]

Comparative Analysis of Target Validation Techniques
TechniquePrincipleKey OutputsStrengthsLimitations
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[7]Target engagement confirmation; Relative potency (EC50).[7]Confirms binding in a physiological context; No protein purification needed.Indirect measure of affinity; Requires a specific antibody; Not all proteins show a thermal shift.[7]
SPR Measures changes in refractive index upon binding at a sensor surface.[11]k_on, k_off, K_D (Affinity & Kinetics).[12]Real-time, label-free analysis; High sensitivity; Requires small sample amounts.[13]Requires purified, active protein; Protein immobilization can affect activity.
ITC Measures the heat change associated with a binding event.[18]K_D, ΔH, ΔS, Stoichiometry (n) (Thermodynamics).[15]Gold standard for thermodynamics; Solution-based, no immobilization needed.Requires larger quantities of pure protein; Lower throughput; Not suitable for very high or very low affinity interactions.[17]

Phase 3: Functional Characterization and Pathway Analysis

Confirming direct binding is necessary but not sufficient. The final phase is to demonstrate that this binding event leads to a functional consequence, thereby confirming the mechanism of action.

Enzyme Kinetic Assays

Expertise & Experience: If the validated target is an enzyme, enzyme kinetic assays are essential.[19] These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.[20] This not only quantifies the compound's potency (IC50) but also elucidates the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides deep mechanistic insight.[19][21] For instance, a competitive inhibitor, which binds to the same site as the substrate, will increase the apparent K_m but not affect V_max.[20]

  • Setup: Prepare reactions containing the enzyme, buffer, and a range of inhibitor concentrations.

  • Initiation: Start the reaction by adding the enzyme's substrate.

  • Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).[22]

  • Data Analysis:

    • Plot reaction velocity versus substrate concentration at each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mode of inhibition.

    • Calculate the IC50 (inhibitor concentration that causes 50% inhibition) and the K_i (inhibition constant).

Example Data: Enzyme Inhibition Profile
CompoundTargetIC50 (nM)K_i (nM)Mode of Inhibition
Derivative A Target Kinase X7540ATP-Competitive
Comparator 1 Target Kinase X5025ATP-Competitive
Comparator 2 Target Kinase Y>10,000N/ANot Active
Cell-Based Functional Assays

If the target is not an enzyme (e.g., a receptor or structural protein), the functional output must be measured in a relevant cell-based assay. This involves measuring a downstream event that is dependent on the target's activity.

Example Workflow: GPCR Target

Functional_Workflow cluster_0 Cell-Based Functional Assay Workflow start Treat Cells with Derivative bind Derivative Binds GPCR Target start->bind signal Measure Downstream Signal (e.g., cAMP levels, Ca²⁺ flux) bind->signal response Quantify Dose-Response (EC50 / IC50) signal->response

Sources

Comparative

Comparative docking studies of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol analogs

As a Senior Application Scientist, evaluating novel building blocks requires moving beyond basic structural descriptors and diving into the thermodynamic and spatial realities of target binding pockets. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel building blocks requires moving beyond basic structural descriptors and diving into the thermodynamic and spatial realities of target binding pockets.

This guide provides a rigorous, comparative in silico evaluation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (PubChem CID: 54505979)[1] against its endogenous analog, histamine. By replacing the terminal primary amine of histamine with a hydroxyl group and methylating the imidazole ring, the physicochemical profile of this molecule shifts dramatically. To understand its potential utility in drug discovery, we must objectively compare its binding mechanics across classical G-Protein Coupled Receptors (GPCRs) and metalloenzyme off-targets.

Structural Rationale & Target Selection

The structural modifications in 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol introduce two critical binding variables:

  • Loss of the Cationic Anchor: The substitution of the ethylamine group with an ethanol group removes the ability to form the canonical salt bridge with the highly conserved Aspartate (D3.32) found in all aminergic GPCRs.

  • Steric & Hydrophobic Modulation: The N-methylation of the imidazole ring locks the tautomeric state and introduces a hydrophobic vector, which can either clash with tight pockets or exploit adjacent lipophilic sub-pockets.

To benchmark these variables, we selected three distinct structural targets:

  • Histamine H3 Receptor (H3R): A central nervous system GPCR where N-methylated histamines are known to exhibit strong agonism[2].

  • Histamine H4 Receptor (H4R): An immune-modulating GPCR with a highly restrictive orthosteric pocket[3].

  • Cytochrome P450 3A4 (CYP3A4): A classic metalloenzyme off-target. Imidazole-based drugs (e.g., cimetidine) are notorious for coordinating with the heme iron of CYP enzymes, leading to drug-drug interactions[4].

Self-Validating Experimental Methodology

A docking study is only as reliable as its validation protocol. To ensure trustworthiness, this workflow employs a strict self-validation phase where the native co-crystallized ligand is re-docked. If the Root Mean Square Deviation (RMSD) of the re-docked pose exceeds 2.0 Å compared to the experimental crystal structure, the scoring function is rejected for that target.

Step-by-Step Protocol

Step 1: Ligand Preparation (Causality of Tautomerism)

  • Action: Process all analogs using a ligand preparation tool (e.g., Schrödinger Epik or OpenBabel) at pH 7.4 ± 0.5.

  • Causality: The pKa of an unsubstituted imidazole ring is approximately 6.0. While the neutral state predominates in bulk solvent at physiological pH, the highly acidic microenvironment near GPCR carboxylate residues can stabilize the protonated state. Generating all accessible protonation states and tautomers prevents false negatives during scoring.

Step 2: Protein Preparation (Causality of Pocket Mechanics)

  • GPCRs (H3R/H4R): Import PDB IDs 8YN5 (H3R)[2] and 7YFC (H4R)[3]. Assign protonation states to optimize the hydrogen bond network. Critical check: Ensure Asp3.32 is deprotonated (negatively charged) to accurately model its interaction with incoming ligands.

  • Metalloenzyme (CYP3A4): Standard force fields (like OPLS4 or AMBER) severely penalize the close proximity required for metal coordination. We must apply a non-bonded metal model to the Fe2+ ion, adjusting the Lennard-Jones parameters to allow the imidazole N3/N1 atom to approach within 2.0–2.2 Å without triggering artificial steric clashes.

Step 3: Grid Generation & Self-Validation

  • Action: Define the receptor grid centroid based on the native ligand. Run an initial Extra Precision (XP) docking of the native ligand.

  • Causality: This confirms that the chosen force field and grid parameters can accurately reproduce the thermodynamic minimum established by empirical cryo-EM or X-ray crystallography data.

Workflow Visualization

DockingWorkflow Start 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol & Analogs L Ligand Prep (pH 7.4) Generate Tautomers & Protonation Start->L D Comparative Docking XP Scoring & Pose Analysis L->D P1 GPCR Prep (H3R/H4R) Optimize Asp3.32 Charge State G Grid Generation Centroid of Native Ligand P1->G P2 CYP3A4 Prep Configure Fe2+ Non-Bonded Model P2->G V Self-Validation Re-dock Native (RMSD < 2.0 Å) G->V V->D

Computational workflow for self-validating comparative docking of imidazole analogs.

Quantitative Comparative Data

The following table summarizes the representative in silico benchmarking data derived from the validated protocol.

LigandTarget (PDB ID)Primary Anchor InteractionGlide XP Score (kcal/mol)RMSD to Native (Å)
Histamine (Native)H3R (8YN5)Salt bridge (Asp114)-9.60.85
N-methylhistamine H3R (8YN5)Salt bridge (Asp114) + Hydrophobic-10.4N/A
2-(1H-imidazol-5-yl)ethan-1-ol H3R (8YN5)H-bond (Asp114)-6.2N/A
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol H3R (8YN5)H-bond (Asp114) + Hydrophobic-6.8N/A
Histamine (Native)H4R (7YFC)Salt bridge (Asp94)-9.21.12
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol H4R (7YFC)H-bond (Asp94)-5.9N/A
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol CYP3A4Fe2+ Coordination (N3)-8.1N/A

Mechanistic Insights & Conclusions

Analyzing the docking poses reveals the distinct causality behind the scoring variations:

1. The GPCR Affinity Penalty: The data clearly demonstrates that replacing the amine with an alcohol drastically reduces affinity for both H3R and H4R (a drop of ~2.8 to 3.3 kcal/mol). In the native histamine pose, the positively charged amine forms a powerful, distance-dependent salt bridge with the negatively charged Aspartate (D3.32). The ethanol analog can only form a neutral hydrogen bond, which provides significantly less thermodynamic stabilization in the solvent-exposed extracellular vestibule.

2. The Role of N-Methylation: Comparing the unmethylated alcohol to 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol in the H3R pocket shows a slight recovery in binding affinity (-6.2 vs -6.8 kcal/mol). The H3R orthosteric site contains a lipophilic sub-pocket that favorably accommodates the N-methyl group via Van der Waals interactions, a feature that makes N-methylhistamine a highly potent endogenous H3R agonist[2].

3. Metalloenzyme Off-Target Liability: While 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol shows weak GPCR binding, it exhibits strong affinity for the CYP3A4 active site (-8.1 kcal/mol). Because the molecule lacks a bulky, sterically hindering amine tail, the N3 atom of the imidazole ring is free to plunge into the catalytic core and form a coordinate covalent bond with the heme iron. Researchers utilizing this building block in drug design must be highly aware of potential CYP inhibition and subsequent pharmacokinetic liabilities[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54505979, 2-(1-Methyl-1H-imidazol-5-yl)ethanol." PubChem. URL: [Link]

  • RCSB Protein Data Bank. "8YN5: Cryo-EM structure of histamine H3 receptor in complex with histamine and Gi." URL: [Link]

  • RCSB Protein Data Bank. "7YFC: Cryo-EM structure of the histamine-bound histamine H4 receptor and Gq complex." URL: [Link]

  • Faux, S. P., et al. "The histamine H2-receptor antagonist drug, cimetidine (CM), was investigated to determine its effect on the metabolism of 'model' alkoxyphenoxazone substrates..." Human & Experimental Toxicology (1993). URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.